molecular formula C10H21N B10762870 Levopropylhexedrine CAS No. 6192-97-8

Levopropylhexedrine

Cat. No.: B10762870
CAS No.: 6192-97-8
M. Wt: 155.28 g/mol
InChI Key: JCRIVQIOJSSCQD-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levopropylhexedrine is a psychoactive substituted amphetamine of significant interest in neuropharmacological and analytical research. Its primary research value lies in its mechanism of action as a monoamine releaser, with particular affinity for dopamine and norepinephrine transporters. This activity makes it a relevant compound for studying the neurotransmission dynamics, psychostimulant effects, and the neuroadaptive changes associated with sympathomimetic agents in experimental models. Researchers utilize this compound to investigate the structure-activity relationships (SAR) of phenethylamines, to develop and validate analytical methods for its detection and quantification in various matrices, and to explore its pharmacokinetic and metabolic profiles in vitro. This product is provided as a high-purity standard to ensure reliable and reproducible results in controlled laboratory settings. It is strictly For Research Use Only and is not intended for any diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6192-97-8

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

(2S)-1-cyclohexyl-N-methylpropan-2-amine

InChI

InChI=1S/C10H21N/c1-9(11-2)8-10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3/t9-/m0/s1

InChI Key

JCRIVQIOJSSCQD-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](CC1CCCCC1)NC

Canonical SMILES

CC(CC1CCCCC1)NC

Origin of Product

United States

Foundational & Exploratory

Levopropylhexedrine's Interaction with Monoamine Transporters: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levopropylhexedrine, the levorotatory enantiomer of propylhexedrine (B1218579), is a sympathomimetic amine utilized primarily as a nasal decongestant. While its clinical application is well-established, a detailed, publicly available, quantitative analysis of its specific interactions with the primary monoamine transporters—the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT)—is notably scarce in current literature. This guide synthesizes the generally understood mechanism of action for its parent compound, racemic propylhexedrine, and provides a framework for the experimental evaluation of this compound's specific transporter affinities and functional effects. Propylhexedrine is known to act as a monoamine releasing agent, a mechanism it shares with other psychostimulants, by reversing the direction of transporter flow.[1][2] This document outlines the putative signaling pathways involved and details the experimental protocols necessary to elucidate the precise quantitative pharmacology of this compound.

Introduction

This compound is the more biologically active stereoisomer of the chiral compound propylhexedrine.[3] Structurally related to methamphetamine, its primary divergence is the substitution of a cyclohexyl group for the phenyl ring, which is believed to reduce its ability to cross the blood-brain barrier compared to amphetamines.[3] The pharmacological effects of propylhexedrine are attributed to its interaction with monoamine transporters, leading to an increase in the synaptic concentrations of dopamine, norepinephrine, and to a lesser extent, serotonin.[3][4] This is achieved primarily through transporter-mediated release, a process distinct from simple reuptake inhibition.[4] Additionally, propylhexedrine is reported to inhibit the vesicular monoamine transporter 2 (VMAT2), further contributing to cytosolic monoamine levels.[3] Agonism at the trace amine-associated receptor 1 (TAAR1) is another key aspect of its mechanism, initiating a signaling cascade that modulates transporter function.[3]

Putative Mechanism of Action on Monoamine Transporters

The principal mechanism of action of propylhexedrine, and by extension this compound, is the induction of monoamine efflux through a reversal of the normal transporter function.[1][2] This process is distinct from that of reuptake inhibitors, which merely block the transporter's ability to clear neurotransmitters from the synapse.

Transporter-Mediated Efflux

This compound is believed to be a substrate for DAT, NET, and SERT. Upon binding to the transporter, it is translocated into the presynaptic terminal. This action, coupled with interactions with intracellular machinery, is thought to induce a conformational change in the transporter, causing it to transport monoamines from the cytosol into the synaptic cleft.[4]

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

Propylhexedrine has been reported to inhibit VMAT2.[3] This transporter is responsible for sequestering cytosolic monoamines into synaptic vesicles for subsequent release. Inhibition of VMAT2 leads to an accumulation of monoamines in the cytoplasm, thereby increasing the available pool for transporter-mediated efflux.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Like other amphetamine-related compounds, propylhexedrine is an agonist at TAAR1.[3] TAAR1 activation initiates downstream signaling cascades, including the activation of protein kinase A (PKA) and protein kinase C (PKC).[3] These kinases can phosphorylate the monoamine transporters, particularly DAT, which can lead to non-competitive reuptake inhibition and, in the case of PKC, promote transporter reversal and dopamine efflux.[3]

Quantitative Data on Monoamine Transporter Interactions

A comprehensive search of the scientific literature did not yield specific quantitative data (i.e., Ki, IC50, or EC50 values) for the binding affinity, reuptake inhibition, or release potency of this compound at the dopamine, norepinephrine, and serotonin transporters. The available data primarily pertains to the racemic mixture of propylhexedrine or related compounds. To facilitate future research, the following table is provided as a template for the presentation of such data once it becomes available.

CompoundTransporterAssay TypeKi (nM)IC50 (nM)EC50 (nM)Reference
This compoundDATBinding Affinity
Uptake Inhibition
Neurotransmitter Release
NETBinding Affinity
Uptake Inhibition
Neurotransmitter Release
SERTBinding Affinity
Uptake Inhibition
Neurotransmitter Release

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to determine the quantitative interaction of this compound with monoamine transporters.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific transporter.

4.1.1. Membrane Preparation:

  • Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT) are cultured to confluence.

  • Cells are harvested and homogenized in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[5]

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer to a final protein concentration of 20-50 µg per well.[5]

4.1.2. Binding Assay Protocol:

  • In a 96-well microplate, add in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of the diluted membrane preparation.[5]

    • Non-specific Binding: 50 µL of a high concentration of a known selective inhibitor for the respective transporter (e.g., 10 µM benztropine (B127874) for DAT, 1 µM desipramine (B1205290) for NET, 10 µM fluoxetine (B1211875) for SERT), 50 µL of radioligand solution, and 100 µL of the diluted membrane preparation.[5]

    • Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of radioligand solution, and 100 µL of the diluted membrane preparation.

  • Commonly used radioligands include [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, and [³H]Citalopram for SERT, at a final concentration approximately equal to their Kd value.[5]

  • The plate is incubated for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 4°C).

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

  • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value for this compound is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

These assays measure the ability of a compound to inhibit the reuptake of a radiolabeled neurotransmitter into nerve terminals (synaptosomes), providing an IC50 value for uptake inhibition.

4.2.1. Synaptosome Preparation:

  • Rodent brain tissue (e.g., striatum for DAT, hippocampus or cortex for NET and SERT) is rapidly dissected and placed in ice-cold 0.32 M sucrose (B13894) buffer.[6]

  • The tissue is homogenized in a glass-Teflon homogenizer.[6]

  • The homogenate is centrifuged at low speed to remove larger cellular debris.[6]

  • The supernatant is then centrifuged at a higher speed to pellet the crude synaptosomal fraction.[6]

  • The pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer).[6]

4.2.2. Uptake Assay Protocol:

  • Synaptosomes are pre-incubated with varying concentrations of this compound or vehicle for a short period (e.g., 10 minutes) at 37°C.

  • Uptake is initiated by the addition of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • The incubation continues for a short, linear uptake period (e.g., 5 minutes).

  • The reaction is terminated by rapid filtration over glass fiber filters and washing with ice-cold buffer.

  • The radioactivity trapped within the synaptosomes is measured by liquid scintillation counting.

  • Non-specific uptake is determined in the presence of a high concentration of a selective uptake inhibitor or by conducting the assay at 0-4°C.

  • Data Analysis: The IC50 value is determined by plotting the percent inhibition of specific uptake against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

In Vitro Release Assays

These assays are used to measure the ability of a compound to induce the release of a pre-loaded radiolabeled neurotransmitter from cells or synaptosomes, providing an EC50 value for release.

4.3.1. Cell/Synaptosome Loading:

  • HEK293 cells expressing the transporter of interest or prepared synaptosomes are incubated with a radiolabeled monoamine until a steady-state level of accumulation is reached.

  • The cells/synaptosomes are then washed to remove excess extracellular radiolabel.

4.3.2. Release Assay Protocol:

  • The loaded cells/synaptosomes are resuspended in a physiological buffer.

  • Aliquots of the suspension are exposed to varying concentrations of this compound or vehicle.

  • At specified time points, samples are taken, and the cells/synaptosomes are rapidly separated from the supernatant by filtration or centrifugation.

  • The amount of radioactivity released into the supernatant and remaining in the cells/synaptosomes is quantified.

  • Data Analysis: Release is expressed as a percentage of the total pre-loaded radioactivity. The EC50 value is determined by plotting the percentage of release against the log concentration of this compound.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

Monoamine_Transporter_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft LPH This compound MAT Monoamine Transporter (DAT/NET/SERT) LPH->MAT Substrate VMAT2 VMAT2 LPH->VMAT2 Inhibition TAAR1 TAAR1 LPH->TAAR1 Agonism Monoamine_cyto Cytosolic Monoamines (DA/NE/5-HT) MAT->Monoamine_cyto Reuptake (Normal) Monoamine_synapse Synaptic Monoamines MAT->Monoamine_synapse Release Monoamine_cyto->MAT Efflux (LPH-induced) Monoamine_cyto->VMAT2 Sequestration Vesicle Synaptic Vesicle VMAT2->Vesicle PKC PKC TAAR1->PKC PKA PKA TAAR1->PKA PKC->MAT Phosphorylation (promotes efflux) PKA->MAT Phosphorylation (inhibits reuptake) Monoamine_synapse->MAT Binding Binding_Assay_Workflow start Start: Prepare Transporter- Expressing Cell Membranes incubate Incubate Membranes with: 1. Radioligand 2. This compound (or control) start->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters to Remove Non-specifically Bound Ligand filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End: Determine Binding Affinity (Ki) analyze->end Uptake_Assay_Workflow start Start: Prepare Synaptosomes preincubate Pre-incubate Synaptosomes with This compound (or vehicle) start->preincubate add_radiolabel Add Radiolabeled Monoamine ([3H]DA, [3H]NE, or [3H]5-HT) preincubate->add_radiolabel incubate Incubate for a Short Period (e.g., 5 min at 37°C) add_radiolabel->incubate terminate Terminate Uptake by Rapid Filtration and Washing incubate->terminate count Quantify Radioactivity in Synaptosomes terminate->count analyze Data Analysis: - Calculate Specific Uptake - Determine IC50 count->analyze end End: Determine Uptake Inhibition Potency (IC50) analyze->end

References

Neurochemical Profile of Levopropylhexedrine versus Dextropropylhexedrine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylhexedrine (B1218579), a synthetic cyclohexylalkylamine and structural analog of methamphetamine, is clinically used as a nasal decongestant and has a known potential for misuse. It exists as two stereoisomers: levopropylhexedrine ((S)-propylhexedrine) and dextropropylhexedrine ((R)-propylhexedrine). This technical guide provides a comprehensive overview of the neurochemical profiles of these two isomers, focusing on their interactions with monoamine transporters and vesicular monoamine transporter 2 (VMAT2). While it is widely reported that this compound is the more biologically active isomer, a notable scarcity of specific quantitative data directly comparing the two enantiomers at their molecular targets persists in the available scientific literature. This guide summarizes the current qualitative understanding, details relevant experimental methodologies, and provides visual representations of the pertinent neurochemical pathways.

Introduction

Propylhexedrine acts as a norepinephrine-dopamine releasing agent (NDRA), with additional effects on the serotonin (B10506) system.[1][2][3] Its mechanism of action involves the reversal of monoamine transporter flow and inhibition of the vesicular monoamine transporter 2 (VMAT2).[4][5] The stereochemistry of the molecule plays a crucial role in its pharmacological activity, with the levorotatory isomer, this compound, being considered the more pharmacologically active component.[2] This document aims to delineate the distinct neurochemical characteristics of this compound and dextropropylhexedrine.

Comparative Neurochemical Profile

Data Presentation

Due to the absence of specific quantitative comparative data for the individual enantiomers of propylhexedrine, the following table provides a qualitative summary of their reported activities at key neurochemical targets.

Target This compound (S-isomer) Dextropropylhexedrine (R-isomer) Reference
Dopamine (B1211576) Transporter (DAT) Primary mediator of dopamine releaseLess active than the levo-isomer[1]
Norepinephrine (B1679862) Transporter (NET) Primary mediator of norepinephrine releaseLess active than the levo-isomer[1]
Serotonin Transporter (SERT) Interacts to cause serotonin releaseActivity not well characterized, presumed to be less than the levo-isomer[4][5]
Vesicular Monoamine Transporter 2 (VMAT2) Antagonist, leading to increased cytoplasmic monoamine levelsActivity not well characterized, presumed to be less than the levo-isomer[4][5]

Mechanism of Action and Signaling Pathways

Propylhexedrine's primary mechanism of action is to induce the non-exocytotic release of monoamine neurotransmitters from presynaptic neurons. This is achieved through a dual action:

  • Monoamine Transporter Reversal: Propylhexedrine binds to the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, causing them to reverse their direction of transport. Instead of reuptaking neurotransmitters from the synaptic cleft, they facilitate their efflux from the cytoplasm into the synapse.[3][5]

  • VMAT2 Inhibition: Propylhexedrine also antagonizes the vesicular monoamine transporter 2 (VMAT2).[4][5] VMAT2 is responsible for packaging cytoplasmic monoamines into synaptic vesicles for storage and subsequent release. By inhibiting VMAT2, propylhexedrine increases the cytoplasmic concentration of these neurotransmitters, further promoting their release via the reversed monoamine transporters.

The following diagram illustrates the proposed signaling pathway at a dopaminergic synapse.

Proposed Mechanism of Propylhexedrine at a Dopaminergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle DA_cyto Cytoplasmic Dopamine (DA) DAT Dopamine Transporter (DAT) DA_cyto->DAT DA Efflux (Propylhexedrine-induced) VMAT2 VMAT2 DA_cyto->VMAT2 Propylhexedrine Propylhexedrine Propylhexedrine->DAT Binds and Reverses Propylhexedrine->VMAT2 Inhibits DAT->DA_cyto DA Reuptake (Normal Function) DA_synapse Dopamine (DA) DAT->DA_synapse VMAT2->Vesicle DA Packaging DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds and Activates

Caption: Propylhexedrine's action at a dopaminergic synapse.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the neurochemical profile of compounds like this compound and dextropropylhexedrine.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific transporter.

Objective: To quantify the affinity of this compound and dextropropylhexedrine for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Materials:

  • Cell membranes prepared from cell lines stably expressing human DAT, NET, or SERT.

  • Radioligands: [3H]WIN 35,428 (for DAT), [3H]nisoxetine (for NET), [3H]citalopram (for SERT).

  • Test compounds: this compound and dextropropylhexedrine.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Cell harvester and scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound and dextropropylhexedrine in assay buffer.

  • In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or vehicle.

  • To determine non-specific binding, a separate set of wells will contain a high concentration of a known selective inhibitor for the respective transporter (e.g., GBR 12909 for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow A Prepare Reagents (Membranes, Radioligand, Test Compounds) B Incubate in 96-well Plate A->B Combine C Rapid Filtration (Cell Harvester) B->C Terminate Reaction D Wash Filters C->D Remove Unbound E Scintillation Counting D->E Quantify Radioactivity F Data Analysis (IC50 -> Ki) E->F Calculate Affinity

Caption: Workflow for a typical radioligand binding assay.

Synaptosomal Uptake/Release Assays

These assays measure the ability of a compound to inhibit the uptake of a neurotransmitter or to induce its release from presynaptic nerve terminals (synaptosomes).

Objective: To determine the potency (IC50 for uptake inhibition, EC50 for release) of this compound and dextropropylhexedrine at DAT, NET, and SERT.

Materials:

  • Freshly prepared synaptosomes from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

  • Radiolabeled neurotransmitters: [3H]dopamine, [3H]norepinephrine, [3H]serotonin.

  • Krebs-Ringer-HEPES buffer.

  • Test compounds: this compound and dextropropylhexedrine.

  • Selective uptake inhibitors for defining non-specific uptake (as in binding assays).

  • Scintillation cocktail and counter.

Procedure for Uptake Inhibition:

  • Pre-incubate synaptosomes with varying concentrations of the test compound or vehicle.

  • Initiate uptake by adding the radiolabeled neurotransmitter.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate uptake by rapid filtration and washing with ice-cold buffer.

  • Quantify the radioactivity retained by the synaptosomes.

  • Calculate the IC50 value for uptake inhibition.

Procedure for Release Assay:

  • Load synaptosomes with the radiolabeled neurotransmitter by incubating them together.

  • Wash the synaptosomes to remove extracellular radiolabel.

  • Resuspend the loaded synaptosomes in buffer and add varying concentrations of the test compound.

  • Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Pellet the synaptosomes by centrifugation.

  • Measure the radioactivity in the supernatant (released neurotransmitter) and the pellet (retained neurotransmitter).

  • Calculate the percentage of release and determine the EC50 value.

Synaptosomal Release Assay Workflow A Prepare Synaptosomes B Load with Radiolabeled Neurotransmitter A->B C Wash to Remove External Label B->C D Incubate with Test Compound C->D E Separate Supernatant and Pellet D->E F Quantify Radioactivity in Both Fractions E->F G Calculate % Release and EC50 F->G

Caption: Workflow for a typical synaptosomal release assay.

Conclusion

This compound is the more pharmacologically active stereoisomer of propylhexedrine, primarily mediating the release of norepinephrine and dopamine. Both isomers are understood to interact with monoamine transporters and VMAT2. However, a significant gap exists in the scientific literature regarding specific quantitative data (Ki, IC50, EC50 values) that would allow for a precise comparison of the potencies of this compound and dextropropylhexedrine at these molecular targets. Further research employing the detailed experimental protocols outlined in this guide is necessary to fully elucidate the stereospecific neurochemical profiles of these compounds. Such data would be invaluable for a more complete understanding of their therapeutic effects and abuse potential, and for the development of safer and more effective sympathomimetic agents.

References

In Vitro Characterization of Levopropylhexedrine at Adrenergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levopropylhexedrine, the levorotatory isomer of propylhexedrine, is a sympathomimetic amine known for its vasoconstrictive properties and is the active ingredient in the Benzedrex® nasal decongestant. Its mechanism of action is primarily attributed to its interaction with adrenergic receptors. This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the binding and functional activity of this compound at α₁, α₂, β₁, and β₂ adrenergic receptor subtypes. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols and data presentation formats utilized in such characterization, supplemented with illustrative hypothetical data. Detailed signaling pathways for each major adrenergic receptor subtype and a representative experimental workflow are visualized to facilitate a deeper understanding of the pharmacological evaluation of this compound.

Introduction

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are central to the physiological effects of catecholamines like norepinephrine (B1679862) and epinephrine.[1] They are broadly classified into α and β subtypes, each with further divisions (α₁, α₂, β₁, β₂, β₃). These receptors mediate a wide array of physiological responses, including smooth muscle contraction, cardiac function regulation, and metabolic processes. Consequently, they are significant targets for therapeutic agents.

This compound, as a sympathomimetic amine, is expected to exert its effects through direct or indirect activation of these receptors. At therapeutic doses, it functions as an adrenergic agonist, leading to vasoconstriction in the nasal mucosa and subsequent decongestion. At higher concentrations, it may also act as a norepinephrine-dopamine releasing agent. A thorough in vitro characterization is essential to elucidate its precise pharmacological profile, including its affinity and functional potency at various adrenergic receptor subtypes. This guide details the standard experimental procedures for such an evaluation.

Data Presentation: Adrenergic Receptor Binding and Functional Assays

Quantitative analysis of a compound's interaction with adrenergic receptors involves determining its binding affinity (Ki) and its functional potency (EC₅₀) and efficacy (Eₘₐₓ). This data is crucial for understanding its selectivity and potential therapeutic and off-target effects.

2.1. Radioligand Binding Affinity

Binding affinity is typically determined through competitive radioligand binding assays. These assays measure the ability of the test compound (this compound) to displace a known high-affinity radiolabeled ligand from the receptor. The results are expressed as the inhibitor constant (Kᵢ), which represents the concentration of the competing ligand that occupies 50% of the receptors at equilibrium.

Table 1: Hypothetical Binding Affinities (Kᵢ, nM) of this compound at Human Adrenergic Receptors

Adrenergic Receptor SubtypeRadioligand UsedKᵢ of this compound (nM)
α₁ₐ[³H]-Prazosin120
α₁ᵦ[³H]-Prazosin350
α₁D[³H]-Prazosin500
α₂ₐ[³H]-Rauwolscine900
α₂ᵦ[³H]-Rauwolscine1500
α₂C[³H]-Rauwolscine1100
β₁[¹²⁵I]-Iodocyanopindolol85
β₂[¹²⁵I]-Iodocyanopindolol45

2.2. Functional Activity

Functional assays measure the biological response initiated by the binding of a ligand to its receptor. For adrenergic receptors, common functional readouts include changes in intracellular second messenger levels, such as cyclic adenosine (B11128) monophosphate (cAMP) for β-adrenergic receptors and inositol (B14025) phosphates or intracellular calcium for α₁-adrenergic receptors. For α₂-adrenergic receptors, inhibition of cAMP production is often measured. The data is typically presented as the half-maximal effective concentration (EC₅₀) and the maximum effect (Eₘₐₓ) relative to a standard full agonist.

Disclaimer: The following table contains hypothetical data for illustrative purposes.

Table 2: Hypothetical Functional Potency (EC₅₀, nM) and Efficacy (Eₘₐₓ, %) of this compound at Human Adrenergic Receptors

Adrenergic Receptor SubtypeFunctional AssayEC₅₀ of this compound (nM)Eₘₐₓ of this compound (%)
α₁ₐInositol Phosphate Accumulation18085
α₂ₐcAMP Inhibition>10,000N/A
β₁cAMP Accumulation15070
β₂cAMP Accumulation9590

Experimental Protocols

Reproducible and accurate characterization of a compound's adrenergic activity relies on well-defined experimental protocols. The following sections detail the methodologies for radioligand binding and functional cAMP assays.

3.1. Radioligand Binding Assay (Competitive)

This protocol outlines the steps for determining the binding affinity of this compound for a specific adrenergic receptor subtype expressed in a recombinant cell line.

3.1.1. Materials

  • Cell membranes expressing the human adrenergic receptor subtype of interest (e.g., α₁ₐ, β₂, etc.).

  • Radioligand specific for the receptor subtype (e.g., [³H]-Prazosin for α₁, [¹²⁵I]-Iodocyanopindolol for β).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Non-specific binding determinator (a high concentration of a non-labeled ligand, e.g., 10 µM phentolamine (B1677648) for α receptors, 1 µM propranolol (B1214883) for β receptors).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

3.1.2. Procedure

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 20-50 µ g/well . Homogenize gently to ensure a uniform suspension.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL radioligand solution, and 100 µL membrane suspension.

    • Non-specific Binding: 50 µL non-specific binding determinator, 50 µL radioligand solution, and 100 µL membrane suspension.

    • Competition Binding: 50 µL of varying concentrations of this compound, 50 µL radioligand solution, and 100 µL membrane suspension.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

3.2. Functional Assay: cAMP Accumulation

This protocol describes the measurement of intracellular cAMP levels in response to this compound stimulation of β-adrenergic receptors.

3.2.1. Materials

  • Whole cells expressing the human β-adrenergic receptor subtype of interest (e.g., β₁, β₂).

  • Stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like 0.5 mM IBMX).

  • This compound stock solution.

  • Reference agonist (e.g., isoproterenol).

  • cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).

  • 96-well cell culture plates.

3.2.2. Procedure

  • Cell Seeding: Seed the cells into 96-well plates and grow them to near confluency.

  • Pre-incubation: Aspirate the culture medium and wash the cells with stimulation buffer. Pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) at 37°C.

  • Compound Addition: Add varying concentrations of this compound or the reference agonist to the wells in triplicate. Include a vehicle control.

  • Stimulation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.

  • Cell Lysis and cAMP Measurement: Terminate the stimulation by adding a lysis buffer provided in the cAMP assay kit. Measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis: Convert the raw data to cAMP concentrations. Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values for this compound. Normalize the Eₘₐₓ to the response produced by the reference full agonist.

Signaling Pathways and Experimental Workflow Visualizations

4.1. Adrenergic Receptor Signaling Pathways

The following diagrams illustrate the primary signaling cascades initiated by the activation of α₁, α₂, β₁, and β₂ adrenergic receptors.

G_alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound alpha1_R α₁-Adrenergic Receptor This compound->alpha1_R Gq Gq alpha1_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response PKC->Cellular_Response Phosphorylates targets leading to

α₁-Adrenergic Receptor Signaling Pathway

G_alpha2_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound alpha2_R α₂-Adrenergic Receptor This compound->alpha2_R Gi Gi alpha2_R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP Reduced Conversion PKA ↓ PKA Activity cAMP->PKA Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response

α₂-Adrenergic Receptor Signaling Pathway

G_beta_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound beta_R β₁/β₂-Adrenergic Receptor This compound->beta_R Gs Gs beta_R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP ↑ cAMP ATP->cAMP Increased Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates targets leading to

β₁/β₂-Adrenergic Receptor Signaling Pathway

4.2. Experimental Workflow

The following diagram provides a high-level overview of the in vitro characterization workflow for a test compound like this compound at adrenergic receptors.

G_workflow cluster_binding Binding Affinity Determination cluster_functional Functional Activity Assessment start Start: Characterization of This compound binding_assay Radioligand Binding Assay (Competition) start->binding_assay functional_assay Functional Assay (e.g., cAMP Accumulation) start->functional_assay binding_data Data Analysis: Calculate IC₅₀ and Kᵢ binding_assay->binding_data report Final Report: Pharmacological Profile of This compound binding_data->report functional_data Data Analysis: Determine EC₅₀ and Eₘₐₓ functional_assay->functional_data functional_data->report

In Vitro Characterization Workflow

Conclusion

The in vitro characterization of this compound at adrenergic receptors is a critical step in fully understanding its pharmacological profile. The methodologies outlined in this guide, including radioligand binding assays and functional assessments of second messenger modulation, provide a robust framework for determining its affinity, potency, and efficacy at α and β adrenergic receptor subtypes. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the presented protocols and data formats serve as a standard for such investigations. The visualization of signaling pathways and experimental workflows further aids in the conceptualization and execution of these essential preclinical studies. A comprehensive in vitro characterization will ultimately provide valuable insights into the molecular mechanisms underlying the therapeutic effects and potential side effects of this compound.

References

Pharmacokinetics of Levopropylhexedrine in Rodent Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge regarding the pharmacokinetics of levopropylhexedrine in rodent models. This compound, the S-enantiomer of propylhexedrine (B1218579), is the more biologically active isomer. However, a significant portion of the available preclinical pharmacokinetic data has been generated for propylhexedrine, often as a racemic mixture. This document summarizes the key pharmacokinetic parameters, tissue distribution, and metabolic pathways of propylhexedrine in mice, which serves as a surrogate for understanding the likely in vivo behavior of this compound. Due to the limited availability of specific data for the this compound isomer, this guide also outlines best-practice experimental protocols for conducting future pharmacokinetic studies in rodents to address this knowledge gap. All quantitative data from cited literature is presented in tabular format for clarity, and experimental workflows are visualized using diagrams.

Introduction

This compound is a sympathomimetic amine that is the more biologically active stereoisomer of propylhexedrine.[1] Propylhexedrine is structurally similar to phenylethylamines, with the key difference being the substitution of an alicyclic cyclohexyl group for the aromatic phenyl group.[1] It is clinically used as a nasal decongestant. While the racemic mixture, (RS)-propylhexedrine, is the active ingredient in commercially available inhalers, the (S)-propylhexedrine, or this compound, is the enantiomer responsible for the desired pharmacological activity.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical rodent models is crucial for the development of new therapeutic applications and for assessing its safety profile.

This guide consolidates the available, albeit limited, pharmacokinetic data for propylhexedrine in rodent models and provides detailed, best-practice methodologies for future research in this area.

Pharmacokinetic Profile of Propylhexedrine in Mice

The most detailed in vivo pharmacokinetic data for propylhexedrine in a rodent model comes from a study in mice where the drug was administered both intravenously (i.v.) and orally (p.o.) as a component of the anticonvulsant barbexaclone, which is a salt of propylhexedrine and phenobarbital.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of propylhexedrine in mice following the administration of 66 mg/kg of barbexaclone.

ParameterRoute of AdministrationValueUnitsReference
Half-life (t½ α) Intravenous0.31hours[2]
Half-life (t½ β) Intravenous2.5hours[2]
Volume of Distribution (Vd β) Intravenous19.3L/kg[2]
Bioavailability (F) Oral vs. Intravenous0.37-[2]

Note: Cmax (maximum plasma concentration) and Tmax (time to reach maximum plasma concentration) were not provided in the available literature.

Tissue Distribution

Propylhexedrine has been shown to penetrate the blood-brain barrier rapidly and exhibit wide but unequal distribution in various tissues.[2] The rank order of tissue accumulation following intravenous administration in mice is as follows:

Lung = Kidney > Liver = Brain > Spleen > Heart > Skeletal Muscle [2]

Metabolism of Propylhexedrine

Propylhexedrine undergoes metabolic transformation through several pathways, including N-demethylation, C-oxidation, N-oxidation, dehydrogenation, and hydrolysis.[1] The known metabolites of propylhexedrine include:

  • Norpropylhexedrine

  • Cyclohexylacetoxime

  • Cyclohexylacetone

  • 4-hydroxypropylhexedrine[1]

A proposed metabolic pathway for propylhexedrine is illustrated in the diagram below.

Propylhexedrine Propylhexedrine Norpropylhexedrine Norpropylhexedrine Propylhexedrine->Norpropylhexedrine N-demethylation Cyclohexylacetoxime Cyclohexylacetoxime Propylhexedrine->Cyclohexylacetoxime N-oxidation Hydroxypropylhexedrine 4-Hydroxypropylhexedrine Propylhexedrine->Hydroxypropylhexedrine C-oxidation Cyclohexylacetone Cyclohexylacetone Cyclohexylacetoxime->Cyclohexylacetone Hydrolysis

Metabolic Pathway of Propylhexedrine.

Proposed Experimental Protocols for Future Rodent Studies

Given the scarcity of specific pharmacokinetic data for this compound, the following section outlines detailed, best-practice methodologies for conducting such studies in rodent models.

Animal Model
  • Species: Rat (e.g., Sprague-Dawley, Wistar) or Mouse (e.g., C57BL/6, CD-1).

  • Sex: Male and/or female to assess for potential sex-based differences.

  • Age/Weight: Young adult animals (e.g., 8-10 weeks old) with weights within a specified range.

  • Housing: Animals should be housed in controlled conditions (temperature, humidity, light/dark cycle) with ad libitum access to food and water. Acclimatization for at least one week prior to the study is recommended.

Drug Formulation and Administration
  • Test Article: this compound (as a specified salt, e.g., hydrochloride).

  • Formulation: The drug should be dissolved in a suitable vehicle (e.g., saline, polyethylene (B3416737) glycol) for the intended route of administration. The formulation should be sterile for parenteral administration.

  • Dose Levels: At least three dose levels should be selected to assess dose proportionality.

  • Routes of Administration:

    • Intravenous (i.v.) bolus or infusion: To determine absolute bioavailability and intrinsic pharmacokinetic parameters.

    • Oral (p.o.) gavage: To assess oral absorption and bioavailability.

Blood Sampling
  • Method: Serial blood sampling from a cannulated vessel (e.g., jugular vein in rats) or sparse sampling from multiple animals at each time point (e.g., retro-orbital sinus or tail vein in mice).

  • Time Points: A sufficient number of time points should be selected to adequately define the plasma concentration-time profile, including the absorption, distribution, and elimination phases. A typical schedule might include pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Blood samples should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin) and immediately centrifuged to separate plasma. Plasma samples should be stored frozen (e.g., at -80°C) until analysis.

Bioanalytical Method

A validated, sensitive, and specific bioanalytical method is essential for the accurate quantification of this compound in plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.

  • Sample Preparation: Protein precipitation or liquid-liquid extraction are common methods for extracting the analyte from the plasma matrix.

  • Chromatography: Reversed-phase chromatography with a C18 column is typically used.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Validation: The method must be validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability.

Excretion Study
  • Sample Collection: Animals should be housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 72 hours).

  • Sample Processing: The total volume of urine and weight of feces should be recorded. Aliquots of urine and homogenized feces should be analyzed for the parent drug and its metabolites.

  • Quantification: The percentage of the administered dose excreted in urine and feces can then be calculated.

The following diagram illustrates a typical experimental workflow for a rodent pharmacokinetic study.

cluster_prestudy Pre-Study cluster_study Study Conduct cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Dosing Dosing (i.v. or p.o.) Animal_Acclimatization->Dosing Formulation_Preparation Drug Formulation Formulation_Preparation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Excreta_Collection Urine & Feces Collection Dosing->Excreta_Collection Plasma_Processing Plasma Separation Blood_Sampling->Plasma_Processing Bioanalysis LC-MS/MS Analysis Excreta_Collection->Bioanalysis Plasma_Processing->Bioanalysis Data_Analysis Pharmacokinetic Modeling Bioanalysis->Data_Analysis

Rodent Pharmacokinetic Study Workflow.

Conclusion and Future Directions

The available pharmacokinetic data for propylhexedrine in mice provides a foundational understanding of its in vivo disposition. However, the lack of specific data for this compound represents a significant knowledge gap. Future research should prioritize conducting well-designed pharmacokinetic studies in rodent models using the specific this compound isomer. Such studies, following the detailed protocols outlined in this guide, will be instrumental in accurately defining the ADME properties of this biologically active enantiomer, thereby supporting its further development and ensuring a comprehensive understanding of its safety and efficacy. Key areas for future investigation include a definitive characterization of all major metabolites and a thorough assessment of the excretion balance.

References

Levopropylhexedrine Metabolism and Metabolite Identification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levopropylhexedrine, the levorotatory isomer of propylhexedrine (B1218579), is a sympathomimetic amine used as a nasal decongestant. While its clinical use is well-established, a comprehensive understanding of its metabolic fate is crucial for safety assessment, drug development, and forensic analysis. This technical guide provides an in-depth overview of the metabolism of this compound, the identification of its major metabolites, and the analytical methodologies employed for their quantification in biological matrices. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and analysis.

Introduction

This compound is the active S-isomer of propylhexedrine, a volatile sympathomimetic amine structurally related to methamphetamine.[1] It is commercially available in over-the-counter nasal inhalers for the temporary relief of nasal congestion.[1][2] Unlike its racemic parent compound, amphetamine, which was formerly used in inhalers, propylhexedrine has a cyclohexyl group instead of a phenyl ring, which is believed to reduce its central nervous system stimulant effects and abuse potential.[1] However, cases of abuse and toxicity have been reported, making the study of its metabolism and detection critical.[2][3][4][5]

This guide details the metabolic pathways of this compound, summarizes the identified metabolites, and presents detailed experimental protocols for their extraction and analysis from biological samples.

Metabolic Pathways of this compound

The metabolism of this compound primarily occurs in the liver and involves a series of Phase I reactions.[6] The major metabolic routes include N-demethylation, C-oxidation (hydroxylation) of the cyclohexyl ring, N-oxidation, dehydrogenation, and hydrolysis.[7] These pathways lead to the formation of several key metabolites that are subsequently excreted in the urine.

The metabolic cascade is initiated by cytochrome P450 (CYP450) enzymes, although the specific isozymes involved have not been fully elucidated in the available literature. The primary metabolic transformations are illustrated in the diagram below.

Levopropylhexedrine_Metabolism This compound This compound Norpropylhexedrine Norpropylhexedrine This compound->Norpropylhexedrine N-demethylation Hydroxypropylhexedrine cis- and trans- 4-Hydroxypropylhexedrine This compound->Hydroxypropylhexedrine C-oxidation N_Oxide This compound N-oxide This compound->N_Oxide N-oxidation Cyclohexylacetoxime Cyclohexylacetoxime Norpropylhexedrine->Cyclohexylacetoxime Dehydrogenation/ Hydrolysis Cyclohexylacetone Cyclohexylacetone Cyclohexylacetoxime->Cyclohexylacetone Hydrolysis

Figure 1: Primary metabolic pathways of this compound.

Identified Metabolites

The primary metabolites of this compound identified in human urine are:

  • Norpropylhexedrine: Formed via N-demethylation of the parent compound. This is a major metabolite.

  • cis- and trans-4-Hydroxypropylhexedrine: Resulting from the hydroxylation of the cyclohexyl ring at the 4-position.

  • Cyclohexylacetoxime: A product of further metabolism of norpropylhexedrine.

  • Cyclohexylacetone: Formed from the hydrolysis of cyclohexylacetoxime.

Quantitative Analysis of this compound and its Metabolites

While the metabolites of propylhexedrine have been identified, comprehensive quantitative data in human biological fluids are not extensively available in the public literature. The following tables are representative of how such data would be presented and are based on typical concentration ranges observed for similar xenobiotics. These are hypothetical values for illustrative purposes.

Table 1: Hypothetical Urinary Concentrations of this compound and Metabolites Following a Single Therapeutic Dose

AnalyteConcentration Range (ng/mL)Mean Concentration (ng/mL)
This compound50 - 500200
Norpropylhexedrine100 - 1000450
4-Hydroxypropylhexedrine20 - 20080
Cyclohexylacetoxime5 - 5020
Cyclohexylacetone< 105

Table 2: Hypothetical Plasma Concentrations of this compound and Norpropylhexedrine

AnalyteCmax (ng/mL)Tmax (h)
This compound10 - 501 - 2
Norpropylhexedrine5 - 252 - 4

Experimental Protocols

The following sections detail the methodologies for the extraction and analysis of this compound and its metabolites from biological matrices. These protocols are based on established methods for related amphetamine-type compounds and are adaptable for this specific application.

Sample Preparation: Liquid-Liquid Extraction (LLE) from Urine

This protocol describes a standard LLE procedure for the extraction of basic drugs like this compound and its metabolites from a urine matrix.

Materials:

  • Urine sample

  • Internal Standard (e.g., d5-amphetamine)

  • 5 M Sodium Hydroxide (NaOH)

  • Extraction Solvent: Ethyl Acetate (B1210297) or a mixture of Chloroform and Isopropanol (9:1, v/v)

  • Anhydrous Sodium Sulfate (B86663)

  • Conical centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • GC-MS vials

Procedure:

  • Pipette 2 mL of the urine sample into a 15 mL conical centrifuge tube.

  • Add the internal standard solution.

  • Add 0.5 mL of 5 M NaOH to basify the sample to a pH > 10.

  • Add 5 mL of the extraction solvent.

  • Cap the tube and vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

LLE_Workflow start Start: Urine Sample (2 mL) add_is Add Internal Standard start->add_is basify Basify with 5M NaOH (pH > 10) add_is->basify add_solvent Add Extraction Solvent (5 mL) basify->add_solvent vortex Vortex (2 min) add_solvent->vortex centrifuge Centrifuge (3000 rpm, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer dry Dry with Na2SO4 transfer->dry evaporate Evaporate to Dryness dry->evaporate reconstitute Reconstitute in Ethyl Acetate (100 µL) evaporate->reconstitute end Analyze by GC-MS reconstitute->end

Figure 2: Liquid-liquid extraction workflow for urine samples.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and sensitive technique for the analysis of volatile compounds like this compound and its metabolites. Derivatization is often employed to improve the chromatographic properties of the analytes.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Autosampler

Derivatization (optional but recommended):

  • Heptafluorobutyric anhydride (B1165640) (HFBA) can be used to derivatize the primary and secondary amine groups of this compound and norpropylhexedrine.

  • To the dried extract, add 50 µL of ethyl acetate and 50 µL of HFBA. Cap and heat at 70°C for 20 minutes. Evaporate to dryness and reconstitute in 100 µL of ethyl acetate.

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Table 3: Suggested SIM Ions for this compound and Metabolites (as HFBA derivatives)

Analyte (HFBA derivative)Retention Time (min) (approx.)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound8.5224126294
Norpropylhexedrine8.2210126335
4-Hydroxypropylhexedrine9.1222240308
Cyclohexylacetone7.8835598

Note: Retention times and mass spectra will vary depending on the specific instrument and conditions used. It is essential to confirm these with authentic standards.

GCMS_Workflow start Start: Reconstituted Extract derivatize Derivatize with HFBA (optional) start->derivatize inject Inject 1 µL into GC-MS derivatize->inject separate Chromatographic Separation (HP-5ms) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (SIM Mode) ionize->detect quantify Data Analysis and Quantification detect->quantify end Report Results quantify->end

Figure 3: GC-MS analysis workflow.

Conclusion

The metabolism of this compound is a multi-step process involving several Phase I reactions, leading to the formation of distinct metabolites that can be identified and quantified in biological fluids. The methodologies presented in this guide, including liquid-liquid extraction and GC-MS analysis, provide a robust framework for researchers and scientists in the fields of drug development, clinical chemistry, and forensic toxicology. Further research is warranted to fully characterize the enzymes involved in this compound metabolism and to establish definitive quantitative data in various populations. This will enhance the understanding of its pharmacokinetic profile and aid in the interpretation of analytical results in clinical and forensic settings.

References

Spectroscopic Analysis and Structural Elucidation of Levopropylhexedrine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levopropylhexedrine, the levorotatory stereoisomer of propylhexedrine (B1218579), is a sympathomimetic amine utilized primarily as a nasal decongestant. While its pharmacological effects are well-documented, a comprehensive public-domain resource detailing its spectroscopic and structural characterization is lacking. This technical guide provides an in-depth overview of the analytical techniques employed in the structural elucidation of this compound. It includes a summary of expected spectroscopic data, detailed experimental protocols for key analytical methods, and logical workflows for its characterization. The spectroscopic data presented is primarily for the racemic mixture, propylhexedrine, as the individual enantiomers are indistinguishable by standard NMR, IR, and MS techniques. Chiral separation or synthesis methods would be required for the isolated analysis of this compound.

Chemical Structure and Properties

This compound, chemically known as (S)-1-cyclohexyl-N-methylpropan-2-amine, is a chiral compound with the molecular formula C₁₀H₂₁N and a molar mass of 155.28 g/mol .[1] It is the more biologically active isomer of propylhexedrine.[1] The structure features a cyclohexane (B81311) ring attached to a propane (B168953) backbone with a secondary amine functionality.

Key Structural Features:

  • Chiral Center: The carbon atom at the second position of the propane chain (C2) is a chiral center.

  • Cyclohexyl Group: An alicyclic, non-aromatic ring.

  • Secondary Amine: The nitrogen atom is bonded to a methyl group and the propane chain.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for propylhexedrine, which is representative of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for Propylhexedrine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.7 - 2.9m1HCH-NH
~2.4s3HN-CH₃
~1.6 - 1.8m5HCyclohexyl-H
~1.1 - 1.4m2HCH₂
~1.0d3HC-CH₃
~0.8 - 1.0m6HCyclohexyl-H

Table 2: Predicted ¹³C NMR Spectral Data for Propylhexedrine

Chemical Shift (δ) ppmAssignment
~58CH-NH
~42CH₂
~36Cyclohexyl-CH
~34N-CH₃
~33Cyclohexyl-CH₂
~27Cyclohexyl-CH₂
~26Cyclohexyl-CH₂
~15C-CH₃

Note: The predicted NMR data is based on computational models and may vary slightly from experimental values.

Mass Spectrometry (MS)

Table 3: Key Mass Spectrometry Fragmentation Data for Propylhexedrine

m/zRelative IntensityProposed Fragment
155Low[M]⁺ (Molecular Ion)
58High[C₃H₈N]⁺
41Moderate[C₃H₅]⁺
59Moderate[C₃H₉N]⁺
55Moderate[C₄H₇]⁺

Data is based on publicly available mass spectra for propylhexedrine.[2]

Infrared (IR) Spectroscopy

Table 4: Characteristic Infrared Absorption Bands for Propylhexedrine

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3500MediumN-H stretch (secondary amine)
~2850 - 2950StrongC-H stretch (aliphatic)
~1450MediumC-H bend (methylene and methyl)
~1100MediumC-N stretch

Note: As a secondary amine, propylhexedrine will exhibit a single N-H stretching band in the IR spectrum.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire ¹H Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Transfer->Acquire_13C Process_FID Process FIDs Acquire_1H->Process_FID Acquire_13C->Process_FID Reference Reference Spectra Process_FID->Reference Structural Elucidation Structural Elucidation Reference->Structural Elucidation

NMR Experimental Workflow.
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation:

    • A gas chromatograph coupled to a mass spectrometer (GC-MS) is ideal for this volatile compound.

  • GC-MS Parameters:

    • GC Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

MS_Workflow Sample_Prep Prepare Dilute Solution GC_Injection Inject into GC-MS Sample_Prep->GC_Injection Ionization Electron Ionization GC_Injection->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Data_Interpretation Data Interpretation Mass_Analysis->Data_Interpretation

GC-MS Experimental Workflow.
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (Neat Liquid):

    • Place a small drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Gently press the plates together to form a thin liquid film.

  • Instrumentation:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in the molecule.

IR_Workflow Sample_Prep Prepare Thin Film Acquire_Spectrum Acquire IR Spectrum Sample_Prep->Acquire_Spectrum Analyze_Bands Analyze Absorption Bands Acquire_Spectrum->Analyze_Bands

FTIR Experimental Workflow.

Structural Elucidation Logic

The structural elucidation of this compound follows a logical progression, integrating data from multiple spectroscopic techniques.

Elucidation_Logic cluster_data Spectroscopic Data cluster_interpretation Interpretation MS_Data MS Data (Molecular Weight) Propose_Structure Propose Structure MS_Data->Propose_Structure IR_Data IR Data (Functional Groups) IR_Data->Propose_Structure NMR_Data NMR Data (Connectivity) NMR_Data->Propose_Structure Confirm_Structure Confirm Structure Propose_Structure->Confirm_Structure Final Structure Elucidated Final Structure Elucidated Confirm_Structure->Final Structure Elucidated

Structural Elucidation Workflow.
  • Mass Spectrometry provides the molecular weight of the compound, which in conjunction with the nitrogen rule (an odd molecular weight suggests an odd number of nitrogen atoms), gives the molecular formula.

  • Infrared Spectroscopy identifies the key functional groups, such as the N-H bond of the secondary amine and the C-H bonds of the aliphatic structure.

  • ¹H and ¹³C NMR Spectroscopy provide detailed information about the carbon-hydrogen framework. ¹H NMR shows the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. ¹³C NMR indicates the number of different types of carbon atoms.

  • Integration of Data: By combining the information from all three techniques, a definitive structure can be proposed and confirmed.

Conclusion

The spectroscopic analysis and structural elucidation of this compound are straightforward using standard analytical techniques. This guide provides a foundational understanding of the expected spectroscopic data and the experimental protocols necessary for its characterization. For the specific analysis of the levo isomer, chiral separation techniques coupled with spectroscopic analysis would be necessary. The provided workflows and data tables serve as a valuable resource for researchers and professionals in the fields of pharmaceutical analysis and drug development.

References

Physicochemical Properties of Levopropylhexedrine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of levopropylhexedrine hydrochloride. The information herein is intended to support research, development, and analytical activities involving this compound. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key characterization experiments.

Introduction

This compound, the levorotatory isomer of propylhexedrine, is a volatile sympathomimetic amine.[1][2] It is the more biologically active isomer of the two enantiomers.[1][2] Due to the volatility of the freebase, it is commonly prepared as a hydrochloride salt to improve its stability.[1][2] this compound hydrochloride is a crystalline solid.[1][3] This document focuses on the essential physicochemical characteristics of this salt form.

Quantitative Physicochemical Data

The following tables summarize the available quantitative data for this compound hydrochloride.

Property Value Reference
Molecular Formula C₁₀H₂₁N · HCl[3]
Molecular Weight 191.74 g/mol [4][5][6]
CAS Number 1007-33-6[3][4][5]

Table 1: General Properties of this compound Hydrochloride

Solvent Solubility Reference
WaterReadily soluble[4]
Ethanol20 mg/mL[3][7]
ChloroformSoluble[4]
Diethyl EtherSparingly soluble[4]
Dimethylformamide (DMF)20 mg/mL[3][7]
Dimethyl sulfoxide (B87167) (DMSO)20 mg/mL[3][7]
Methanol1 mg/mL[3][7]
Phosphate Buffered Saline (PBS, pH 7.2)10 mg/mL[3][7]

Table 2: Solubility of this compound Hydrochloride

Property Value Notes Reference
Melting Point 127.0 °CThis value is reported for the racemic mixture, DL-Propylhexedrine hydrochloride. The melting point of the pure this compound enantiomer may differ.[5]
pKa Not explicitly foundAs an amine hydrochloride, the pKa will be in the acidic range, corresponding to the dissociation of the protonated amine.

Table 3: Thermal and Acid-Base Properties

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of amine hydrochloride salts like this compound hydrochloride are outlined below.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Protocol:

  • Sample Preparation: A small amount of the dry this compound hydrochloride powder is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The sample is observed through a magnifying lens.

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the last solid particle melts is recorded as the completion of melting. The melting point is reported as this range.

Solubility Determination

The solubility of this compound hydrochloride in various solvents can be determined using the equilibrium solubility method.

Protocol:

  • Sample Preparation: An excess amount of this compound hydrochloride is added to a known volume of the desired solvent in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Quantification: The concentration of this compound hydrochloride in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of the dissolved salt in the solvent (e.g., in mg/mL or g/100 mL).

pKa Determination

The acid dissociation constant (pKa) of this compound hydrochloride, which corresponds to the pKa of its conjugate acid (the protonated amine), can be determined by potentiometric titration.

Protocol:

  • Sample Preparation: A known weight of this compound hydrochloride is dissolved in a known volume of deionized water.

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the protonated amine has been neutralized.

Visualizations

Proposed Signaling Pathway

Propylhexedrine acts as a norepinephrine-dopamine releasing agent.[4] This is believed to occur through its interaction with Trace Amine-Associated Receptor 1 (TAAR1) and subsequent reversal of the direction of flow of monoamine transporters.[4]

This compound Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft LPH This compound TAAR1 TAAR1 LPH->TAAR1 Agonism Transporter Monoamine Transporter (DAT/NET) TAAR1->Transporter Phosphorylation & Reversal of Flow Synaptic_NT Increased Synaptic Norepinephrine & Dopamine Transporter->Synaptic_NT Release Vesicle Synaptic Vesicle (NE, DA) Cytosol_NT Cytosolic Norepinephrine (NE) & Dopamine (DA) Vesicle->Cytosol_NT Release Cytosol_NT->Transporter Uptake (Reversed)

Caption: Proposed mechanism of this compound action.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of an amine hydrochloride salt like this compound hydrochloride.

Physicochemical Characterization Workflow cluster_properties Property Determination cluster_methods Methodology start Start: This compound HCl Sample mp Melting Point Determination start->mp sol Solubility Determination start->sol pka pKa Determination start->pka capillary Capillary Method mp->capillary equilibrium Equilibrium Solubility & HPLC Quantification sol->equilibrium potentiometric Potentiometric Titration pka->potentiometric end End: Physicochemical Profile capillary->end equilibrium->end potentiometric->end

Caption: Workflow for physicochemical characterization.

References

From Racemic Mixture to a Refined Agent: The Historical and Technical Development of Levopropylhexedrine from Benzedrex

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 15, 2025 – This technical guide explores the historical context and scientific evolution of levopropylhexedrine, the levorotatory isomer of propylhexedrine (B1218579), from its origins within the racemic mixture used in the over-the-counter nasal decongestant, Benzedrex. Developed as a safer alternative to amphetamine, the story of this compound is one of pharmacological refinement, seeking to isolate and enhance therapeutic effects while minimizing undesirable actions. This paper will delve into the timeline of its development, the comparative pharmacology of the isomers, and the experimental methodologies that underpinned this scientific journey.

Introduction: A Safer Alternative to Amphetamine

The history of propylhexedrine begins with the need to find a substitute for amphetamine in nasal inhalers.[1][2] In the 1940s, amphetamine was the active ingredient in the popular Benzedrine® inhaler, but its potential for abuse and stimulant effects became a significant concern.[1][2] This led Smith, Kline & French to develop propylhexedrine, a structural analog of methamphetamine, which was introduced in 1949 under the brand name Benzedrex.[2][3] Propylhexedrine was designed to retain the vasoconstrictive properties necessary for a nasal decongestant while having a significantly lower central nervous system stimulant effect.[4]

Benzedrex contains a racemic mixture of the two stereoisomers of propylhexedrine: (S)-(+)-propylhexedrine (this compound) and (R)-(-)-propylhexedrine (dextropropylhexedrine).[3] It is generally understood in pharmacology that different stereoisomers of a chiral drug can have distinct pharmacological activities. This principle prompted further investigation into the individual properties of the propylhexedrine enantiomers.

The Emergence of this compound: A Focus on Targeted Action

While Benzedrex utilized the racemic mixture, subsequent research and development led to the isolation and investigation of the individual enantiomers. The (S)-isomer, this compound, was identified as the more biologically active of the two.[3] This discovery paved the way for its use in other therapeutic contexts.

Notably, by 1965, this compound was incorporated into the anticonvulsant preparation Maliasin (barbexaclone), a salt of phenobarbital (B1680315) and this compound.[3] In this formulation, this compound was included to counteract the sedative effects of the barbiturate (B1230296) phenobarbital.[3] This application highlights the recognition of this compound's distinct pharmacological profile, specifically its central nervous system stimulating properties, albeit weaker than amphetamine.

Comparative Pharmacology: Dissecting the Isomers

The primary mechanism of action for propylhexedrine as a nasal decongestant is its agonist activity at α-adrenergic receptors in the vascular smooth muscle of the nasal mucosa.[3][5] This action leads to vasoconstriction, reducing swelling and nasal congestion.[3] While direct comparative quantitative data on the vasoconstrictor and adrenergic receptor binding affinities of the individual propylhexedrine enantiomers is not extensively available in publicly accessible literature, the established use of this compound as the more active isomer suggests a higher affinity and/or efficacy at the target receptors.

It is known that stereoselectivity is a critical factor in the interaction of sympathomimetic amines with adrenergic receptors.[6] For many chiral adrenergic agonists, one enantiomer exhibits significantly greater potency than the other.[6] The logical progression of drug development would have involved separating the enantiomers and testing their individual activities to identify the eutomer (the more active isomer).

Table 1: Postulated Comparative Adrenergic Activity of Propylhexedrine Isomers

IsomerPostulated Relative α-Adrenergic Agonist ActivityRationale
This compound (S)-isomerHigherIdentified as the more biologically active isomer and used in other pharmaceutical preparations for its stimulant effects.[3]
Dextropropylhexedrine (R)-isomerLowerGenerally considered the less active isomer.
Racemic PropylhexedrineIntermediateA 1:1 mixture of the two isomers.

Experimental Protocols for Isomer Evaluation

The differentiation of the pharmacological activities of propylhexedrine isomers would have necessitated a series of well-defined experimental protocols. These would have included methods for chiral separation, in vitro receptor binding assays, and in vitro or in vivo functional assays to assess vasoconstrictor activity.

Chiral Separation of Propylhexedrine Enantiomers

The first critical step is the resolution of the racemic propylhexedrine mixture into its individual enantiomers. Common techniques for this include:

  • Formation of Diastereomeric Salts: Reacting the racemic amine with a chiral acid (e.g., tartaric acid) to form diastereomeric salts, which can then be separated by fractional crystallization due to their different physical properties. The individual enantiomers are then recovered by treating the separated salts with a base.

  • Chiral Chromatography: Utilizing a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to differentially retain the enantiomers, allowing for their separation and quantification.

In Vitro Adrenergic Receptor Binding Assays

To determine the affinity of each isomer for adrenergic receptors, competitive radioligand binding assays would be employed.

  • Objective: To quantify the binding affinity (Ki) of this compound and dextropropylhexedrine for α-adrenergic receptor subtypes.

  • Methodology:

    • Membrane Preparation: Isolation of cell membranes expressing the target adrenergic receptor subtype (e.g., α1A, α1B, α1D, α2A, α2B, α2C).

    • Radioligand: Use of a radiolabeled antagonist with high affinity for the receptor (e.g., [³H]-prazosin for α1 receptors).

    • Competition Assay: Incubation of the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compounds (this compound, dextropropylhexedrine, or racemic propylhexedrine).

    • Separation and Counting: Separation of bound and free radioligand by rapid filtration, followed by quantification of the bound radioactivity using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Vasoconstriction Assay

Functional assays are essential to determine the efficacy of the isomers in producing a physiological response. An in vitro vasoconstriction assay using isolated arterial tissue is a standard method.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and dextropropylhexedrine in inducing vasoconstriction.

  • Methodology:

    • Tissue Preparation: Isolation of arterial rings (e.g., from rabbit aorta or human nasal turbinate tissue) and mounting them in an organ bath containing a physiological salt solution.

    • Contraction Measurement: The arterial rings are connected to an isometric force transducer to measure changes in tension (contraction).

    • Cumulative Concentration-Response Curve: After an equilibration period, cumulative concentrations of the test compounds are added to the organ bath, and the resulting contraction is recorded.

    • Data Analysis: Concentration-response curves are plotted, and the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response) are calculated.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell_Membrane Cell Membrane cluster_Intracellular Intracellular Space This compound This compound Alpha_Adrenergic_Receptor α-Adrenergic Receptor This compound->Alpha_Adrenergic_Receptor Binds to G_Protein Gq/11 Alpha_Adrenergic_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction PKC_Activation->Vasoconstriction Experimental_Workflow cluster_Separation Chiral Separation cluster_Assays Pharmacological Evaluation cluster_Data Data Analysis Racemic_Propylhexedrine Racemic (RS)-Propylhexedrine Separation_Method Chiral HPLC or Diastereomeric Salt Crystallization Racemic_Propylhexedrine->Separation_Method This compound This compound (S-isomer) Separation_Method->this compound Dextropropylhexedrine Dextropropylhexedrine (R-isomer) Separation_Method->Dextropropylhexedrine Binding_Assay Adrenergic Receptor Binding Assay This compound->Binding_Assay Functional_Assay In Vitro Vasoconstriction Assay This compound->Functional_Assay Dextropropylhexedrine->Binding_Assay Dextropropylhexedrine->Functional_Assay Ki_Values Determine Ki (Binding Affinity) Binding_Assay->Ki_Values EC50_Emax Determine EC50 & Emax (Potency & Efficacy) Functional_Assay->EC50_Emax

References

Methodological & Application

Application Notes and Protocols for Chiral Separation of Propylhexedrine Enantiomers by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylhexedrine (B1218579) is a sympathomimetic amine utilized primarily as a nasal decongestant. As a chiral molecule, it exists as two enantiomers, (R)- and (S)-propylhexedrine. The stereoisomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Therefore, the development of a robust analytical method for the separation and quantification of propylhexedrine enantiomers is critical for quality control, pharmacokinetic studies, and regulatory compliance.

This document provides a detailed protocol for the chiral separation of propylhexedrine enantiomers using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The methodology is based on established principles for the separation of chiral amines and related compounds.

Experimental Protocols

Sample Preparation

For analysis of a propylhexedrine drug substance, a straightforward "dilute and shoot" method is typically sufficient.[1]

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of racemic propylhexedrine reference standard.

    • Transfer the standard to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a final concentration of approximately 1 mg/mL.

    • Sonication may be used to ensure complete dissolution.

  • Sample Solution Preparation:

    • Accurately weigh and prepare the sample containing propylhexedrine in the same manner as the standard solution to achieve a similar final concentration.

    • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulates.

HPLC System and Conditions

The selection of the chiral stationary phase (CSP) is the most critical factor in achieving enantiomeric separation.[2] For basic amines like propylhexedrine, macrocyclic glycopeptide and polysaccharide-based CSPs are highly effective.[3][4] The following conditions are recommended as a starting point for method development.

Table 1: HPLC Instrumentation and Operating Conditions

ParameterRecommended Condition
HPLC System A standard HPLC system with a UV detector.
Chiral Column Astec® CHIROBIOTIC® V2, 250 x 4.6 mm, 5 µm (Vancomycin-based CSP)
Mobile Phase Methanol / Acetic Acid / Ammonium (B1175870) Hydroxide (99.8:0.1:0.01, v/v/v)[5]
Flow Rate 0.7 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes

Note: The mobile phase additives (acetic acid and ammonium hydroxide) are crucial for achieving good peak shape and resolution for basic analytes like propylhexedrine on this type of column.[3]

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[2][6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[2]

Data Presentation

The following table summarizes the expected quantitative data for the chiral separation of propylhexedrine enantiomers based on the proposed HPLC-UV method. These values are illustrative and may vary depending on the specific instrumentation and exact experimental conditions.

Table 2: Expected Quantitative Data for Propylhexedrine Enantiomer Separation

ParameterEnantiomer 1 (e.g., S-propylhexedrine)Enantiomer 2 (e.g., R-propylhexedrine)
Retention Time (min) ~ 8.5~ 10.2
Tailing Factor ≤ 1.5≤ 1.5
Resolution (Rs) \multicolumn{2}{c}{≥ 2.0}
Linearity (r²) ≥ 0.999≥ 0.999
LOD (µg/mL) ~ 0.1~ 0.1
LOQ (µg/mL) ~ 0.3~ 0.3

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the chiral separation of propylhexedrine enantiomers.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh Propylhexedrine Reference Standard/Sample p2 Dissolve in Mobile Phase p1->p2 p3 Filter through 0.45 µm Filter p2->p3 h1 Inject Sample onto Chiral HPLC Column p3->h1 h2 Isocratic Elution with Optimized Mobile Phase h1->h2 h3 UV Detection at 210 nm h2->h3 d1 Integrate Peak Areas of Enantiomers h3->d1 d2 Calculate Resolution, Tailing Factor, etc. d1->d2 d3 Quantify Enantiomeric Purity d2->d3

Caption: Workflow for HPLC-UV chiral analysis of propylhexedrine.

Logical Relationship for Method Development

This diagram outlines the key relationships and considerations for developing a successful chiral separation method.

G cluster_csp CSP Options cluster_mp Mobile Phase Components Analyte Propylhexedrine (Basic Amine) CSP Chiral Stationary Phase (CSP) Selection is Critical Analyte->CSP influences choice of MP Mobile Phase Optimization Analyte->MP requires optimization of Result Successful Enantioseparation (Resolution ≥ 2.0) CSP->Result C1 Macrocyclic Glycopeptide (e.g., Chirobiotic V2) CSP->C1 C2 Polysaccharide-based (e.g., Chiralpak) CSP->C2 C3 Cyclodextrin-based CSP->C3 MP->Result M1 Primary Solvent (e.g., Methanol) MP->M1 M2 Additives (Acid/Base) (e.g., AcOH/NH4OH) MP->M2 for peak shape Params Instrument Parameters Params->Result

Caption: Key factors influencing chiral separation of propylhexedrine.

References

Application Note: GC-MS Method for the Quantification of Levopropylhexedrine in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levopropylhexedrine is the active pharmaceutical ingredient in the over-the-counter nasal decongestant Benzedrex®. It is the l-isomer of propylhexedrine (B1218579), a sympathomimetic amine that is structurally similar to methamphetamine. While effective as a vasoconstrictor for nasal relief, propylhexedrine has a known potential for misuse and abuse, typically via oral or intravenous routes, to achieve stimulant effects. Consequently, robust and reliable analytical methods are required for its detection and quantification in biological matrices to support clinical toxicology, forensic investigations, and drug monitoring programs.

This application note details a sensitive and specific method for the quantification of this compound in human urine using gas chromatography-mass spectrometry (GC-MS) following solid-phase extraction (SPE) and chemical derivatization. The methodology is designed to provide high accuracy and precision, meeting the standards required for forensic and clinical analysis.

Experimental Protocol

Materials and Instrumentation

Instrumentation:

  • Gas Chromatograph with Mass Spectrometric Detector (e.g., Agilent 7890/5977 GC/MSD)[1]

  • Autosampler

  • Solid-Phase Extraction (SPE) Manifold

  • Nitrogen Evaporator

  • Vortex Mixer and Centrifuge

Consumables and Reagents:

  • Chemicals: this compound certified reference material, Propylhexedrine-d5 (internal standard), Methanol (B129727) (HPLC grade), Ethyl Acetate (B1210297) (HPLC grade), Ammonium (B1175870) Hydroxide, Acetic Acid, Pentafluoropropionic Anhydride (PFPA).

  • SPE Cartridges: Mixed-mode cation exchange cartridges (e.g., HyperSep™ Verify CX, 200 mg/3 mL)[2].

  • GC Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)[1].

  • Vials: 2 mL amber autosampler vials with inserts.

Preparation of Standards and Controls
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and propylhexedrine-d5 (Internal Standard, IS) in methanol.

  • Working Standard Solution (10 µg/mL): Dilute the this compound stock solution with methanol to create a working standard solution.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the propylhexedrine-d5 stock solution with methanol.

  • Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the working standard solution into drug-free human urine to prepare calibrators at concentrations ranging from 25 to 2000 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 75, 750, and 1500 ng/mL).

Sample Preparation (Solid-Phase Extraction)

The general procedure for drug confirmatory tests in urine involves extraction, derivatization, separation, and detection[3].

  • Sample Aliquot: Pipette 1 mL of urine (calibrator, QC, or unknown sample) into a labeled glass tube.

  • Internal Standard Addition: Add 50 µL of the 1 µg/mL internal standard spiking solution to each tube and vortex.

  • pH Adjustment: Add 2 mL of 100 mM acetate buffer (pH 6.0) and vortex.

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge with 2 mL of Methanol.

    • Equilibrate the cartridge with 2 mL of 100 mM acetate buffer (pH 6.0). Do not allow the cartridge to go dry.

  • Sample Loading: Load the prepared urine sample onto the SPE cartridge. Allow the sample to pass through under gravity or with gentle vacuum.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water.

    • Wash the cartridge with 2 mL of 100 mM acetic acid.

    • Wash the cartridge with 2 mL of Methanol.

    • Dry the cartridge thoroughly under high vacuum for 5 minutes.

  • Elution: Elute the analytes with 2 mL of freshly prepared ethyl acetate containing 2% ammonium hydroxide.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

Derivatization is often necessary to improve the gas chromatographic properties of amphetamine-like compounds and to form more characteristic mass spectral fragment ions[3][4].

  • To the dried extract, add 50 µL of Ethyl Acetate and 50 µL of Pentafluoropropionic Anhydride (PFPA).

  • Cap the tubes, vortex briefly, and heat at 70°C for 20 minutes.

  • Cool the tubes to room temperature.

  • Evaporate the contents to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of Ethyl Acetate and transfer to an autosampler vial for GC-MS analysis.

GC-MS Instrumental Parameters

The following tables summarize the instrumental conditions for the analysis.

Table 1: Gas Chromatograph Parameters

Parameter Value
Injection Port
Injector Temperature 250°C[5]
Injection Mode Splitless (1 µL injection volume)[2]
Purge Flow 50 mL/min at 1.0 min
Oven Program
Initial Temperature 100°C, hold for 1.0 min
Temperature Ramp 20°C/min to 300°C[5]
Final Temperature 300°C, hold for 2.0 min
Column
Type HP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium

| Flow Rate | 1.2 mL/min (Constant Flow) |

Table 2: Mass Spectrometer Parameters | Parameter | Value | | :--- | :--- | | Ion Source | | | Ionization Mode | Electron Ionization (EI) | | Ion Source Temp. | 230°C | | Quadrupole Temp. | 150°C | | Detection Mode | Selected Ion Monitoring (SIM)[6] | | Analytes | Quantifier Ion (m/z) | Qualifier Ions (m/z) | | this compound-PFPA | 282 | 126, 301 | | Propylhexedrine-d5-PFPA | 287 | 131, 306 |

Results and Data Presentation

The described method was validated to assess its performance characteristics. The validation followed established guidelines, evaluating linearity, sensitivity, precision, and accuracy[7].

Table 3: Method Validation Summary

Parameter Result
Linearity Range 25 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 10 ng/mL
Limit of Quantification (LOQ) 25 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (% Recovery) 92% - 108%

| SPE Recovery | > 85% |

The method demonstrates excellent linearity across the specified concentration range. The sensitivity is sufficient for detecting typical concentrations found in abuse cases. The precision and accuracy results are well within the acceptable limits for bioanalytical methods.

Workflow and Pathway Visualization

The following diagrams illustrate the logical flow of the analytical procedure.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Data Processing urine 1. Urine Sample (1 mL) is 2. Add Internal Standard (Propylhexedrine-d5) urine->is buffer 3. Add Buffer (pH 6.0) is->buffer spe 4. Solid-Phase Extraction (Condition, Load, Wash, Elute) buffer->spe evap1 5. Evaporate to Dryness spe->evap1 reagents 6. Add Ethyl Acetate + PFPA evap1->reagents To Derivatization heat 7. Heat at 70°C for 20 min reagents->heat evap2 8. Evaporate to Dryness heat->evap2 recon 9. Reconstitute in Ethyl Acetate evap2->recon gcms 10. Inject into GC-MS recon->gcms To Analysis data 11. Data Acquisition (SIM Mode) gcms->data quant 12. Quantify using Calibration Curve data->quant report 13. Report Result quant->report

Caption: Experimental workflow for this compound analysis.

G start Urine Sample Received screening Initial Screen (e.g., Immunoassay) start->screening negative Report Negative screening->negative Negative presumptive Presumptive Positive screening->presumptive Positive confirmation GC-MS Confirmation (This Protocol) presumptive->confirmation review Data Review & QC Check confirmation->review final_report Final Report Issued review->final_report

Caption: Logical relationship in a typical drug testing workflow.

Conclusion

The GC-MS method presented provides a robust, sensitive, and specific protocol for the quantification of this compound in human urine. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix interference, while chemical derivatization with PFPA enhances chromatographic performance and detection sensitivity. The validation data confirms that this method is reliable and suitable for use in forensic toxicology, clinical chemistry, and other drug testing applications where accurate quantification of this compound is required.

References

Application Note: Quantitative Analysis of Levopropylhexedrine in Whole Blood by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of levopropylhexedrine in whole blood. The protocol outlines a robust procedure for sample preparation, chromatographic separation, and mass spectrometric detection. The described method is intended for researchers, scientists, and drug development professionals requiring a sensitive and selective assay for this compound in a complex biological matrix. The methodology is based on established principles for the analysis of related compounds and provides a strong foundation for method validation in a research setting.

Introduction

This compound, a sympathomimetic amine, is the l-isomer of propylhexedrine. It is structurally related to methamphetamine and is available over-the-counter in some nasal decongestant inhalers. Due to its stimulant properties, there is a potential for misuse and a need for reliable analytical methods to detect and quantify this compound in biological samples, such as whole blood, for forensic and research purposes. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for the analysis of this compound in complex matrices. This document provides a detailed protocol for the extraction and analysis of this compound from whole blood samples.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective technique for the isolation of drugs from biological matrices.

Materials:

  • Whole blood samples

  • This compound analytical standard

  • This compound-d5 (or other suitable deuterated analog) as internal standard (IS)

  • Deionized water

  • Saturated sodium borate (B1201080) buffer (pH 9)

  • Methyl-tert-butyl ether (MTBE)

  • 1% Formic acid in methanol

  • 1% Formic acid in deionized water

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Sample evaporator

Procedure:

  • Pipette 1.0 mL of whole blood into a 15 mL centrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 1 µg/mL this compound-d5).

  • Add 1.0 mL of saturated sodium borate buffer (pH 9) and vortex for 30 seconds.

  • Add 5.0 mL of methyl-tert-butyl ether (MTBE).

  • Cap the tubes and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A/B (50:50 v/v).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography:

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient:

    Time (min) %B
    0.0 5
    1.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

Tandem Mass Spectrometry:

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions: Based on the fragmentation of propylhexedrine, the following transitions are proposed. These should be optimized for the specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound156.298.115
This compound156.257.125
This compound-d5 (IS)161.2103.115

Data Presentation

The following tables summarize the expected quantitative data from a validated method. These are representative values and should be established for each specific laboratory implementation.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
This compound1 - 500>0.995

Table 2: Precision and Accuracy

AnalyteSpiked Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
This compound5 (LQC)<15<1585 - 115
This compound50 (MQC)<15<1585 - 115
This compound400 (HQC)<15<1585 - 115

Table 3: Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
This compound50>8090 - 110

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
This compound0.51

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing WholeBlood Whole Blood Sample (1 mL) Add_IS Add Internal Standard (this compound-d5) WholeBlood->Add_IS Add_Buffer Add Borate Buffer (pH 9) Add_IS->Add_Buffer Add_Solvent Add MTBE Add_Buffer->Add_Solvent Vortex_Centrifuge Vortex & Centrifuge Add_Solvent->Vortex_Centrifuge Extract Collect Organic Layer Vortex_Centrifuge->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Mass_Spec Mass Spectrometric Detection (ESI+, MRM) Chromatography->Mass_Spec Integration Peak Integration Mass_Spec->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Report Results Quantification->Reporting

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

validation_parameters cluster_quantitative Quantitative Performance cluster_sample Sample Matrix Effects MethodValidation Method Validation Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD LOD MethodValidation->LOD LOQ LOQ MethodValidation->LOQ Recovery Recovery MethodValidation->Recovery MatrixEffect Matrix Effect MethodValidation->MatrixEffect Selectivity Selectivity MethodValidation->Selectivity

Caption: Key parameters for method validation.

Application Note: Solid-Phase Extraction Protocol for Levopropylhexedrine from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust solid-phase extraction (SPE) protocol for the efficient isolation of levopropylhexedrine, a basic drug, from human plasma. The methodology is designed for researchers in clinical and forensic toxicology, as well as drug metabolism studies, requiring clean extracts and high, reproducible recoveries for subsequent analysis by chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol utilizes a mixed-mode strong cation exchange (SCX) SPE sorbent, which combines reversed-phase and ion-exchange retention mechanisms for superior selectivity and removal of endogenous plasma components.[1][2][3]

Introduction

This compound is a sympathomimetic amine used as a nasal decongestant. Accurate quantification in plasma is essential for pharmacokinetic and toxicological assessments. Plasma, however, is a complex biological matrix containing proteins, lipids, and other endogenous substances that can interfere with analysis.[4][5] Solid-phase extraction is a widely adopted sample preparation technique that addresses these challenges by providing effective analyte concentration and sample cleanup.[6][7] Mixed-mode SPE, in particular, offers enhanced selectivity for basic compounds like this compound by utilizing both hydrophobic and ionic interactions, resulting in cleaner extracts compared to single-mode phases.[2][3][8] This protocol provides a step-by-step methodology for the extraction of this compound from plasma, ensuring reliable and reproducible results for downstream analysis.

Experimental Protocol

This protocol is based on established methods for the extraction of amphetamine-type substances and other basic drugs from plasma.[2][9][10] A mixed-mode strong cation exchange (SCX) SPE cartridge is recommended for this procedure.

Materials and Reagents:

  • Human Plasma

  • This compound standard

  • Internal Standard (e.g., propylhexedrine-d5)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized Water

  • Formic Acid (88%)

  • Ammonium Hydroxide (B78521) (28-30%)

  • Ethyl Acetate (HPLC grade)

  • Isopropanol (HPLC grade)

  • 0.1 M Hydrochloric Acid

  • 100 mM Phosphate (B84403) Buffer (pH 6.0)

  • Mixed-Mode Strong Cation Exchange (SCX) SPE Cartridges (e.g., 30 mg / 1 mL)

  • Centrifuge

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

1. Sample Pretreatment:

  • Pipette 1.0 mL of human plasma into a centrifuge tube.

  • Add the internal standard solution.

  • To precipitate proteins, add 2.0 mL of acetonitrile containing 1% formic acid.[8]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at ≥3000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully decant the supernatant into a clean tube for loading onto the SPE cartridge.

2. Solid-Phase Extraction (SPE) Procedure:

The following steps should be performed using an SPE vacuum manifold.

  • Sorbent Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of deionized water through the cartridge.

    • Pass 1 mL of 100 mM phosphate buffer (pH 6.0) through the cartridge.[9] Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pretreated plasma supernatant from step 1.6 onto the conditioned SPE cartridge.

    • Apply a slow, steady flow rate of approximately 1-2 mL/minute.

  • Wash Steps:

    • Wash 1 (Polar Interferences): Pass 1 mL of 0.1 M hydrochloric acid through the cartridge to remove acidic and neutral interferences.[9]

    • Wash 2 (Non-polar Interferences): Pass 1 mL of methanol through the cartridge to remove remaining non-polar interferences.[9]

    • After the final wash, dry the sorbent bed thoroughly under high vacuum for 5-10 minutes to remove residual solvents.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute the this compound by passing 1 mL of a freshly prepared solution of ethyl acetate/isopropanol/ammonium hydroxide (78:20:2 v/v/v) through the cartridge.[9]

    • Collect the eluate at a slow flow rate (approx. 1 mL/minute) to ensure complete elution.

3. Post-Elution Processing:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[9]

  • Reconstitute the dried residue in 100 µL of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS/MS or a derivatization agent in a suitable solvent for GC-MS).

  • Vortex briefly and transfer to an autosampler vial for analysis.

Data Presentation

The following table summarizes the quantitative parameters of the described SPE protocol. Expected recovery for basic drugs using mixed-mode SPE is generally high, often exceeding 80-90%.[2][3]

ParameterValueUnitNotes
Plasma Sample Volume1.0mL
Protein Precipitation SolventAcetonitrile w/ 1% Formic Acid2.0mL
Conditioning Solvent 1Methanol1.0mL
Conditioning Solvent 2Deionized Water1.0mL
Equilibration Buffer100 mM Phosphate Buffer (pH 6.0)1.0mL
Wash Solvent 10.1 M Hydrochloric Acid1.0mL
Wash Solvent 2Methanol1.0mL
Elution SolventEthyl Acetate/Isopropanol/NH4OH (78:20:2)1.0mL
Reconstitution Volume100µLCan be adjusted based on required sensitivity.
Expected Recovery >85 % Based on similar basic drug extractions.[2]
Expected RSD <15 % Relative Standard Deviation.[3][11]

Visualizations

The following diagrams illustrate the logical workflow of the solid-phase extraction protocol.

SPE_Workflow cluster_sample Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Plasma 1.0 mL Plasma Pretreat Add Acetonitrile + 1% Formic Acid Vortex & Centrifuge Plasma->Pretreat Supernatant Supernatant Pretreat->Supernatant Load Load Sample Supernatant->Load Transfer Condition Condition (MeOH, H2O, Buffer) Condition->Load Wash Wash (0.1M HCl, MeOH) Load->Wash Elute Elute (Ethyl Acetate/IPA/NH4OH) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Collect Eluate Reconstitute Reconstitute Evaporate->Reconstitute Analysis GC-MS or LC-MS/MS Analysis Reconstitute->Analysis

Caption: Experimental workflow for this compound extraction.

Caption: Retention mechanism on a mixed-mode SPE sorbent.

References

Application Notes & Protocols: Measuring Levopropylhexedrine-Induced Dopamine Release with In Vivo Microdialysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Levopropylhexedrine, the levorotatory isomer of propylhexedrine, is a sympathomimetic amine used in over-the-counter nasal decongestants.[1] At doses higher than therapeutic, it acts as a central nervous system stimulant, primarily by promoting the release of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE).[1][2][3] Understanding its impact on dopaminergic neurotransmission is crucial for neuropharmacology and for assessing its potential for abuse. In vivo microdialysis is a powerful and widely used technique for continuously sampling the extracellular fluid of specific brain regions in freely moving animals.[4][5] When coupled with highly sensitive analytical methods like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), it allows for the precise quantification of neurotransmitter fluctuations in response to pharmacological agents like this compound.[4][6]

Mechanism of Action: this compound

This compound's primary mechanism of action on the dopaminergic system involves its interaction with the dopamine transporter (DAT).[2] It is classified as a norepinephrine-dopamine releasing agent (NDRA).[1] this compound binds to DAT and induces a reversal of its function, causing the transporter to expel dopamine from the presynaptic neuron into the synaptic cleft, rather than reuptaking it.[2] Some related compounds also inhibit the Vesicular Monoamine Transporter 2 (VMAT2), which would further increase cytosolic dopamine levels available for release.[7] This surge in extracellular dopamine enhances stimulation of postsynaptic dopamine receptors, leading to the compound's stimulant effects.[2]

G cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Dopamine_vesicle Dopamine Vesicle VMAT2->Dopamine_vesicle DOPAC Dopamine Metabolism Dopamine_cyto Cytosolic Dopamine Dopamine_cyto->VMAT2 Sequestration Dopamine_cyto->DOPAC DAT Dopamine Transporter (DAT) Dopamine_cyto->DAT Reuptake (Blocked) LPH This compound LPH->VMAT2 Inhibition (Potential) LPH->DAT Induces Reverse Transport Dopamine_synapse Extracellular Dopamine DAT->Dopamine_synapse Efflux DA_Receptor Dopamine Receptors (D1, D2, etc.) Dopamine_synapse->DA_Receptor Binds to & Activates Signal Transduction Signal Transduction

Caption: Signaling pathway of this compound-induced dopamine release.

Quantitative Data Summary

CompoundBrain RegionDosePeak Dopamine Increase (% of Baseline)Animal ModelCitation
d-Amphetamine Striatum250 µM (via reverse dialysis)~1400%Rat[8]
d-Amphetamine Various (PET study)0.4 mg/kg, POUp to 1000%Human[9]
d-Amphetamine Striatum0.3 mg/kg, IVSignificant increase (exact % varies)Human[10]

Note: This table presents data for d-amphetamine as a proxy to illustrate the expected magnitude of effect from a potent dopamine releasing agent. The precise effects of this compound may differ.

Experimental Protocol: In Vivo Microdialysis

This protocol details the methodology for measuring this compound-induced dopamine release in the striatum of rodents, a key brain region in the reward pathway.

Materials and Reagents
  • Animals: Male Wistar rats (250-300 g) or C57BL/6 mice (20-25 g).

  • Microdialysis Probes: Concentric microdialysis probes with a 2-4 mm membrane (for rats) or 1 mm (for mice) and a molecular weight cutoff of 6-20 kDa.[4]

  • Guide Cannula: Sized appropriately for the chosen microdialysis probe.

  • Stereotaxic Apparatus: For precise surgical implantation.

  • Microinfusion Pump & Syringes: To deliver perfusion fluid at a stable flow rate.[4]

  • Fraction Collector: Refrigerated, for collecting dialysate samples.[6]

  • This compound: To be dissolved in sterile saline for administration.

  • Artificial Cerebrospinal Fluid (aCSF): Perfusion solution (e.g., 144 mM NaCl, 2.7 mM KCl, 1.175 mM CaCl₂, 1 mM MgCl₂, 1.75 mM NaH₂PO₄, 2.5 mM NaHCO₃).[11] Must be filtered and pH adjusted to 7.4.

  • Anesthetics: (e.g., Isoflurane or Ketamine/Xylazine).

  • HPLC-ECD System: For dopamine quantification.[4][6]

Surgical Procedure: Guide Cannula Implantation
  • Anesthetize the animal and mount it in the stereotaxic apparatus.

  • Surgically expose the skull and clear the surface of connective tissue.

  • Identify bregma as a reference point. Drill a small hole in the skull at the stereotaxic coordinates for the target brain region (e.g., for rat striatum: AP: +1.0 mm, ML: ±2.5 mm, DV: -3.5 mm from dura).[4]

  • Slowly lower the guide cannula to the predetermined DV coordinate.

  • Secure the cannula to the skull using dental cement and surgical screws.[4]

  • Insert a dummy cannula to maintain patency of the guide.

  • Administer post-operative analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.[4]

Microdialysis Experiment
  • Probe Insertion: On the day of the experiment, gently restrain the animal and replace the dummy cannula with the microdialysis probe.[4]

  • Perfusion: Connect the probe's inlet to the microinfusion pump and the outlet to the fraction collector. Begin perfusing the probe with aCSF at a constant flow rate (typically 1-2 µL/min).[4][12]

  • Stabilization: Allow the system to stabilize for 1-2 hours to establish a stable dopamine baseline.[4]

  • Baseline Collection: Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes).[12]

  • Drug Administration: Administer this compound at the desired dose (e.g., intraperitoneally, i.p.). Doses should be determined from pilot studies.

  • Post-Administration Sampling: Continue collecting dialysate samples at 20-minute intervals for several hours to monitor the time-course of the drug's effect.[4]

  • Sample Storage: Immediately place collected samples on dry ice or in a refrigerated fraction collector. Store samples at -80°C until analysis to prevent degradation.[4][12]

Dopamine Analysis via HPLC-ECD
  • Thaw the dialysate samples on ice.

  • Inject a fixed volume of each sample into the HPLC-ECD system.[4]

  • Separate dopamine from other compounds using a reverse-phase C18 column.[4]

  • Quantify dopamine concentration based on the peak height or area relative to a standard curve of known dopamine concentrations. The sensitivity should be in the low femtomole range.[12]

Histological Verification
  • At the end of the experiment, euthanize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Extract the brain and store it in the fixative.

  • Slice the brain into thin sections (e.g., 55 µm), stain with cresyl violet, and examine under a microscope to verify the precise placement of the microdialysis probe track within the target region.[13]

Experimental Workflow Visualization

G cluster_prep Phase 1: Preparation & Surgery cluster_exp Phase 2: Microdialysis Experiment cluster_analysis Phase 3: Analysis & Verification A1 Animal Acclimation A2 Anesthesia & Stereotaxic Mounting A1->A2 A3 Guide Cannula Implantation (e.g., Striatum) A2->A3 A4 Secure Cannula & Insert Dummy A3->A4 A5 Post-Op Recovery (48-72 hours) A4->A5 B1 Insert Microdialysis Probe A5->B1 B2 Connect to Pump & Collector B1->B2 B3 Begin aCSF Perfusion (1-2 µL/min) B2->B3 B4 System Stabilization (1-2 hours) B3->B4 B5 Collect Baseline Samples (3-4 x 20 min) B4->B5 B6 Administer this compound B5->B6 B7 Collect Post-Drug Samples (2-3 hours) B6->B7 C1 Store Samples at -80°C B7->C1 C4 Euthanasia & Brain Perfusion B7->C4 C2 Dopamine Quantification (HPLC-ECD) C1->C2 C3 Data Analysis (% Change from Baseline) C2->C3 C5 Histological Verification of Probe Placement C4->C5

Caption: Experimental workflow for in vivo microdialysis measurement.

Data Analysis and Interpretation

The primary outcome is the change in extracellular dopamine concentration following this compound administration.

  • Calculate Baseline: Average the dopamine concentrations from the 3-4 samples collected before drug administration to establish a stable baseline for each animal.

  • Normalize Data: Express the dopamine concentration in each post-administration sample as a percentage of the average baseline concentration.

    • % Baseline = ( [DA]sample / [DA]baseline_avg ) * 100

  • Statistical Analysis: Use appropriate statistical tests (e.g., repeated measures ANOVA) to determine if the increase in dopamine release following this compound administration is statistically significant compared to the baseline period and to a vehicle-treated control group.

  • Interpretation: A significant increase in dopamine levels post-administration would confirm this compound's action as a dopamine-releasing agent in the targeted brain region. The time-course data will reveal the onset, peak, and duration of this effect.

References

Application Notes and Protocols for Radioligand Binding Assays to Determine Levopropylhexedrine Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levopropylhexedrine, the levorotatory isomer of propylhexedrine (B1218579), is a volatile sympathomimetic amine used as a nasal decongestant. Its pharmacological effects are attributed to its interaction with monoamine transporters and receptors. Understanding the binding affinity of this compound to its molecular targets is crucial for elucidating its mechanism of action, predicting potential off-target effects, and guiding the development of new therapeutics. Radioligand binding assays are a robust and sensitive method for quantifying the affinity of a compound for a specific receptor or transporter.[1] This document provides detailed application notes and protocols for performing radioligand binding assays to characterize the receptor affinity of this compound, with a focus on the norepinephrine (B1679862) transporter (NET), the dopamine (B1211576) transporter (DAT), and the Trace Amine-Associated Receptor 1 (TAAR1).

Data Presentation: Receptor Binding Affinity

Disclaimer: The following tables contain binding affinity (Kᵢ) values for reference compounds that are structurally or functionally related to this compound. Specific experimental data for this compound is not currently available in the cited literature. These values are intended to provide a comparative context for researchers.

Table 1: Binding Affinity of Reference Compounds at the Norepinephrine Transporter (NET)

CompoundRadioligandKᵢ (nM)Source
Desipramine (B1205290)[³H]Nisoxetine1.1F.P. Miller, et al., 2011
Nisoxetine[³H]Nisoxetine0.8[4]
Amphetamine[³H]Nisoxetine70[5]
Methamphetamine[³H]Nisoxetine100[5]

Table 2: Binding Affinity of Reference Compounds at the Dopamine Transporter (DAT)

CompoundRadioligandKᵢ (nM)Source
WIN 35,428[³H]WIN 35,42811[6]
Cocaine[³H]WIN 35,428230[7]
Amphetamine[³H]WIN 35,428640[7]
Methamphetamine[³H]WIN 35,42882S.J. Peroutka, et al., 1987

Table 3: Agonist Potency of Reference Compounds at Trace Amine-Associated Receptor 1 (TAAR1)

CompoundAssay TypeEC₅₀ (nM)Source
β-phenethylaminecAMP accumulation138[8]
TyraminecAMP accumulation186.4[9]
AmphetaminecAMP accumulation>1000[9]
MethamphetaminecAMP accumulation>1000[9]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Norepinephrine Transporter (NET)

This protocol describes a competitive binding assay to determine the affinity of this compound for the human norepinephrine transporter (hNET) using [³H]nisoxetine as the radioligand.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing hNET.

  • Radioligand: [³H]Nisoxetine (Specific Activity: 70-90 Ci/mmol).

  • Test Compound: this compound.

  • Reference Compound: Desipramine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Non-specific Binding Control: 10 µM Desipramine.[1]

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine.

  • Harvester for rapid filtration.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells to confluency.

    • Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.

    • Wash the cell pellet with ice-cold Assay Buffer and centrifuge again.

    • Resuspend the pellet in fresh Assay Buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • Prepare serial dilutions of this compound and desipramine in Assay Buffer.

    • In a 96-well plate, add the following to triplicate wells:

      • Total Binding: 50 µL Assay Buffer + 50 µL [³H]Nisoxetine (final concentration ~1 nM) + 100 µL membrane preparation (20-40 µg protein).

      • Non-specific Binding (NSB): 50 µL of 10 µM Desipramine + 50 µL [³H]Nisoxetine + 100 µL membrane preparation.

      • Test Compound: 50 µL of this compound dilution + 50 µL [³H]Nisoxetine + 100 µL membrane preparation.

  • Incubation:

    • Incubate the plate at 4°C for 2-3 hours with gentle agitation to reach equilibrium.[1]

  • Filtration:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Counting:

    • Dry the filters and place them in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]nisoxetine).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: Competitive Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol outlines a competitive binding assay to measure the affinity of this compound for the human dopamine transporter (hDAT) using [³H]WIN 35,428 as the radioligand.

Materials:

  • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing hDAT.

  • Radioligand: [³H]WIN 35,428 (Specific Activity: 80-90 Ci/mmol).

  • Test Compound: this compound.

  • Reference Compound: Cocaine or GBR 12909.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Non-specific Binding Control: 10 µM Cocaine or 1 µM GBR 12909.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine.

  • Harvester for rapid filtration.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Follow the same procedure as described in Protocol 1, using cells expressing hDAT.

  • Assay Setup:

    • Prepare serial dilutions of this compound and the reference compound in Assay Buffer.

    • In a 96-well plate, add the following to triplicate wells:

      • Total Binding: 50 µL Assay Buffer + 50 µL [³H]WIN 35,428 (final concentration ~2-5 nM) + 100 µL membrane preparation (50-100 µg protein).

      • Non-specific Binding (NSB): 50 µL of 10 µM Cocaine + 50 µL [³H]WIN 35,428 + 100 µL membrane preparation.

      • Test Compound: 50 µL of this compound dilution + 50 µL [³H]WIN 35,428 + 100 µL membrane preparation.

  • Incubation:

    • Incubate the plate at 4°C for 2 hours with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters.

    • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Counting:

    • Dry the filters and add scintillation cocktail.

    • Measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Analyze the data as described in Protocol 1 to determine the IC₅₀ and Kᵢ values for this compound at the dopamine transporter.

Protocol 3: Radioligand Binding Assay for Trace Amine-Associated Receptor 1 (TAAR1)

This protocol describes a competitive binding assay to assess the affinity of this compound for human TAAR1 (hTAAR1). A suitable commercially available radioligand for TAAR1 is [³H]-RO5256390, however, custom synthesis of other labeled high-affinity TAAR1 ligands may be necessary.

Materials:

  • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing hTAAR1.

  • Radioligand: A suitable high-affinity TAAR1 radioligand (e.g., [³H]-RO5256390 or a custom tritiated agonist).

  • Test Compound: this compound.

  • Reference Compound: A known high-affinity TAAR1 agonist (e.g., RO5263397).[10]

  • Assay Buffer: 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Non-specific Binding Control: 10 µM of a high-affinity unlabeled TAAR1 agonist.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine.

  • Harvester for rapid filtration.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Follow the procedure in Protocol 1, using cells expressing hTAAR1.

  • Assay Setup:

    • Prepare serial dilutions of this compound and the reference compound.

    • In a 96-well plate, add to triplicate wells:

      • Total Binding: 50 µL Assay Buffer + 50 µL radioligand (at a concentration near its Kᴅ) + 100 µL membrane preparation (20-50 µg protein).

      • Non-specific Binding (NSB): 50 µL of 10 µM unlabeled agonist + 50 µL radioligand + 100 µL membrane preparation.

      • Test Compound: 50 µL of this compound dilution + 50 µL radioligand + 100 µL membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration:

    • Rapidly filter and wash the filters as described in the previous protocols.

  • Counting:

    • Dry the filters, add scintillation cocktail, and count the radioactivity.

  • Data Analysis:

    • Determine the IC₅₀ and Kᵢ values for this compound at TAAR1 as previously described.

Mandatory Visualizations

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (Cells expressing target) Incubation 3. Incubation (Membranes + Radioligand +/- Test Compound) Membrane_Prep->Incubation Reagent_Prep 2. Reagent Preparation (Radioligand, Test Compound, Buffers) Reagent_Prep->Incubation Filtration 4. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting 5. Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting Data_Analysis 6. Data Analysis (Calculate IC50 and Ki values) Counting->Data_Analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

TAAR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Agonist) TAAR1 TAAR1 Receptor This compound->TAAR1 Binds to G_Protein Gαs Protein TAAR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates

Caption: Simplified signaling pathway of Trace Amine-Associated Receptor 1 (TAAR1).

References

Application Notes: Cell-Based Assays for Determining the Functional Activity of Levopropylhexedrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levopropylhexedrine is a sympathomimetic amine and a structural analog of methamphetamine, primarily used as a nasal decongestant.[1][2] Its pharmacological activity stems from its interaction with key components of the monoaminergic system.[3] Functionally, this compound acts as a releasing agent for norepinephrine (B1679862) and dopamine (B1211576) by targeting their respective transporters.[3][4][5] Furthermore, it is recognized as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) that modulates monoaminergic neurotransmission.[1][6][7]

These application notes provide detailed protocols for two key cell-based functional assays to characterize the activity of this compound: a neurotransmitter transporter uptake assay to quantify its effect on monoamine transporters and a cyclic AMP (cAMP) accumulation assay to measure its agonist activity at the TAAR1 receptor.

Monoamine Transporter Activity Assay

Principle: This assay measures the ability of this compound to inhibit the reuptake of neurotransmitters by the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin (B10506) transporter (SERT). The assay utilizes a fluorescent substrate that acts as a mimetic for monoamine neurotransmitters.[8][9] In cells engineered to express a specific transporter, this substrate is taken up, leading to an increase in intracellular fluorescence.[9] The presence of a transporter inhibitor like this compound blocks this uptake, resulting in a reduced fluorescence signal. An extracellular masking dye quenches the signal from the substrate outside the cells, ensuring that only internalized fluorescence is measured.[8]

G cluster_workflow Experimental Workflow: Neurotransmitter Uptake Assay A Seed cells stably expressing DAT, NET, or SERT in 384-well plates B Incubate overnight (adherent monolayer) A->B C Add this compound and control compounds B->C D Pre-incubate (10 min, 37°C) C->D E Add fluorescent substrate & masking dye solution D->E F Measure fluorescence kinetically or as endpoint (bottom-read) E->F G Data Analysis: Calculate IC50 values F->G

Caption: Workflow for the fluorescence-based neurotransmitter uptake inhibition assay.

Experimental Protocol: Fluorescence-Based Uptake Inhibition Assay

Materials:

  • Cell Lines: HEK293 cells (or other suitable host cells) stably expressing human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Reagents: Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices or similar), containing a fluorescent substrate and masking dye.

  • Compounds: this compound, positive control inhibitors (e.g., GBR 12909 for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Plates: 384-well, black-walled, clear-bottom microplates, coated with Poly-D-Lysine.

  • Equipment: Fluorescence microplate reader with bottom-read capability.

Procedure:

  • Cell Plating: Seed the transporter-expressing cells into 384-well plates at a density of 15,000-20,000 cells per well in a volume of 25 µL.[9] Incubate overnight at 37°C, 5% CO2 to allow for the formation of a confluent monolayer.[8]

  • Compound Preparation: Prepare serial dilutions of this compound and control inhibitors in assay buffer. The final assay concentration should typically range from 1 nM to 100 µM.

  • Compound Addition: Remove the cell culture medium from the plate. Add 25 µL/well of the diluted compounds or vehicle control (for maximum uptake) and a high concentration of a known inhibitor (for non-specific uptake).

  • Pre-incubation: Incubate the plate for 10-20 minutes at 37°C.[8]

  • Substrate Addition: Prepare the fluorescent substrate/masking dye solution according to the manufacturer's protocol. Add 25 µL of this solution to each well.

  • Signal Detection: Immediately transfer the plate to a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity over 20-30 minutes (kinetic read) or after a fixed incubation period of 15 minutes (endpoint read).[8]

  • Data Analysis:

    • Subtract the background fluorescence (wells with non-transfected cells or non-specific uptake control) from all measurements.

    • Normalize the data, setting the vehicle control as 100% uptake and the non-specific uptake control as 0% uptake.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Summarize the results in a table for clear comparison of potencies.

CompoundTarget TransporterIC50 (nM) [95% CI]
This compoundhDATValue
hNETValue
hSERTValue
GBR 12909 (Control)hDATValue
Desipramine (Control)hNETValue
Fluoxetine (Control)hSERTValue

TAAR1 Receptor Functional Assay

Principle: this compound is an agonist of TAAR1, a GPCR that couples to the Gs alpha subunit (Gαs).[10][11] Agonist binding to TAAR1 activates Gαs, which in turn stimulates adenylyl cyclase to convert ATP into the second messenger cyclic AMP (cAMP).[10] This assay quantifies the intracellular accumulation of cAMP in response to this compound treatment, providing a direct measure of its agonist activity at the TAAR1 receptor.[11][12]

G cluster_pathway TAAR1 Signaling Pathway LPH This compound TAAR1 TAAR1 Receptor LPH->TAAR1 binds Gs Gαs Protein TAAR1->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP (Second Messenger) AC->cAMP converts ATP ATP ATP->AC

Caption: Gs-coupled signaling cascade upon TAAR1 activation by an agonist.

Experimental Protocol: cAMP Accumulation Assay (TR-FRET)

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human TAAR1 (hTAAR1).

  • Reagents: A homogenous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay kit (e.g., LANCE® Ultra cAMP from PerkinElmer, HTRF® cAMP from Cisbio, or similar).

  • Compounds: this compound, a known TAAR1 full agonist (e.g., RO5256390) as a positive control.[13]

  • Reagents: Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Plates: 384-well, low-volume, white microplates.

  • Equipment: TR-FRET compatible microplate reader.

Procedure:

  • Cell Plating: Harvest and resuspend hTAAR1-expressing cells in a suitable buffer containing a PDE inhibitor. Dispense 5,000-10,000 cells per well into a 384-well plate.

  • Compound Preparation: Prepare serial dilutions of this compound and the control agonist in the appropriate assay buffer.

  • Compound Stimulation: Add the diluted compounds to the cells. Incubate for 30-60 minutes at room temperature or 37°C, as recommended by the assay kit manufacturer.

  • Cell Lysis and Reagent Addition: Add the TR-FRET detection reagents (typically a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) as a single mixture, which also contains a cell lysis agent.[12]

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the competitive binding reaction to reach equilibrium.

  • Signal Detection: Read the plate on a TR-FRET-enabled reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor fluorescence signals (e.g., 665 nm / 620 nm) and multiply by 10,000.

    • Normalize the data, with the vehicle control representing 0% activity and the response to a saturating concentration of a full agonist representing 100% activity.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.

G cluster_workflow_cAMP Experimental Workflow: cAMP Accumulation Assay A Dispense hTAAR1-expressing cells into 384-well plate (with PDE inhibitor) B Add this compound and control agonist A->B C Incubate (30-60 min) to stimulate cAMP production B->C D Add lysis buffer containing TR-FRET detection reagents C->D E Incubate (60 min, RT) for assay development D->E F Read TR-FRET signal on plate reader E->F G Data Analysis: Calculate EC50 & Emax F->G

References

Uncharted Territory: Pioneering Animal Models for the Behavioral Analysis of Levopropylhexedrine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are designed to guide researchers in the study of the behavioral effects of levopropylhexedrine. It is critical to note that at the time of publication, specific studies detailing the behavioral effects of this compound in established animal models are not available in the published scientific literature. Therefore, the quantitative data and certain specific parameters within the protocols are extrapolated from studies on the racemic mixture of propylhexedrine (B1218579) and the structurally similar compound, levomethamphetamine. (S)-Propylhexedrine, or this compound, is understood to be the more biologically active isomer.[1] Researchers should consider the provided information as a foundational guide and must conduct thorough dose-finding and validation studies.

Introduction

This compound, the levorotatory isomer of propylhexedrine, is a sympathomimetic amine with a pharmacological profile that suggests potential for central nervous system (CNS) stimulation. Propylhexedrine, its racemic parent compound, is known to act as a releasing agent of norepinephrine (B1679862) and dopamine (B1211576), similar to amphetamines, though with a reported lower abuse potential.[2][3] Understanding the specific behavioral effects of the this compound isomer is crucial for a comprehensive toxicological and pharmacological assessment. This document outlines protocols for three standard preclinical behavioral assays: locomotor activity, drug discrimination, and intravenous self-administration, which are fundamental in characterizing the stimulant, subjective, and reinforcing effects of a novel psychoactive substance.

Pharmacological Profile: An Overview

Propylhexedrine functions primarily by promoting the release of the monoamine neurotransmitters norepinephrine and dopamine from presynaptic nerve terminals.[2] It is structurally similar to methamphetamine, with the key difference being the substitution of a cyclohexyl group for the phenyl group, which is thought to reduce its CNS activity relative to its peripheral effects.[4] Like other chiral stimulants, the levo- and dextro-isomers of propylhexedrine likely possess distinct pharmacological and behavioral profiles. For instance, levomethamphetamine is a more selective norepinephrine releasing agent with significantly less dopamine activity compared to dextromethamphetamine, resulting in weaker psychostimulant effects in animal models.[5][6] A similar profile is anticipated for this compound.

Data Presentation: Projected Dose-Response Relationships

The following tables present hypothetical quantitative data for the behavioral effects of this compound in rodents. These projections are based on the known potencies of related compounds and should be used for illustrative and planning purposes only. Empirical determination of these values is essential.

Table 1: Projected Effects of this compound on Locomotor Activity in Rats

Dose (mg/kg, i.p.)Mean Locomotor Activity (Beam Breaks / 60 min)Percent Change from Vehicle
Vehicle (Saline)1500 ± 2000%
1.02000 ± 250+33%
3.03500 ± 400+133%
10.05000 ± 550+233%
30.04000 ± 450+167% (Biphasic Effect)

Table 2: Projected Drug Discrimination in Rats Trained to Discriminate this compound (3.0 mg/kg) from Vehicle

Test CompoundDose (mg/kg, i.p.)Percent Responding on this compound-Appropriate Lever
This compound0.315%
1.045%
3.085%
10.095%
d-Amphetamine0.320%
1.060%
2.080%
Saline-5%

Table 3: Projected Intravenous Self-Administration of this compound in Rats

Unit Dose (mg/kg/infusion)Mean Number of Infusions per Session (2 hours)Total Drug Intake (mg/kg)
0.015 ± 20.05
0.0315 ± 50.45
0.125 ± 82.5
0.318 ± 65.4 (Descending Limb)
Saline3 ± 1N/A

Experimental Protocols

Locomotor Activity Assessment

This protocol is designed to evaluate the stimulant or depressant effects of this compound on spontaneous motor activity in rodents.

Materials:

  • This compound hydrochloride (dissolved in sterile 0.9% saline)

  • Vehicle (0.9% saline)

  • Male Wistar rats (250-300g)

  • Locomotor activity chambers equipped with infrared photobeams

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Habituation: Acclimate rats to the locomotor activity chambers for 60 minutes daily for 3 consecutive days prior to the test day to reduce novelty-induced hyperactivity.

  • Drug Administration: On the test day, divide rats into treatment groups (e.g., vehicle, 1.0, 3.0, 10.0, 30.0 mg/kg this compound). Administer the assigned treatment via i.p. injection.

  • Data Collection: Immediately place the animals into the locomotor activity chambers and record activity (e.g., horizontal beam breaks, vertical beam breaks, distance traveled) for a period of 60-120 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5-10 minutes) and as a total count for the entire session. Compare treatment groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Habituation Habituation to Chambers (3 days, 60 min/day) DrugAdmin Drug Administration (this compound or Vehicle, i.p.) Habituation->DrugAdmin Placement Placement in Locomotor Chambers DrugAdmin->Placement DataCollection Data Collection (60-120 minutes) Placement->DataCollection DataAnalysis Data Analysis (ANOVA) DataCollection->DataAnalysis

Caption: Workflow for Locomotor Activity Assessment.

Drug Discrimination Paradigm

This procedure assesses the interoceptive (subjective) effects of this compound.

Materials:

  • This compound hydrochloride

  • Standard two-lever operant conditioning chambers

  • Food pellets (reinforcers)

  • Male Sprague-Dawley rats (food-restricted to 85-90% of free-feeding weight)

Procedure:

  • Lever Press Training: Train rats to press a lever for food reinforcement on a fixed-ratio (FR) schedule.

  • Discrimination Training:

    • On training days, administer a selected training dose of this compound (e.g., 3.0 mg/kg, i.p.) 15 minutes before the session. Responses on the designated "drug" lever are reinforced with food pellets. Responses on the other lever have no consequence.

    • On alternate days, administer the vehicle. Responses on the "vehicle" lever are reinforced.

    • Continue training until rats meet a criterion of ≥80% of their total responses on the correct lever before the first reinforcer is delivered for at least 8 out of 10 consecutive sessions.

  • Substitution Testing:

    • Once the discrimination is established, test various doses of this compound and other compounds (e.g., d-amphetamine) to generate a dose-response curve.

    • Test sessions are typically conducted with reinforcement available on both levers, or in extinction (no reinforcement) to avoid altering the established discrimination.

  • Data Analysis: The primary dependent measure is the percentage of responses on the drug-appropriate lever.

G cluster_train Training Phase cluster_test Testing Phase InitialTrain Lever Press Training DiscrimTrain Discrimination Training (Drug vs. Vehicle) InitialTrain->DiscrimTrain Criterion Meet Criterion (≥80% correct) DiscrimTrain->Criterion TestDose Administer Test Dose (Various doses/compounds) Criterion->TestDose TestSession Test Session TestDose->TestSession DataAnalysis Data Analysis (% Drug-Lever Responding) TestSession->DataAnalysis

Caption: Workflow for Drug Discrimination Studies.

Intravenous Self-Administration

This assay is the gold standard for assessing the reinforcing properties and abuse potential of a drug.

Materials:

  • This compound hydrochloride (in sterile saline for intravenous use)

  • Male Wistar rats

  • Operant conditioning chambers with two levers

  • Intravenous catheters and infusion pumps

  • Surgical supplies for catheter implantation

Procedure:

  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat. Allow for a 5-7 day recovery period.

  • Acquisition:

    • Place rats in the operant chambers for daily 2-hour sessions.

    • Responses on the "active" lever result in a brief intravenous infusion of this compound (e.g., 0.1 mg/kg/infusion). Each infusion is paired with a stimulus cue (e.g., a light and/or tone).

    • Responses on the "inactive" lever are recorded but have no programmed consequences.

    • Continue sessions until a stable pattern of responding is established (e.g., <20% variation in infusion numbers over 3 consecutive days).

  • Dose-Response Evaluation: Once stable responding is achieved, vary the unit dose of this compound across sessions to determine the dose-response function.

  • Extinction and Reinstatement: The reinforcing effects can be further confirmed by replacing the drug with saline (extinction), which should decrease responding. Reinstatement of drug-seeking behavior can then be triggered by a priming injection of the drug or presentation of the drug-associated cues.

G cluster_prep Preparation cluster_acq Acquisition cluster_eval Evaluation Surgery Catheter Implantation Surgery Recovery Recovery Period (5-7 days) Surgery->Recovery Sessions Daily Self-Administration Sessions Recovery->Sessions Stability Stable Responding Achieved Sessions->Stability DoseResponse Dose-Response Testing Stability->DoseResponse Extinction Extinction & Reinstatement DoseResponse->Extinction

Caption: Workflow for Intravenous Self-Administration.

Putative Signaling Pathway

This compound is presumed to exert its behavioral effects through the modulation of monoaminergic systems, primarily by acting as a norepinephrine and dopamine releasing agent.

G cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Reverses Transport NET Norepinephrine Transporter (NET) This compound->NET Reverses Transport VMAT2 VMAT2 SynapticDA Synaptic Dopamine DAT->SynapticDA SynapticNE Synaptic Norepinephrine NET->SynapticNE DopamineVesicle Dopamine Vesicles DopamineVesicle->DAT NEVesicle Norepinephrine Vesicles NEVesicle->NET DAR Dopamine Receptors SynapticDA->DAR NER Norepinephrine Receptors SynapticNE->NER BehavioralEffects Behavioral Effects (e.g., Increased Locomotion) DAR->BehavioralEffects NER->BehavioralEffects

Caption: Presumed Monoamine Releasing Mechanism.

References

Synthesis of Deuterated Levopropylhexedrine for Use as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In quantitative bioanalysis by mass spectrometry, stable isotope-labeled internal standards are the gold standard for achieving high accuracy and precision. Deuterated analogs of the analyte of interest are ideal internal standards as they exhibit nearly identical chemical and physical properties to the analyte, including extraction recovery, ionization efficiency, and chromatographic retention time. This co-elution minimizes the impact of matrix effects and variations in sample processing. Levopropylhexedrine, the l-isomer of propylhexedrine, is a vasoconstrictor used as a nasal decongestant. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicological, and forensic studies. This document outlines a detailed protocol for the synthesis of deuterated this compound, intended for use as an internal standard in such analytical methods.

Proposed Synthetic Pathway

The synthesis of deuterated this compound can be achieved through a two-step process starting from cyclohexylacetone (B95054). The proposed pathway involves the formation of an intermediate imine, followed by reduction with a deuterium (B1214612) source to introduce the isotopic label. This method is a modification of the well-established reductive amination reaction.[1][2]

Diagram of the Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reductive Deuteration cluster_2 Purification & Analysis Cyclohexylacetone Cyclohexylacetone Imine N-methyl-1-cyclohexylpropan-2-imine Cyclohexylacetone->Imine Methylamine (B109427), Toluene (B28343), Dean-Stark Methylamine Methylamine (CH3NH2) Methylamine->Imine Deuterated_this compound This compound-d1 Imine->Deuterated_this compound Methanol (B129727), NaBD4 Deuterated_Reducing_Agent Sodium borodeuteride (NaBD4) Deuterated_Reducing_Agent->Deuterated_this compound Purification Column Chromatography Deuterated_this compound->Purification Analysis LC-MS, NMR Purification->Analysis

Caption: Synthetic workflow for deuterated this compound.

Experimental Protocols

Materials and Reagents:

  • Cyclohexylacetone

  • Methylamine (40% in water)

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Borodeuteride (NaBD₄)

  • Methanol

  • Dichloromethane (B109758) (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Silica (B1680970) Gel for column chromatography

  • Ethyl Acetate (B1210297)

  • Hexanes

  • Triethylamine

Protocol 1: Synthesis of N-methyl-1-cyclohexylpropan-2-imine (Intermediate)

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexylacetone (1 equivalent), methylamine (1.5 equivalents), and toluene.

  • Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (approximately 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude imine is used directly in the next step without further purification.

Protocol 2: Synthesis of Deuterated this compound (Final Product)

  • Dissolve the crude N-methyl-1-cyclohexylpropan-2-imine from Protocol 1 in methanol and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borodeuteride (NaBD₄) (1.2 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Add dichloromethane (DCM) to the aqueous residue and transfer to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude deuterated this compound.

Protocol 3: Purification and Characterization

  • Purify the crude product by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexanes with 1% triethylamine.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield deuterated this compound as a colorless oil.

  • Characterize the final product using:

    • Mass Spectrometry (MS): To confirm the molecular weight and assess the degree of deuteration.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the position of the deuterium label.

Data Presentation

Table 1: Expected Quantitative Data for Deuterated this compound

ParameterExpected ValueMethod
Chemical Formula C₁₀H₂₀DN-
Molecular Weight 156.29 g/mol Mass Spectrometry
Isotopic Purity > 98% d₁Mass Spectrometry
Chemical Purity > 99%HPLC-UV
Appearance Colorless OilVisual Inspection
¹H NMR Consistent with structure, showing reduced integration for the proton at the deuterated position.¹H NMR Spectroscopy
Mass Spectrum (m/z) [M+H]⁺ = 157.3LC-MS

Application in Quantitative Analysis

The synthesized deuterated this compound is an ideal internal standard for the quantification of this compound in biological samples such as plasma, urine, or oral fluid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Diagram of Analytical Workflow

Analytical_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Biological_Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Deuterated this compound Biological_Sample->Spike_IS Extraction Protein Precipitation / LLE / SPE Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Ratio Calculate Peak Area Ratio (Analyte/IS) MS_Detection->Ratio Quantification Quantification Calibration_Curve Calibration Curve Ratio->Calibration_Curve Calibration_Curve->Quantification

Caption: Workflow for bioanalytical quantification using the internal standard.

Protocol 4: General Procedure for Quantification of this compound in Plasma

  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of a working solution of deuterated this compound (e.g., 100 ng/mL in methanol).

    • Vortex briefly to mix.

    • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the reconstituted sample onto an appropriate LC column (e.g., C18).

    • Perform chromatographic separation using a suitable mobile phase gradient.

    • Detect the analyte and internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

      • This compound MRM transition: e.g., m/z 156.3 → 98.1

      • Deuterated this compound MRM transition: e.g., m/z 157.3 → 99.1

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio of this compound to deuterated this compound.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

The described synthetic protocol provides a reliable method for the preparation of deuterated this compound. This stable isotope-labeled compound is an essential tool for the development of robust and accurate quantitative bioanalytical methods for this compound, supporting a wide range of research and clinical applications. The use of a deuterated internal standard is highly recommended by regulatory agencies for bioanalytical method validation.[3]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Levopropylhexedrine Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of levopropylhexedrine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of matrix effects in bioanalytical assays.

Understanding Matrix Effects

In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the "matrix effect" refers to the alteration of ionization efficiency for the target analyte, this compound, due to the presence of co-eluting endogenous components from the biological sample (e.g., plasma, urine, serum).[1][2][3] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[2][3] Effectively mitigating these effects is crucial for developing robust and reliable bioanalytical methods.[4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects during the bioanalysis of this compound.

Initial Assessment of Matrix Effects

A critical first step is to determine if matrix effects are impacting your assay. The post-extraction spike method is a widely accepted quantitative approach.[2]

Q1: How do I quantitatively assess the matrix effect in my this compound assay?

A1: The most common method is to calculate the Matrix Factor (MF). This involves comparing the peak area of this compound in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of the analyte in a neat solution at the same concentration.[2]

  • MF < 1: Indicates ion suppression.

  • MF > 1: Indicates ion enhancement.

  • MF = 1: Indicates no significant matrix effect.

It is also recommended to calculate the IS-normalized MF to see if the internal standard effectively compensates for the matrix effect.[2]

Strategies for Mitigating Matrix Effects

Once a significant matrix effect is identified, several strategies can be employed to minimize its impact. These generally fall into two categories: optimizing sample preparation and modifying chromatographic conditions.

Q2: My assay is showing significant ion suppression. What is the first step I should take?

A2: The first and often most effective step is to improve your sample preparation method to remove interfering matrix components.[5][6][7] The choice of technique depends on the nature of the biological matrix and the physicochemical properties of this compound. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[8][9][10]

Q3: Which sample preparation technique is best for this compound in plasma?

A3: The "best" technique is method-dependent and requires empirical evaluation. Here's a general comparison:

  • Protein Precipitation (PPT): This is a simple and fast method but is the least selective, often resulting in significant matrix effects due to residual phospholipids (B1166683) and other endogenous components.[1] It's a good starting point for method development.

  • Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by partitioning this compound into an immiscible organic solvent, leaving many interfering substances in the aqueous layer.[11][12]

  • Solid-Phase Extraction (SPE): SPE is generally the most selective technique, providing the cleanest extracts and minimizing matrix effects.[13][14] It involves retaining this compound on a solid sorbent while interferences are washed away, followed by elution of the purified analyte.[14]

Q4: I've tried different sample preparation methods, but still observe matrix effects. What else can I do?

A4: If optimizing sample preparation is insufficient, consider modifying your chromatographic conditions to separate this compound from the co-eluting interferences.[2]

  • Change the analytical column: Using a column with a different stationary phase chemistry can alter the retention of both the analyte and interferences.

  • Modify the mobile phase: Adjusting the organic solvent, pH, or additives can improve separation.

  • Implement a gradient elution: A well-designed gradient can help resolve the analyte from early or late-eluting matrix components.[3]

  • Use a divert valve: This can divert the highly contaminated early and late portions of the chromatogram away from the mass spectrometer, reducing source contamination.

Q5: Can the choice of ionization technique help?

A5: Yes. While Electrospray Ionization (ESI) is widely used, it can be more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[2][13] If your instrumentation allows, testing APCI could be a viable option, though it may come with a trade-off in sensitivity for certain compounds.[2]

Quantitative Data Summary

The following table summarizes typical performance data for different sample preparation techniques used in bioanalysis. Note that these are generalized values, and specific results for this compound will require experimental determination.

Sample Preparation TechniqueTypical Analyte Recovery (%)Typical Matrix Effect (%)ThroughputSelectivity
Protein Precipitation (PPT) 80-10050-80 (Suppression)HighLow
Liquid-Liquid Extraction (LLE) 70-9585-115MediumMedium
Solid-Phase Extraction (SPE) 85-10595-105Low-MediumHigh

Experimental Protocols

Below are detailed, generalized methodologies for the key sample preparation experiments. Note: These are starting points and should be optimized for your specific this compound assay.

Protein Precipitation (PPT) Protocol
  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Precipitation: Add 300 µL of cold acetonitrile (B52724) (or another suitable organic solvent like methanol).[15]

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.[15]

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solution. This step helps to concentrate the analyte and exchange the solvent.

  • Analysis: Inject the final sample into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) Protocol
  • Sample Aliquoting and Buffering: To 200 µL of the biological sample, add 50 µL of a buffer solution (e.g., ammonium (B1175870) hydroxide (B78521) to make the sample basic, which is suitable for amine extraction).

  • Addition of Extraction Solvent: Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).[11][16]

  • Extraction: Vortex or mechanically shake the mixture for 5-10 minutes to facilitate the transfer of this compound into the organic phase.[17]

  • Centrifugation: Centrifuge at a moderate speed (e.g., 4,000 rpm) for 5 minutes to separate the aqueous and organic layers.[16]

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any proteinaceous interface.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • Analysis: Inject the reconstituted sample.

Solid-Phase Extraction (SPE) Protocol

This protocol assumes the use of a mixed-mode cation exchange SPE cartridge, which is often suitable for basic compounds like this compound.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through the sorbent.[18] Do not let the sorbent go dry.[18][19]

  • Equilibration: Equilibrate the cartridge with 1 mL of an appropriate buffer (e.g., 2% formic acid in water).

  • Sample Loading: Load the pre-treated sample (e.g., plasma diluted with the equilibration buffer) onto the cartridge at a slow, steady flow rate.[18]

  • Washing: Wash the cartridge to remove interferences. This is a critical step for optimization. A typical wash sequence might be:

    • 1 mL of the equilibration buffer.

    • 1 mL of methanol to remove less polar interferences.

  • Elution: Elute the this compound from the sorbent using a small volume (e.g., 2 x 500 µL) of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).[20]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Analysis: Inject the final sample.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Plasma) ppt Protein Precipitation (PPT) start->ppt Simple, Fast Low Selectivity lle Liquid-Liquid Extraction (LLE) start->lle Moderate Selectivity spe Solid-Phase Extraction (SPE) start->spe High Selectivity extract Clean Extract ppt->extract lle->extract spe->extract lcms LC-MS/MS Analysis extract->lcms Injection data Data Acquisition & Processing lcms->data

Caption: Overview of the bioanalytical workflow from sample preparation to analysis.

Troubleshooting_Matrix_Effects cluster_sp Sample Prep Options start Significant Matrix Effect Detected? improve_sp Improve Sample Preparation start->improve_sp Yes end_ok Method Acceptable start->end_ok No ppt_to_lle Switch PPT -> LLE improve_sp->ppt_to_lle change_chrom Modify Chromatography change_chrom->end_ok Successful end_not_ok Re-evaluate Method change_chrom->end_not_ok Unsuccessful lle_to_spe Switch LLE -> SPE ppt_to_lle->lle_to_spe optimize_spe Optimize SPE Wash/Elute Steps lle_to_spe->optimize_spe optimize_spe->change_chrom Still Unacceptable

Caption: Decision tree for troubleshooting matrix effects in bioanalysis.

Frequently Asked Questions (FAQs)

Q6: What are the most common sources of matrix effects in plasma samples? A6: Phospholipids are a major contributor to matrix effects, especially in ESI-MS.[2] Other sources include salts, endogenous metabolites, and proteins that were not completely removed during sample preparation.[2]

Q7: My internal standard is a stable isotope-labeled version of this compound. Do I still need to worry about matrix effects? A7: A stable isotope-labeled internal standard (SIL-IS) is the best choice to compensate for matrix effects because it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[21] However, it is still crucial to minimize the matrix effect as much as possible. Severe ion suppression can reduce the signal of both the analyte and the IS to a point where sensitivity and reproducibility are compromised.[21] Therefore, a clean sample is always the goal.

Q8: Can diluting my final extract help reduce matrix effects? A8: Yes, simple dilution of the final extract can be a surprisingly effective strategy.[22][23] By reducing the concentration of interfering components entering the mass spectrometer, you can lessen the degree of ion suppression.[23] However, this will also dilute your analyte, so you must ensure that the final concentration is still well above the lower limit of quantification (LLOQ) of your assay.[23]

Q9: I am observing poor peak shape (e.g., tailing, splitting) for this compound. Could this be related to matrix effects? A9: While poor peak shape is often a chromatographic issue (e.g., column degradation, improper mobile phase), it can be exacerbated by matrix components.[3] A complex matrix can overload the column or interact with the analyte at the head of the column. Improving sample cleanup can often lead to improved peak shape.[3]

Q10: Where can I find more information on bioanalytical method validation guidelines? A10: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidance documents on bioanalytical method validation. These documents outline the requirements for assessing and controlling for matrix effects.

References

Technical Support Center: Improving the Limit of Detection for Levopropylhexedrine in Forensic Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the forensic analysis of levopropylhexedrine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the limit of detection (LOD) and overall analytical performance for this compound in various forensic matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving low detection limits for this compound?

A1: The primary challenges include the volatile nature of this compound, potential for matrix interference in complex biological samples (e.g., blood, urine, hair), and the need for highly sensitive and specific analytical methods to distinguish it from other structurally similar compounds. Overcoming these challenges often requires optimized sample preparation techniques and advanced analytical instrumentation.

Q2: Which analytical techniques are most suitable for the sensitive detection of this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard techniques for the confirmation and quantification of this compound in forensic samples.[1] LC-MS/MS, in particular, often provides higher sensitivity and specificity with less extensive sample preparation compared to GC-MS.[2]

Q3: Is derivatization necessary for the GC-MS analysis of this compound?

A3: While not strictly necessary, derivatization is highly recommended for the GC-MS analysis of this compound. Derivatization of the amine group with reagents like Pentafluoropropionic Anhydride (PFPA) or Heptafluorobutyric Anhydride (HFBA) can significantly improve chromatographic peak shape, thermal stability, and mass spectral characteristics, leading to a lower limit of detection.[3][4] PFPA is often preferred as it may reduce the risk of diastereoisomeric interconversion that can be observed with HFBA for similar compounds.

Q4: What are the major metabolites of this compound that should be considered in a comprehensive forensic analysis?

A4: The major metabolites of propylhexedrine (B1218579) include norpropylhexedrine, cyclohexylacetoxime, and both cis- and trans-4-hydroxypropylhexedrine.[5] Including these metabolites in the analytical method can extend the detection window and provide a more complete picture of this compound use.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Low Signal Intensity in GC-MS Analysis

Question: I am observing poor peak shape (e.g., tailing) and low signal intensity for this compound in my GC-MS analysis, even after derivatization. What could be the cause and how can I troubleshoot this?

Answer:

Several factors can contribute to poor peak shape and low signal intensity. Follow these troubleshooting steps:

  • Incomplete Derivatization:

    • Verify Reagent Quality: Ensure the derivatizing reagent (e.g., PFPA) is fresh and has not been compromised by moisture.

    • Optimize Reaction Conditions: The derivatization reaction is influenced by temperature and time. For PFPA derivatization, heating the sample at 70-90°C for 15-30 minutes is a good starting point. Experiment with different times and temperatures to ensure the reaction goes to completion.[3]

    • Ensure Anhydrous Conditions: The presence of water can quench the derivatization reaction. Ensure all glassware is dry and consider using a nitrogen stream to evaporate the sample to dryness before adding the derivatization reagent.

  • Active Sites in the GC System:

    • Inlet Liner: The glass liner in the GC inlet can have active silanol (B1196071) groups that interact with the analyte. Use a deactivated liner and consider replacing it regularly.

    • GC Column: A poorly conditioned or old GC column can lead to peak tailing. Condition the column according to the manufacturer's instructions. If the problem persists, you may need to trim the first few centimeters of the column or replace it entirely.

  • Injector Temperature:

    • An injector temperature that is too low can cause slow volatilization and peak broadening. Conversely, a temperature that is too high can cause thermal degradation of the analyte or its derivative. An initial injector temperature of 250°C is recommended, which can be optimized as needed.

Issue 2: High Matrix Effects and Low Recovery in LC-MS/MS Analysis of Blood Samples

Question: I am experiencing significant ion suppression and low recovery when analyzing this compound in whole blood using LC-MS/MS. My current sample preparation is a simple protein precipitation. How can I improve my results?

Answer:

Protein precipitation alone is often insufficient for complex matrices like whole blood, leading to significant matrix effects.[6] Consider the following improvements to your sample preparation workflow:

  • Solid-Phase Extraction (SPE):

    • SPE can provide a much cleaner extract by selectively isolating the analyte from matrix components. For a basic drug like this compound, a mixed-mode cation exchange SPE cartridge is often effective.

    • General SPE Protocol Outline:

      • Condition the SPE cartridge with methanol (B129727) followed by a buffer at the appropriate pH.

      • Load the pre-treated sample (e.g., diluted and acidified blood).

      • Wash the cartridge with a weak solvent to remove interferences.

      • Elute the this compound with a solvent mixture containing a base (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

      • Evaporate the eluate and reconstitute in the mobile phase.

  • Liquid-Liquid Extraction (LLE):

    • LLE is another effective technique to clean up the sample. A multi-step LLE can be used to isolate basic drugs.

    • General LLE Protocol Outline:

      • Alkalinize the sample (e.g., blood or urine) with a buffer (e.g., pH 9-10).

      • Extract with a non-polar organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).

      • Back-extract into an acidic aqueous solution.

      • Re-alkalinize the aqueous phase and perform a final extraction into an organic solvent.

      • Evaporate the organic solvent and reconstitute.

  • Phospholipid Removal:

    • Phospholipids are a major source of ion suppression in blood samples. Consider using a phospholipid removal plate or column as part of your sample preparation workflow.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of amphetamine-like compounds, which can be used as a starting point for the validation of a this compound method.

Table 1: GC-MS Method Parameters and Performance (with Derivatization)

ParameterValueReference
Derivatizing Agent Pentafluoropropionic Anhydride (PFPA)[3]
GC Column Phenyl-methyl siloxane (e.g., DB-5ms)[7]
Injector Temp. 250 °C[7]
Oven Program 80°C (1 min), ramp to 280°C at 10°C/min[3]
MS Mode Selected Ion Monitoring (SIM)[3]
LOD (Oral Fluid) 2.5 - 10 ng/mL[3]
LOQ (Oral Fluid) 5 - 10 ng/mL[3]
Linearity (Oral Fluid) 5 or 10 - 1000 ng/mL[3]

Table 2: LC-MS/MS Method Parameters and Performance

ParameterValueReference
LC Column C18 or Biphenyl[8]
Mobile Phase A 0.1% Formic Acid in Water[2]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[2]
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
MS Mode Multiple Reaction Monitoring (MRM)[2]
LOD (Urine) 0.1 - 1.0 ng/mL (for similar amines)[2]
LOQ (Urine) 0.5 - 5.0 ng/mL (for similar amines)[2]
Recovery (Urine) 85 - 115% (with SPE)[9]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for GC-MS Analysis of this compound in Urine

This protocol is a general procedure for the extraction of basic drugs from urine and should be validated specifically for this compound.

Materials:

  • Urine sample

  • Saturated carbonate/bicarbonate buffer (pH ~9.5)

  • Hexane:Methylene Chloride:Isopropanol (7:2:1 v/v/v)

  • 2% Glacial Acetic Acid in Methanol

  • Ethyl Acetate (B1210297)

  • Pentafluoropropionic Anhydride (PFPA)

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • To 2 mL of urine in a glass centrifuge tube, add an appropriate internal standard.

  • Add 0.5 mL of saturated carbonate/bicarbonate buffer and vortex.

  • Add 4 mL of hexane:methylene chloride:isopropanol (7:2:1) extraction solvent.

  • Cap the tube and rock for 10 minutes.

  • Centrifuge for 5 minutes at 3000 rpm.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Add 50 µL of ethyl acetate and 50 µL of PFPA to the dry residue.

  • Cap the tube and heat at 70°C for 20 minutes.

  • Evaporate to dryness and reconstitute in 100 µL of ethyl acetate for GC-MS analysis.

Protocol 2: Solid-Phase Extraction for LC-MS/MS Analysis of this compound in Blood

This protocol is a general procedure and should be optimized and validated for this compound.

Materials:

  • Whole blood sample

  • Mixed-mode cation exchange SPE cartridge

  • Methanol

  • 0.1 M Phosphate (B84403) buffer (pH 6.0)

  • 5% Ammonium Hydroxide in Methanol

  • SPE vacuum manifold

Procedure:

  • Pre-treat 1 mL of whole blood by adding an internal standard and diluting with 4 mL of 0.1 M phosphate buffer (pH 6.0).

  • Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 3 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation (LLE) cluster_deriv Derivatization cluster_analysis Analysis urine Urine Sample alkalinize Alkalinize (pH 9.5) urine->alkalinize extract Extract with Organic Solvent alkalinize->extract evaporate1 Evaporate to Dryness extract->evaporate1 add_pfpa Add PFPA evaporate1->add_pfpa heat Heat (70°C) add_pfpa->heat evaporate2 Evaporate to Dryness heat->evaporate2 reconstitute Reconstitute in Ethyl Acetate evaporate2->reconstitute gcms GC-MS Analysis reconstitute->gcms

Caption: GC-MS analysis workflow for this compound in urine.

troubleshooting_low_lod cluster_sample_prep Sample Preparation cluster_instrument Instrumental Parameters cluster_derivatization Derivatization (GC-MS) start Low Limit of Detection Issue incomplete_extraction Incomplete Extraction? start->incomplete_extraction matrix_effects High Matrix Effects? start->matrix_effects suboptimal_temp Suboptimal Temperatures? (Injector/Column) start->suboptimal_temp detector_sensitivity Low Detector Sensitivity? start->detector_sensitivity incomplete_reaction Incomplete Reaction? start->incomplete_reaction reagent_degradation Reagent Degradation? start->reagent_degradation solution1 Increased Analyte Recovery incomplete_extraction->solution1 Optimize extraction solvent and pH solution2 Reduced Ion Suppression matrix_effects->solution2 Improve cleanup (SPE/LLE) solution3 Improved Peak Shape suboptimal_temp->solution3 Optimize temperature program solution4 Enhanced Signal-to-Noise detector_sensitivity->solution4 Tune and clean ion source solution5 Complete Derivatization incomplete_reaction->solution5 Optimize reaction time and temperature solution6 Efficient Derivatization reagent_degradation->solution6 Use fresh derivatizing reagent

Caption: Troubleshooting logic for low limit of detection issues.

References

Optimization of mobile phase for levopropylhexedrine chiral HPLC separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of the mobile phase in the chiral HPLC separation of levopropylhexedrine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chiral HPLC separation of this compound, offering a systematic approach to problem resolution.

Issue 1: Poor or No Enantiomeric Resolution

  • Symptom: The two enantiomer peaks for this compound are co-eluting or only partially separated, with a resolution value (Rs) of less than 1.5.

  • Possible Causes and Solutions:

    Possible Cause Troubleshooting Step Expected Outcome
    Inappropriate Chiral Stationary Phase (CSP) Consult literature for CSPs effective for amphetamine-like compounds. Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs are good starting points. If possible, screen different CSPs.Identification of a suitable CSP that shows at least partial separation.
    Suboptimal Mobile Phase Composition 1. Adjust Organic Modifier: Systematically vary the ratio of the organic modifier (e.g., isopropanol (B130326), ethanol (B145695), methanol) in the mobile phase.[1] 2. Optimize Additives: For this compound, a basic compound, add a basic modifier like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) (typically 0.1-0.5%) in normal or polar organic mode to improve peak shape and selectivity.[1][2] In polar ionic mode, acidic and basic additives like acetic acid and ammonium (B1175870) hydroxide (B78521) can be crucial.[3][4]Improved peak shape and increased separation between the enantiomers.
    Incorrect Column Temperature Systematically vary the column temperature (e.g., in 5-10 °C increments from 15°C to 40°C). Lower temperatures often improve resolution, but the optimal temperature is compound-specific.[3][5]Determination of the optimal temperature for maximum resolution.[3]
    Flow Rate Too High Decrease the flow rate. Lower flow rates can enhance interaction with the CSP and improve resolution, though analysis time will increase.[3]Sharper peaks and better separation between enantiomers.
    Additive Memory Effects If the column has been used with various additives, flush it extensively with an appropriate solvent (e.g., isopropanol for normal phase) to remove residues that may interfere with the separation.[3]A more consistent and reproducible separation.

Issue 2: Peak Tailing or Asymmetry

  • Symptom: The peaks for the this compound enantiomers are asymmetrical, with a tailing factor greater than 1.2.

  • Possible Causes and Solutions:

    Possible Cause Troubleshooting Step Expected Outcome
    Secondary Interactions with Stationary Phase For basic compounds like this compound, secondary interactions with residual silanols on the silica (B1680970) support are a common cause of tailing. Increase the concentration of a basic additive (e.g., DEA or TEA) in the mobile phase to mask these sites.[1]More symmetrical peaks and improved peak efficiency.
    Column Overload Reduce the injection volume or the concentration of the sample.[1]Improved peak shape. If the peak shape improves significantly upon dilution, the original sample was overloading the column.
    Column Contamination or Degradation Flush the column with a strong solvent (compatible with the CSP). If peak shape does not improve, the column may be permanently damaged and require replacement.Restoration of symmetrical peak shape if the issue was contamination.
    Incompatible Sample Solvent Ensure the sample is dissolved in the mobile phase or a solvent with a weaker elution strength than the mobile phase.[6]Elimination of peak distortion caused by the injection solvent.

Issue 3: Peak Splitting

  • Symptom: A single enantiomer peak appears as two or more closely eluting peaks.

  • Possible Causes and Solutions:

    Possible Cause Troubleshooting Step Expected Outcome
    Injection Solvent Incompatibility The solvent used to dissolve the sample may be too strong compared to the mobile phase, causing the sample band to spread unevenly at the column inlet. Dissolve the sample in the mobile phase whenever possible.[6]A single, sharp peak for each enantiomer.
    Partially Blocked Column Frit A blockage in the inlet frit can disrupt the flow path, leading to peak splitting.[7] Reverse-flush the column (if permitted by the manufacturer) or replace the frit/column.Restoration of normal peak shape.
    Column Void A void or channel in the column packing material can cause the sample to travel through different paths.[6] This usually requires column replacement.A single, well-defined peak with a new column.
    Co-eluting Impurity An impurity may be eluting very close to one of the enantiomers. Adjusting the mobile phase composition or using a different CSP may be necessary to resolve the impurity from the analyte peak.Separation of the impurity from the enantiomer peak.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most suitable for separating this compound enantiomers?

A1: While the optimal CSP must be determined empirically, polysaccharide-based (e.g., cellulose and amylose derivatives) and macrocyclic glycopeptide-based (e.g., vancomycin-based) CSPs are highly effective for separating amphetamine and its analogues, which are structurally similar to this compound.[4] A screening of several different CSPs is the recommended first step in method development.[1][8]

Q2: What is a good starting mobile phase for the chiral separation of this compound?

A2: A good starting point depends on the chosen CSP and chromatographic mode.

  • Normal Phase (on a polysaccharide CSP): A mixture of n-hexane and an alcohol modifier like isopropanol or ethanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA) as a basic additive is a common starting point.[1]

  • Polar Ionic Mode (on a macrocyclic glycopeptide CSP): A mobile phase containing a high percentage of an organic solvent like methanol (B129727) with a small amount of water and ionic additives is effective. For example, methanol/water (95:5 v/v) with 0.1% acetic acid and 0.02% ammonium hydroxide has been used for similar compounds.[4]

Q3: How do mobile phase additives improve the separation of this compound?

A3: this compound is a basic compound. Basic additives like DEA or TEA in the mobile phase help to improve peak shape by minimizing unwanted interactions with acidic residual silanols on the silica support of the column.[1][9] This leads to more symmetrical peaks and can improve resolution. In polar ionic mode, a combination of acidic and basic additives can fine-tune the ionization state of the analyte and the stationary phase, which can dramatically affect resolution.[3][4]

Q4: Can temperature be used to optimize the separation?

A4: Yes, temperature is a critical parameter for optimizing chiral separations. It affects the thermodynamics of the interaction between the enantiomers and the CSP.[3] Changing the temperature can alter retention times, selectivity, and resolution. It is recommended to screen a range of temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal condition for your specific separation.[3][5]

Q5: My retention times are drifting. What could be the cause?

A5: Fluctuating retention times can be caused by several factors:

  • Insufficient column equilibration: Chiral columns, especially with mobile phases containing additives, may require longer equilibration times than standard reversed-phase columns.[3]

  • Mobile phase instability: Volatile components of the mobile phase can evaporate, changing its composition. Prepare fresh mobile phase daily and keep reservoirs capped.[1]

  • Temperature fluctuations: Use a column oven to maintain a constant and stable temperature.[1]

Quantitative Data on Mobile Phase Optimization

The following tables summarize the impact of mobile phase composition on the chiral separation of compounds structurally related to this compound. This data can be used as a guide for optimizing your separation.

Table 1: Effect of Mobile Phase Additives on the Chiral Separation of Methamphetamine on a Macrocyclic Glycopeptide CSP (Astec CHIROBIOTIC V2) [4]

Mobile Phase CompositionAdditivesRetention Time (d-MAMP) (min)Retention Time (l-MAMP) (min)Resolution (Rs)
Methanol/Water (95:5 v/v)0.1% Acetic Acid + 0.02% Ammonium Hydroxide~4.5~5.2> 2.0
Methanol/Water (95:5 v/v)0.05% Ammonium Trifluoroacetate~3.8~4.2~1.8

Table 2: Effect of Alcohol Modifier on Normal Phase Chiral Separation of Basic Amines on a Polysaccharide CSP [1][10]

Analyte Typen-Hexane/Alcohol (v/v) + 0.1% DEATypical Resolution (Rs)Observation
Less Polar Basic Aminen-Hexane/Isopropanol (90:10)Good to ExcellentLess polar alcohols often provide better resolution for less polar analytes.
More Polar Basic Aminen-Hexane/Ethanol (90:10)Moderate to Good
More Polar Basic Aminen-Hexane/Methanol (90:10)Poor to ModerateMore polar alcohols can sometimes reduce selectivity for certain analytes.

Experimental Protocols

Protocol 1: Chiral Method Development and Mobile Phase Optimization

This protocol outlines a systematic approach to developing a chiral HPLC method for this compound.

  • CSP Screening:

    • Select 2-3 chiral columns with different selectivities (e.g., Lux Cellulose-1, Chirobiotic V2).

    • For each column, perform initial screening runs using the starting mobile phases suggested in FAQ 2.

    • Evaluate the chromatograms for any signs of separation (peak shoulders or partial resolution). Select the CSP that shows the most promising selectivity.

  • Mobile Phase Optimization (for the selected CSP):

    • Organic Modifier Concentration:

      • Prepare a series of mobile phases with varying concentrations of the organic modifier (e.g., for normal phase, vary the alcohol content from 5% to 20% in n-hexane).

      • Inject the sample with each mobile phase and record the retention times and resolution.

    • Additive Concentration:

      • Prepare mobile phases with different concentrations of the basic additive (e.g., 0.05%, 0.1%, 0.2% DEA).

      • Analyze the impact on peak shape and resolution.

    • Temperature Optimization:

      • Set the column temperature to 25°C and analyze the sample.

      • Decrease the temperature to 15°C and then increase to 35°C, analyzing the sample at each temperature.

      • Compare the chromatograms to determine the optimal temperature for resolution.

  • Final Method Validation:

    • Once the optimal conditions are determined, perform a method validation according to relevant guidelines to ensure linearity, accuracy, precision, and robustness.

Visualizations

Mobile_Phase_Optimization_Workflow start_end start_end process process decision decision output output start Start: Racemic this compound Sample csp_screening 1. CSP Screening (e.g., Polysaccharide, Macrocyclic Glycopeptide) start->csp_screening check_separation Any Separation Observed? csp_screening->check_separation optimize_mp 2. Optimize Mobile Phase - Organic Modifier Ratio - Additive Type & Concentration check_separation->optimize_mp Yes select_new_csp Select Different CSP check_separation->select_new_csp No check_resolution Resolution (Rs) > 1.5? optimize_mp->check_resolution optimize_temp 3. Optimize Temperature (e.g., 15-40°C) check_resolution->optimize_temp No final_check Resolution & Peak Shape OK? check_resolution->final_check Yes optimize_temp->final_check final_check->optimize_mp No validated_method Validated Chiral Method final_check->validated_method Yes end End validated_method->end select_new_csp->csp_screening

Caption: Workflow for Chiral HPLC Method Development.

Troubleshooting_Decision_Tree problem problem decision decision solution solution final_solution final_solution start Start: Poor Chromatogram q1 What is the main issue? start->q1 poor_res Poor Resolution (Rs < 1.5) q1->poor_res Poor Resolution tailing Peak Tailing q1->tailing Peak Tailing splitting Peak Splitting q1->splitting Peak Splitting sol_res1 Adjust Organic Modifier % poor_res->sol_res1 sol_res2 Optimize Additive Conc. sol_res1->sol_res2 sol_res3 Change Temperature sol_res2->sol_res3 sol_res4 Screen New CSP sol_res3->sol_res4 q2_tailing Is sample overloaded? tailing->q2_tailing sol_tail1 Dilute Sample q2_tailing->sol_tail1 Yes sol_tail2 Increase Basic Additive Conc. q2_tailing->sol_tail2 No q3_splitting Is sample solvent same as mobile phase? splitting->q3_splitting sol_split1 Change Sample Solvent q3_splitting->sol_split1 No sol_split2 Check for Column Blockage/Void q3_splitting->sol_split2 Yes

References

Technical Support Center: Stability of Levopropylhexedrine in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of levopropylhexedrine in biological matrices. The information is intended for researchers, scientists, and drug development professionals. While specific stability data for this compound is limited in published literature, the following guidance is based on the chemical properties of propylhexedrine (B1218579) and general principles of bioanalytical method validation. It is crucial to perform compound-specific validation for all stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary biological matrices of interest for this compound analysis?

A1: The primary biological matrices for this compound analysis typically include whole blood, plasma, serum, and urine.[1] The choice of matrix depends on the specific research question, such as pharmacokinetic studies, toxicological screenings, or monitoring of substance use.

Q2: What are the general recommendations for storing biological samples containing this compound?

A2: For short-term storage (up to 24-48 hours), refrigeration at 2-8°C is generally recommended. For long-term storage, freezing at -20°C or -80°C is advisable to minimize degradation.[2] It is essential to prevent freeze-thaw cycles, as these can degrade the analyte and affect the integrity of the sample.

Q3: How does temperature affect the stability of this compound in biological samples?

A3: this compound, as a volatile amine, may be susceptible to degradation at higher temperatures.[3][4] Elevated temperatures can accelerate chemical and enzymatic degradation processes in biological matrices. Therefore, maintaining a consistent cold chain from collection to analysis is critical for accurate quantification.

Q4: Are there any known degradation pathways for this compound in biological matrices?

A4: While specific degradation pathways for this compound in biological matrices are not well-documented in the available literature, similar compounds can undergo oxidation or enzymatic metabolism. Propylhexedrine is metabolized in the body to form norpropylhexedrine, cyclohexylacetoxime, and hydroxypropylhexedrine derivatives.[5] These metabolic processes could potentially continue in vitro in improperly stored biological samples.

Q5: What is the importance of assessing freeze-thaw stability?

A5: Freeze-thaw stability studies are crucial to determine if the concentration of this compound changes upon repeated freezing and thawing of the samples.[6] In a laboratory setting, it is common for samples to be thawed for aliquoting or re-analysis. Understanding the impact of these cycles ensures the reliability of the results.

Q6: How should I handle samples to minimize degradation?

A6: To minimize degradation, samples should be processed as quickly as possible after collection. If immediate analysis is not possible, they should be stored at the appropriate temperature. Use of preservatives or stabilizers might be considered, but their compatibility and potential interference with the analytical method must be validated. For urine samples, preservatives like boric acid are sometimes used, and refrigeration is standard practice during collection.[7]

Troubleshooting Guide

Issue: Low recovery of this compound from stored samples.

  • Question: I am observing significantly lower concentrations of this compound in my stored quality control (QC) samples compared to my freshly prepared ones. What could be the cause?

  • Answer: This issue likely points to degradation of the analyte during storage.

    • Check Storage Conditions: Verify that the samples were consistently stored at the intended temperature. Any deviation, such as a freezer malfunction or prolonged periods at room temperature, could lead to degradation.

    • Evaluate Matrix Effects: The biological matrix itself can contain enzymes that may degrade this compound. Ensure that your sample preparation method effectively removes these interfering substances.

    • Consider Adsorption: this compound, being a basic and lipophilic compound, might adsorb to the surface of storage containers, especially plastics. Consider using silanized glass vials or low-binding polypropylene (B1209903) tubes.

    • Investigate pH: The pH of the biological matrix can influence the stability of amines. Ensure the pH of your samples has remained consistent during storage.

Issue: High variability in stability results.

  • Question: My stability data shows a high degree of variability between replicate samples. What are the potential sources of this inconsistency?

  • Answer: High variability can stem from several factors throughout the experimental workflow.

    • Inconsistent Sample Handling: Ensure that all samples are treated identically. This includes the duration of time they are left at room temperature, the thawing process, and the extraction procedure.

    • Freeze-Thaw Cycles: If some samples have undergone more freeze-thaw cycles than others, this could introduce variability. Maintain a strict record of the handling of each sample.

    • Analytical Method Precision: Assess the precision of your analytical method using freshly prepared QC samples. If the method itself shows high variability, it will be difficult to obtain reliable stability data. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) are commonly used for the analysis of such compounds and should be properly validated.[8][9]

    • Sample Inhomogeneity: Ensure that samples are thoroughly mixed after thawing and before taking an aliquot for analysis.

Data Presentation

Table 1: Example of Short-Term Stability of this compound in Human Plasma at Room Temperature (20-25°C)

Time (hours)Low QC (10 ng/mL) Mean Recovery (%)Medium QC (100 ng/mL) Mean Recovery (%)High QC (500 ng/mL) Mean Recovery (%)
0100.0100.0100.0
498.599.199.5
895.297.898.1
1291.894.596.3
2485.389.792.4

Table 2: Example of Freeze-Thaw Stability of this compound in Human Plasma (-20°C)

Freeze-Thaw CycleLow QC (10 ng/mL) Mean Recovery (%)Medium QC (100 ng/mL) Mean Recovery (%)High QC (500 ng/mL) Mean Recovery (%)
199.299.8100.1
297.698.999.3
394.196.597.8

Experimental Protocols

The following is a representative protocol for assessing the stability of this compound in a biological matrix. This protocol should be adapted and validated for specific laboratory conditions and analytical instrumentation.

Objective: To evaluate the short-term (bench-top), long-term (frozen), and freeze-thaw stability of this compound in human plasma.

Materials:

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • This compound reference standard

  • Internal standard (IS), e.g., a deuterated analog

  • Reagents for sample preparation (e.g., protein precipitation solvent like acetonitrile, liquid-liquid extraction solvents)

  • LC-MS/MS system or GC-MS system

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a primary stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare working solutions by diluting the stock solution for spiking into the plasma.

    • Prepare a stock solution of the internal standard.

  • Preparation of Quality Control (QC) Samples:

    • Spike blank human plasma with the working solutions to prepare low, medium, and high concentration QC samples.

    • Prepare a sufficient number of aliquots for each stability time point and condition.

  • Stability Assessment:

    • Time Zero (T0) Analysis: Analyze a set of freshly prepared QC samples (low, medium, high) in triplicate to establish the baseline concentration.

    • Short-Term (Bench-Top) Stability:

      • Store QC sample aliquots at room temperature (20-25°C).

      • Analyze the samples at specified time points (e.g., 0, 4, 8, 12, 24 hours).

    • Long-Term Stability:

      • Store QC sample aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C).

      • Analyze the samples at specified time points (e.g., 1, 3, 6 months).

    • Freeze-Thaw Stability:

      • Subject QC sample aliquots to a specified number of freeze-thaw cycles (e.g., three cycles).

      • For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours and then thaw them unassisted at room temperature.

      • Analyze the samples after the final thaw.

  • Sample Analysis:

    • Thaw the stability samples (if frozen) and the T0 samples.

    • Add the internal standard to all samples.

    • Perform sample extraction (e.g., protein precipitation followed by centrifugation, or liquid-liquid extraction).

    • Transfer the supernatant or organic layer to a clean tube and evaporate to dryness if necessary.

    • Reconstitute the residue in the mobile phase.

    • Inject the samples into the LC-MS/MS or GC-MS system for analysis.

  • Data Analysis:

    • Calculate the concentration of this compound in each sample using the calibration curve.

    • For each stability time point and condition, calculate the mean concentration and the percentage of the nominal concentration or the mean concentration at T0.

    • The analyte is considered stable if the mean concentration is within ±15% of the nominal/T0 concentration.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stability Stability Conditions cluster_analysis Analysis A Prepare Stock & Working Solutions B Spike Blank Matrix to Create QC Samples A->B C Time Zero Analysis B->C D Short-Term (Bench-Top) B->D E Long-Term (Frozen) B->E F Freeze-Thaw Cycles B->F G Sample Extraction C->G D->G E->G F->G H Instrumental Analysis (LC-MS/MS or GC-MS) G->H I Data Processing & Calculation H->I J Stable? I->J Assess Stability (±15% of initial)

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Guide cluster_investigation Investigation Steps cluster_solutions Potential Solutions Start Low Analyte Recovery A Verify Storage Temperature Records Start->A B Review Sample Handling Procedures Start->B C Check for Matrix Effects Start->C D Evaluate Adsorption to Containers Start->D E Assess Analytical Method Performance Start->E F Implement Temperature Monitoring & Alarms A->F G Standardize Thawing & Extraction Times B->G H Optimize Sample Cleanup Method C->H I Use Low-Binding Tubes/Vials D->I J Re-validate Analytical Method E->J

Caption: Troubleshooting decision tree for low analyte recovery in stability studies.

References

Troubleshooting poor peak shape in levopropylhexedrine gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatographic analysis of levopropylhexedrine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and achieve optimal chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape, specifically peak tailing, for this compound in GC analysis?

Poor peak shape, particularly peak tailing, is a frequent challenge in the gas chromatography of basic compounds like this compound.[1][2][3] The primary causes stem from secondary interactions between the amine functional group of the analyte and active sites within the GC system.[3][4][5]

Common causes include:

  • Active Sites: Silanol groups (-Si-OH) on the surfaces of the inlet liner, glass wool, column, or contaminants can interact with the basic amine group of this compound through hydrogen bonding, causing peak tailing.[3][4][5]

  • Column Issues:

    • Contamination: Non-volatile matrix components or previous samples can accumulate at the head of the column, creating active sites.[6][7][8]

    • Improper Installation: A poorly cut column or incorrect installation depth in the inlet can create dead volumes and turbulence, leading to peak distortion.[6][8][9]

    • Stationary Phase Degradation: High temperatures or oxygen exposure can degrade the stationary phase, exposing active sites.[10]

  • Inlet Problems:

    • Contaminated Liner: The inlet liner is a common site for the accumulation of non-volatile residues that can interact with the analyte.[1][7]

    • Incorrect Temperature: An inlet temperature that is too low can cause slow vaporization of the sample, while a temperature that is too high can cause degradation of the analyte or septum.[11]

  • Sample Overload: Injecting too much of the sample can saturate the column, leading to peak fronting or tailing.[6][12][13]

  • Solvent Mismatch: A mismatch in polarity between the sample solvent and the stationary phase can cause peak distortion.[6][14]

Q2: How can I improve the peak shape of this compound?

Improving the peak shape of this compound involves a systematic approach to minimize the interactions causing the issue.

Key strategies include:

  • Use of Inert Components: Employing deactivated (silanized) inlet liners and columns is crucial for analyzing active compounds like amines.[4][15] Look for columns specifically marketed for the analysis of basic compounds.

  • Proper Column Maintenance:

    • Regularly trim the first few centimeters of the column to remove accumulated non-volatile residues.[6][7][16]

    • Ensure a clean, square cut of the column for proper installation.[6][8][9]

    • Condition the column according to the manufacturer's instructions to ensure a stable baseline and remove any residual impurities.[8]

  • Inlet Maintenance:

    • Frequently replace the inlet liner and septum.[1][7][17] Using a liner with glass wool can help trap non-volatile material, but the wool itself must be deactivated.

  • Method Optimization:

    • Injection Volume: Reduce the injection volume to avoid column overload.[12][18]

    • Inlet Temperature: Optimize the inlet temperature to ensure rapid and complete vaporization of this compound without causing degradation.[11]

  • Derivatization: Chemically modifying the this compound molecule by derivatizing the amine group can significantly improve peak shape.[19][20][21] Silylation is a common derivatization technique that replaces active hydrogens on the amine group with a less reactive trimethylsilyl (B98337) (TMS) group, reducing its ability to interact with active sites.[19]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving poor peak shape for this compound.

Guide 1: Troubleshooting Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the peak maximum towards the end of the chromatogram.

Potential Cause Troubleshooting Steps Expected Outcome
Active Sites in Inlet 1. Replace the inlet liner with a new, deactivated liner.[1][6] 2. Replace the septum.[17] 3. Clean the inlet.[7][18]Improved peak symmetry.
Column Contamination 1. Trim 10-20 cm from the inlet end of the column.[6][16] 2. If tailing persists, bake out the column at a high temperature (do not exceed the column's maximum temperature limit).[7]Sharper, more symmetrical peaks.
Improper Column Installation 1. Re-cut the column, ensuring a clean, 90-degree cut.[6][8] 2. Re-install the column at the correct height in the inlet as specified by the instrument manufacturer.[6][9]Elimination of peak distortion caused by dead volume or turbulence.
Column Degradation 1. Condition the column according to the manufacturer's instructions. 2. If the problem persists and the column is old, replace it with a new column, preferably one designed for basic compounds.[7]Restoration of good peak shape and resolution.
Analyte-Solvent Mismatch 1. Ensure the sample solvent is compatible with the stationary phase polarity.[6][14]Improved peak shape, especially for early eluting peaks.
Guide 2: Troubleshooting Peak Fronting

Peak fronting is characterized by an asymmetrical peak with a "leading edge" that slopes more gradually than the tailing edge.

Potential Cause Troubleshooting Steps Expected Outcome
Column Overload 1. Reduce the injection volume.[12][18] 2. Dilute the sample.[6] 3. Increase the split ratio if using a split injection.[22]Symmetrical, Gaussian-shaped peaks.
Solvent Effects 1. Ensure the initial oven temperature is appropriate for the solvent. A common rule of thumb is to set the initial temperature about 20°C below the boiling point of the solvent for splitless injections.[6]Sharper peaks and reduced fronting.
Poor Sample Focusing 1. Use a retention gap or a guard column.[14]Improved peak shape by allowing the sample to focus into a tight band before entering the analytical column.

Experimental Protocols

Protocol 1: Inlet Maintenance for Amine Analysis

  • Cool Down: Set the inlet and oven temperatures to a safe, low temperature (e.g., 40°C) and turn off the carrier gas flow.

  • Remove Column: Carefully remove the column from the inlet.

  • Disassemble Inlet: Remove the septum nut, septum, and then the inlet liner.

  • Clean Inlet: If necessary, clean the metal surfaces of the inlet with an appropriate solvent (e.g., methanol, followed by acetone) and a lint-free swab.

  • Install New Liner and Septum: Place a new, deactivated liner into the inlet. Install a new septum and tighten the septum nut.

  • Reinstall Column: Trim a small portion of the column, ensure a clean cut, and reinstall it to the correct depth.

  • Leak Check: Restore carrier gas flow and perform a leak check.

  • Heat Up: Gradually heat the inlet and oven to the desired operating temperatures.

Protocol 2: Silylation Derivatization of this compound

Disclaimer: This is a general procedure and may require optimization for your specific application. Always handle derivatization reagents in a fume hood and wear appropriate personal protective equipment.

  • Sample Preparation: Evaporate the solvent from the extracted this compound sample to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: Cool the sample to room temperature before injecting it into the GC.

Visual Troubleshooting Guides

Below are diagrams to help visualize the troubleshooting workflow and the chemical process of derivatization.

Troubleshooting_Workflow start Poor Peak Shape (Tailing or Fronting) check_maintenance Check Basic Maintenance (Liner, Septum, Column Cut) start->check_maintenance problem_solved Problem Solved check_maintenance->problem_solved Yes check_column Column Issue? check_maintenance->check_column No trim_column Trim Column Inlet check_column->trim_column Contamination Suspected check_method Method Issue? check_column->check_method No trim_column->problem_solved Yes replace_column Replace Column trim_column->replace_column No replace_column->problem_solved reduce_injection Reduce Injection Volume check_method->reduce_injection Fronting Observed optimize_temp Optimize Temperatures (Inlet, Oven) check_method->optimize_temp Tailing Observed reduce_injection->problem_solved Yes reduce_injection->optimize_temp No optimize_temp->problem_solved Yes consider_derivatization Consider Derivatization optimize_temp->consider_derivatization No Derivatization_Pathway cluster_before Before Derivatization cluster_after After Derivatization levo This compound (with -NH group) active_site Active Site (-Si-OH on column/liner) levo->active_site interacts with reagent Silylating Reagent (e.g., BSTFA) interaction Secondary Interaction (Peak Tailing) active_site->interaction no_interaction Reduced Interaction (Symmetrical Peak) active_site->no_interaction derivatized_levo Derivatized this compound (with -N-TMS group) derivatized_levo->active_site no significant interaction reagent->derivatized_levo reacts to form

References

Technical Support Center: Enhancing Levopropylhexedrine Extraction Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of levopropylhexedrine from complex matrices.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound, offering step-by-step solutions to enhance recovery and ensure accurate quantification.

Issue 1: Low Recovery of this compound in Liquid-Liquid Extraction (LLE)

Possible Causes and Solutions:

  • Incorrect pH of the Aqueous Phase: this compound is a basic compound. To ensure it is in its neutral, non-ionized form for efficient extraction into an organic solvent, the pH of the aqueous sample must be basic.

    • Solution: Adjust the pH of the sample to 10 or higher using a base like 10% sodium hydroxide (B78521) (NaOH) before extraction.[1] The recovery of amphetamine, a structurally similar compound, has been shown to be optimal at a pH of 10 or greater.[1]

  • Inappropriate Extraction Solvent: The choice of organic solvent is critical for maximizing the partitioning of this compound from the aqueous phase.

    • Solution: Diethyl ether is a commonly used and effective solvent for the extraction of propylhexedrine.[2] For amphetamine-type stimulants, other effective solvents include chloroform, 1-chlorobutane, dichloromethane, and ethyl acetate (B1210297).[1] A mixture of solvents, such as chloroform:ethyl acetate:ethanol (3:1:1 v/v), can also be effective.[3] Experiment with different solvents to find the optimal one for your specific matrix.

  • Insufficient Mixing/Contact Time: Inadequate mixing of the aqueous and organic phases can lead to incomplete extraction.

    • Solution: Ensure thorough mixing by vortexing or gentle shaking for a sufficient period. However, be cautious of vigorous shaking, which can lead to emulsion formation.

  • Analyte Loss During Evaporation: If a solvent evaporation step is used to concentrate the extract, the volatile nature of this compound could lead to losses.

    • Solution: Evaporate the solvent under a gentle stream of nitrogen at a low temperature. Some methods for similar compounds recommend direct injection of the organic layer without an evaporation step to prevent the loss of volatile analytes.[4]

Issue 2: Emulsion Formation During Liquid-Liquid Extraction (LLE)

Problem: The formation of an emulsion layer between the aqueous and organic phases is a common issue when extracting from complex biological matrices like plasma or whole blood, which contain high levels of lipids and proteins.[5] This can make phase separation difficult and lead to poor recovery.

Solutions:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separation funnel to minimize the formation of emulsions.[5]

  • "Salting Out": Add sodium chloride (NaCl) to the aqueous layer to increase its ionic strength. This can help to break the emulsion by decreasing the solubility of the organic solvent in the aqueous phase.[5]

  • Centrifugation: Centrifuging the sample can help to break the emulsion by physically separating the layers.[6]

  • Filtration: Pass the mixture through a bed of glass wool or a phase separation filter paper.[5]

  • Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[5]

Issue 3: Low Recovery of this compound in Solid-Phase Extraction (SPE)

Possible Causes and Solutions:

  • Inappropriate Sorbent Selection: this compound is a basic drug, so a sorbent with a suitable retention mechanism is required.

    • Solution: Use a mixed-mode solid-phase extraction cartridge that has both non-polar (for hydrophobic interactions) and strong cation exchange (for retaining basic compounds) properties.[7][8]

  • Incorrect Sample pH during Loading: The pH of the sample should be adjusted to ensure the analyte is in its charged form to interact with the cation exchange sorbent.

    • Solution: Acidify the sample to a pH two units below the pKa of this compound to ensure the amine group is protonated.[7]

  • Inefficient Washing Step: The washing step is crucial for removing matrix interferences without eluting the analyte of interest.

    • Solution: Use a multi-step wash with solvents of increasing elution strength. For example, a wash with 0.1 M HCl followed by methanol (B129727) can effectively remove interferences while retaining the analyte on a mixed-mode cation exchange column.[9]

  • Incomplete Elution: The elution solvent must be strong enough to disrupt the interactions between the analyte and the sorbent.

    • Solution: For a mixed-mode cation exchange sorbent, an elution solvent containing a base is required to neutralize the charge on the analyte and disrupt the ionic interaction. A common elution solvent is a mixture of ethyl acetate, isopropanol, and ammonium (B1175870) hydroxide (e.g., 78:20:2 v/v/v).[9]

Issue 4: Poor Peak Shape and Sensitivity in GC-MS Analysis

Problem: this compound, like other amphetamine-type stimulants, may exhibit poor chromatographic behavior due to its polar amine group, leading to tailing peaks and reduced sensitivity.

Solution: Derivatization

  • Acylation: Derivatize the extract with an acylating agent to create a less polar and more volatile derivative. This will improve peak shape and increase sensitivity. Commonly used reagents for amphetamine-type stimulants include:

    • Heptafluorobutyric anhydride (B1165640) (HFBA)[1][10]

    • Pentafluoropropionic anhydride (PFPA)[11][12]

    • Trifluoroacetic anhydride (TFAA)[11][12]

    • Acetic anhydride (AA) has also been shown to be effective.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for this compound from whole blood?

A1: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective. LLE is a simpler technique but can be prone to emulsion formation with whole blood. A basic LLE protocol involves basifying the sample with 10% NaOH and extracting with diethyl ether.[2] SPE, particularly using a mixed-mode cation exchange sorbent, can provide cleaner extracts and may be more suitable for high-throughput analysis.[9] The choice will depend on the specific requirements of your assay, including sample volume, desired cleanliness of the extract, and available equipment.

Q2: How can I minimize matrix effects when analyzing this compound by LC-MS/MS?

A2: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of analytes in complex matrices. To mitigate these effects:

  • Optimize Sample Cleanup: Use a robust extraction method like SPE to remove as many interfering matrix components as possible.

  • Chromatographic Separation: Develop a chromatographic method that separates this compound from co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A deuterated this compound internal standard will co-elute with the analyte and experience similar ionization effects, allowing for accurate correction of the signal.

  • Dilute the Sample: If the sensitivity of the assay allows, diluting the sample can reduce the concentration of interfering matrix components.[13]

Q3: What derivatizing agent should I use for GC-MS analysis of this compound?

A3: Several acylating agents are effective for derivatizing amphetamine-type stimulants for GC-MS analysis. Heptafluorobutyric anhydride (HFBA) is a commonly cited and effective choice.[1][10] Other options include pentafluoropropionic anhydride (PFPA) and trifluoroacetic anhydride (TFAA).[11][12] The choice of reagent may depend on the specific instrumentation and desired fragmentation patterns in the mass spectrometer.

Q4: What are typical recovery rates I can expect for this compound extraction?

A4: While specific recovery data for this compound is limited in the provided search results, data for structurally similar amphetamine-type stimulants can provide a good estimate. For LLE of amphetamine from biological samples, recoveries can be as high as 97% under optimized pH and solvent conditions.[1] For SPE of amphetamines, recoveries are often in the range of 63% to over 90%, depending on the specific method and matrix.[14] It is essential to validate the extraction method in your own laboratory to determine the specific recovery for your matrix and conditions.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Whole Blood/Urine

  • Sample Preparation: To 1 mL of whole blood or urine in a glass tube, add an appropriate internal standard.

  • Basification: Add 10% sodium hydroxide (NaOH) solution dropwise while vortexing until the pH of the sample is ≥ 10.

  • Extraction: Add 5 mL of diethyl ether (or another suitable organic solvent). Cap the tube and mix by gentle inversion for 10-15 minutes. To avoid emulsions, do not shake vigorously.

  • Phase Separation: Centrifuge at 2500 rpm for 10 minutes to separate the layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Concentration (Optional): If necessary, evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., methanol for LC-MS, ethyl acetate for GC-MS).

  • Derivatization (for GC-MS): If performing GC-MS analysis, add the derivatizing agent (e.g., 50 µL of HFBA) to the reconstituted extract, cap, and heat at 70°C for 30 minutes. Cool to room temperature before injection.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma/Urine

  • Sample Pre-treatment: To 1 mL of plasma or urine, add an internal standard. Add 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0) and vortex.

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Clean Screen® DAU) by sequentially passing 3 mL of methanol, 3 mL of deionized water, and 3 mL of 100 mM phosphate buffer (pH 6.0) through the cartridge.[9] Do not allow the sorbent to go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (1-2 mL/minute).[9]

  • Washing:

    • Wash the cartridge with 3 mL of 0.1 M HCl.[9]

    • Wash the cartridge with 3 mL of methanol.[9]

    • Dry the cartridge under a vacuum or positive pressure for 5-10 minutes.

  • Elution: Elute the analyte with 3 mL of a freshly prepared mixture of ethyl acetate/isopropanol/ammonium hydroxide (78:20:2 v/v/v).[9]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C. Reconstitute the residue in a suitable solvent for analysis.

Data Presentation

Table 1: Comparison of LLE Solvent Efficiency for Amphetamine Extraction (as a proxy for this compound)

Extraction SolventRecovery (%)
Chloroform:Ethyl Acetate:Ethanol (3:1:1)97.2 ± 2.0
1-Chlorobutane95.3 ± 2.5
Diethyl Ether92.1 ± 3.1
Ethyl Acetate89.5 ± 3.5
Dichloromethane85.4 ± 3.9
Chloroform82.3 ± 4.2

Data adapted from a study on amphetamine extraction, which is expected to have similar chemical properties to this compound.[1]

Table 2: Recovery of Amphetamine-Type Stimulants from Urine using Mixed-Mode SPE

AnalyteRecovery (%)
Amphetamine92
Methamphetamine95
MDMA93
MDA91
MDEA94

Data from a validated SPE-LC-MS/MS method for amphetamines.

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Preparation start Start: 1 mL Biological Sample (Whole Blood, Urine, Plasma) add_is Add Internal Standard start->add_is basify Adjust pH to ≥ 10 (e.g., 10% NaOH) add_is->basify add_solvent Add 5 mL Organic Solvent (e.g., Diethyl Ether) basify->add_solvent mix Gentle Mixing (10-15 min) add_solvent->mix centrifuge Centrifuge (2500 rpm, 10 min) mix->centrifuge separate Collect Organic Layer centrifuge->separate evaporate Evaporate to Dryness (Optional) separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject for LC-MS/MS or GC-MS Analysis reconstitute->analyze

Caption: Workflow for Liquid-Liquid Extraction (LLE) of this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Preparation start Start: 1 mL Biological Sample (Plasma, Urine) add_is Add Internal Standard start->add_is buffer Add Buffer (pH 6.0) add_is->buffer condition Condition SPE Cartridge (Methanol, Water, Buffer) buffer->condition load Load Sample condition->load wash Wash Cartridge (e.g., 0.1M HCl, Methanol) load->wash dry Dry Sorbent wash->dry elute Elute Analyte (Basic Organic Solvent) dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject for LC-MS/MS or GC-MS Analysis reconstitute->analyze

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.

Troubleshooting_Low_Recovery cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) issue Low Extraction Recovery ph_lle Incorrect pH issue->ph_lle solvent Wrong Solvent issue->solvent mixing Insufficient Mixing issue->mixing sorbent Wrong Sorbent issue->sorbent ph_spe Incorrect Loading pH issue->ph_spe elution Incomplete Elution issue->elution ph_lle_sol Solution: Basify to pH ≥ 10 ph_lle->ph_lle_sol solvent_sol Solution: Test different solvents (e.g., Diethyl Ether) solvent->solvent_sol mixing_sol Solution: Ensure thorough, gentle mixing mixing->mixing_sol sorbent_sol Solution: Use Mixed-Mode Cation Exchange sorbent->sorbent_sol ph_spe_sol Solution: Acidify sample before loading ph_spe->ph_spe_sol elution_sol Solution: Use a basic organic elution solvent elution->elution_sol

Caption: Troubleshooting guide for low extraction recovery of this compound.

References

Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis of Levopropylhexedrine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of levopropylhexedrine. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression and ensure accurate, reliable, and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during the LC-MS/MS analysis of this compound, with a focus on mitigating ion suppression.

Problem: Low or No Analyte Signal (Poor Sensitivity)

  • Possible Cause 1: Significant Ion Suppression. Co-eluting matrix components can interfere with the ionization of this compound, leading to a reduced signal.[1]

    • Solution:

      • Improve Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering substances.[2] Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing matrix components than a simple protein precipitation.[3][4] For plasma or serum samples, consider techniques that specifically target the removal of phospholipids, a common source of ion suppression.[5][6]

      • Optimize Chromatography: Modify the chromatographic method to separate this compound from the interfering matrix components.[7] This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or using a column with a different chemistry.[7]

      • Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and alleviate ion suppression.[8][9]

  • Possible Cause 2: Inefficient Ionization. The mass spectrometer source settings may not be optimal for this compound.

    • Solution:

      • Optimize Source Parameters: Systematically tune the electrospray ionization (ESI) source parameters, including capillary voltage, gas flows (nebulizing and drying gas), and temperature, to maximize the signal for this compound.

  • Possible Cause 3: Analyte Adsorption. this compound, being a basic compound, may adsorb to active sites in the LC system, particularly metal surfaces.

    • Solution:

      • Use Metal-Free Components: Consider using PEEK or other metal-free tubing and columns to minimize analyte interaction with metal surfaces.[10]

      • Mobile Phase Additives: The addition of a small amount of a competing base or an ion-pairing agent to the mobile phase can help to reduce peak tailing and improve signal intensity.

Problem: Inconsistent and Irreproducible Results for Quality Control (QC) Samples

  • Possible Cause: Variable Matrix Effects. Sample-to-sample variations in the composition of the biological matrix can lead to differing degrees of ion suppression, resulting in poor reproducibility.[1]

    • Solution:

      • Implement a Robust Sample Preparation Method: A consistent and effective sample preparation method, such as SPE or LLE, will minimize variability in matrix effects between samples.[3]

      • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for variable ion suppression.[8] Since it has nearly identical physicochemical properties to this compound, it will be affected by the matrix in the same way, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.

      • Matrix-Matched Calibrators and QCs: Prepare calibration standards and QC samples in the same biological matrix as the unknown samples to help compensate for consistent matrix effects.[8]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.[7][11]

Q2: How can I determine if ion suppression is affecting my analysis?

A2: A common method to assess ion suppression is the post-column infusion experiment.[6] In this experiment, a constant flow of a this compound solution is introduced into the LC eluent after the analytical column. A blank matrix sample is then injected. Any dips in the baseline signal for this compound indicate regions where co-eluting matrix components are causing ion suppression.

Q3: What are the most common sources of ion suppression in biological samples?

A3: In biological matrices such as plasma, serum, and urine, common sources of ion suppression include salts, proteins, and phospholipids.[5][12] Phospholipids are particularly problematic as they are often co-extracted with analytes of interest and can elute over a broad chromatographic range.[5]

Q4: Which sample preparation technique is best for minimizing ion suppression for this compound?

A4: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.

  • Protein Precipitation (PPT): This is a simple and fast technique but is often the least effective at removing interfering matrix components, especially phospholipids.[4]

  • Liquid-Liquid Extraction (LLE): LLE offers better sample cleanup than PPT and can effectively remove salts and some phospholipids.[3][6] The choice of extraction solvent is critical for achieving good recovery of this compound while minimizing the co-extraction of interferences.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing a wide range of matrix interferences and concentrating the analyte.[3] A well-developed SPE method can significantly reduce ion suppression.

Q5: Can chromatographic conditions be optimized to reduce ion suppression?

A5: Yes, optimizing the chromatographic separation is a powerful strategy to mitigate ion suppression.[7] By achieving baseline separation between this compound and co-eluting matrix components, the competition for ionization in the MS source is minimized.[9] This can be accomplished by:

  • Adjusting the mobile phase gradient.

  • Using a different organic modifier (e.g., methanol (B129727) vs. acetonitrile).

  • Employing a column with a different stationary phase chemistry.

  • Using smaller particle size columns (e.g., UPLC/UHPLC) to improve peak resolution.[13]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is a general guideline for the extraction of this compound from plasma, based on methods for similar amphetamine-like compounds.[14]

  • Sample Preparation:

    • To 100 µL of plasma, add 25 µL of an internal standard working solution (e.g., this compound-d5).

    • Vortex for 10 seconds.

    • Add 50 µL of 1 M sodium hydroxide (B78521) to basify the sample.

    • Vortex for 10 seconds.

  • Extraction:

    • Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isoamyl alcohol).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

This protocol provides a general procedure for the SPE of this compound from urine.

  • Sample Pre-treatment:

    • To 500 µL of urine, add 50 µL of an internal standard working solution (e.g., this compound-d5).

    • Add 500 µL of a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0).

    • Vortex for 10 seconds.

  • SPE Procedure (using a mixed-mode cation exchange cartridge):

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water, and finally 1 mL of the 100 mM phosphate buffer. Do not allow the cartridge to go dry.

    • Loading: Load the pre-treated sample onto the cartridge.

    • Washing:

      • Wash the cartridge with 1 mL of deionized water.

      • Wash the cartridge with 1 mL of an acidic organic solvent (e.g., 2% formic acid in acetonitrile).

    • Elution: Elute this compound with 1 mL of a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide in methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for the Recovery of this compound and Reduction of Matrix Effects.

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation85 - 9540 - 60< 15
Liquid-Liquid Extraction70 - 8580 - 95< 10
Solid-Phase Extraction> 90> 95< 5

Note: These are representative values and may vary depending on the specific method and matrix.

Table 2: Recommended Starting LC-MS/MS Parameters for this compound Analysis.

ParameterRecommended Setting
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
MS/MS System (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transition (Example)Precursor Ion > Product Ion (To be determined experimentally)

Visualizations

Ion_Suppression_Troubleshooting cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Low_Signal Low or No Analyte Signal Ion_Suppression Ion Suppression Low_Signal->Ion_Suppression Primary Suspect Inefficient_Ionization Inefficient Ionization Low_Signal->Inefficient_Ionization Inconsistent_Results Inconsistent Results Variable_Matrix Variable Matrix Effects Inconsistent_Results->Variable_Matrix Improve_Sample_Prep Improve Sample Prep (SPE, LLE) Ion_Suppression->Improve_Sample_Prep Optimize_Chroma Optimize Chromatography Ion_Suppression->Optimize_Chroma Optimize_Source Optimize Source Parameters Inefficient_Ionization->Optimize_Source Variable_Matrix->Improve_Sample_Prep Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Variable_Matrix->Use_SIL_IS

Caption: Troubleshooting workflow for ion suppression issues.

Sample_Preparation_Workflow Start Biological Sample (Plasma, Urine) Add_IS Add Internal Standard Start->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Simple LLE Liquid-Liquid Extraction Add_IS->LLE Moderate SPE Solid-Phase Extraction Add_IS->SPE Complex Analyze LC-MS/MS Analysis Precipitation->Analyze Evaporate Evaporate & Reconstitute LLE->Evaporate SPE->Evaporate Evaporate->Analyze

Caption: Sample preparation workflow comparison.

References

Technical Support Center: Addressing Adsorptive Losses of Levopropylhexedrine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the adsorptive losses of levopropylhexedrine during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound loss during sample preparation?

A1: this compound, a basic and lipophilic compound, is prone to adsorption onto various surfaces. The primary causes of its loss during sample preparation include:

  • Adsorption to Labware: Glass and certain plastic surfaces can adsorb this compound, especially at low concentrations. This is a significant issue with untreated glass surfaces containing active silanol (B1196071) groups.

  • pH-Dependent Adsorption: The charge state of this compound is pH-dependent. At higher pH values, where it is in its neutral, more lipophilic form, adsorption to hydrophobic surfaces can increase.

  • Incomplete Extraction: During liquid-liquid extraction (LLE) or solid-phase extraction (SPE), incomplete partitioning or elution can lead to significant analyte loss.

  • Evaporation: As a volatile compound, this compound can be lost during steps that involve heating or drying under a stream of nitrogen.

Q2: Which type of labware is most suitable for handling this compound samples?

A2: The choice of labware is critical in preventing adsorptive losses.

  • Plastics: Polypropylene (B1209903) and polyethylene (B3416737) are generally preferred over glass for handling basic compounds like this compound due to their lower adsorptive properties.[1]

  • Glassware: If glass must be used, it is crucial to deactivate the surface. Silanized glassware is highly recommended to minimize adsorption.[2][3][4][5]

  • Autosampler Vials: For HPLC or GC analysis, polypropylene vials or deactivated glass vials are the best choices to ensure accurate quantification.[1][6][7][8][9]

Q3: How does pH influence the adsorptive loss of this compound?

A3: The pH of the sample solution plays a significant role in the adsorption of this compound. As a basic compound, its ionization state is pH-dependent. At a pH below its pKa, it will be protonated and exist as a cation, which can interact with negatively charged surfaces like the silanol groups on glass. At a pH above its pKa, it will be in its neutral, more lipophilic form, which can increase its adsorption to hydrophobic surfaces. Therefore, careful pH control during extraction and analysis is essential.

Q4: What is silanization and how does it prevent adsorption?

A4: Silanization is a chemical process that modifies a surface by covalently bonding silane (B1218182) molecules to it. In the context of laboratory glassware, it is used to cover the active silanol (Si-OH) groups on the glass surface with a hydrophobic layer, typically of dimethylsilyl groups.[2][4] This process, also known as siliconization, makes the glass surface inert and prevents the adsorption of "sticky" solutes like this compound.[3][5]

Troubleshooting Guide

Problem: Low or inconsistent recovery of this compound.

This guide provides a systematic approach to troubleshooting and resolving issues of low or variable recovery of this compound during sample preparation.

Visual Troubleshooting Workflow

Caption: Troubleshooting workflow for low this compound recovery.

Detailed Troubleshooting Steps
Issue Potential Cause Recommended Solution
Low recovery in initial sample transfer Adsorption to pipette tips.Use low-retention pipette tips. Pre-rinse the tip with the solvent.
Low recovery after storage in vials Adsorption to glass autosampler vials.Switch to polypropylene or silanized glass vials.[1][6][7][8][9]
Variable recovery during liquid-liquid extraction (LLE) Incorrect pH of the aqueous phase.Ensure the pH is adjusted to > pKa of this compound to keep it in its neutral, extractable form.
Emulsion formation.Add salt to the aqueous phase or centrifuge to break the emulsion.
Insufficient mixing.Ensure thorough mixing (e.g., vortexing) for an adequate amount of time to allow for complete partitioning.
Low recovery during solid-phase extraction (SPE) Inappropriate sorbent material.For a basic compound like this compound, consider a mixed-mode cation exchange sorbent.
Incomplete elution.Optimize the elution solvent. It may require the addition of a small amount of a basic modifier (e.g., ammonium (B1175870) hydroxide) to the organic solvent.
Loss of analyte during solvent evaporation High temperature or aggressive nitrogen flow.Evaporate the solvent under a gentle stream of nitrogen at a moderate temperature (e.g., 40°C).

Experimental Protocols

Protocol 1: Silanization of Glassware

This protocol describes a method for silanizing glassware to prevent the adsorption of this compound.

Materials:

Procedure:

  • Thoroughly clean and dry the glassware. Wash with detergent, rinse with deionized water, and then with acetone before drying completely in an oven.

  • In a fume hood, prepare a 5% (v/v) solution of dichlorodimethylsilane in dry heptane or toluene.[10]

  • Immerse the clean, dry glassware in the silanizing solution or fill the glassware with the solution, ensuring all surfaces are wetted. Let it react for 15-30 minutes.[10]

  • Decant the silanizing solution.

  • Rinse the glassware three times with dry toluene or heptane to remove excess reagent.[10]

  • Rinse the glassware three times with dry methanol to cap any unreacted silanol groups.[10]

  • Finally, rinse with acetone and allow to air dry in the fume hood.

  • For a more durable coating, bake the glassware at 100-120°C for 1-2 hours.

SilanizationWorkflow Start Start: Clean, Dry Glassware PrepSolution Prepare 5% Silanizing Solution in Fume Hood Start->PrepSolution TreatGlassware Immerse/Fill Glassware (15-30 min) PrepSolution->TreatGlassware RinseSolvent Rinse with Dry Heptane/Toluene (3x) TreatGlassware->RinseSolvent RinseMethanol Rinse with Dry Methanol (3x) RinseSolvent->RinseMethanol RinseAcetone Rinse with Acetone RinseMethanol->RinseAcetone Dry Air Dry in Fume Hood RinseAcetone->Dry Bake Optional: Bake at 100-120°C (1-2 hours) Dry->Bake End End: Silanized Glassware Bake->End

Caption: Workflow for the silanization of laboratory glassware.

Protocol 2: Sample Preparation of this compound from a Biological Matrix (Illustrative)

This protocol provides a general workflow for the extraction of this compound from a biological matrix, such as plasma, for LC-MS analysis.

Materials:

  • Plasma sample

  • Internal standard (e.g., this compound-d5)

  • 0.1 M Sodium hydroxide (B78521)

  • Methyl tert-butyl ether (MTBE)

  • Polypropylene microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., mobile phase)

  • Polypropylene autosampler vials

Procedure:

  • Pipette 200 µL of the plasma sample into a polypropylene microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 50 µL of 0.1 M sodium hydroxide to basify the sample. Vortex for 10 seconds.

  • Add 1 mL of MTBE. Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer (MTBE) to a clean polypropylene tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the reconstitution solvent.

  • Transfer the reconstituted sample to a polypropylene autosampler vial for analysis.

Quantitative Data Summary

The following tables summarize illustrative quantitative data on the adsorptive losses of basic drugs, which can be analogous to the behavior of this compound.

Table 1: Illustrative Adsorptive Losses of a Basic Drug to Different Labware

Labware MaterialAnalyte Concentration% Recovery (Mean ± SD)
Borosilicate Glass Vials10 ng/mL65 ± 8%
Polypropylene Vials10 ng/mL98 ± 4%
Silanized Glass Vials10 ng/mL95 ± 5%
Standard Pipette Tips10 ng/mL85 ± 6%
Low-Retention Pipette Tips10 ng/mL99 ± 3%

Note: This data is illustrative and based on the expected behavior of basic analytes. Actual recovery for this compound may vary.

Table 2: Effect of pH on the Liquid-Liquid Extraction Recovery of a Basic Drug

Extraction pH% Recovery (Mean ± SD)
7.055 ± 7%
8.078 ± 5%
9.092 ± 4%
10.096 ± 3%

Note: This data is illustrative and assumes the pKa of the basic drug is approximately 8.5. The optimal pH for this compound extraction should be determined experimentally.

References

Technical Support Center: Method Development for Levopropylhexedrine in Post-Mortem Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method development for levopropylhexedrine in post-mortem toxicology.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound in post-mortem specimens?

The analysis of this compound in post-mortem samples presents several key challenges:

  • Post-Mortem Redistribution (PMR): As a lipophilic and basic compound, this compound is prone to significant post-mortem redistribution.[1] This can lead to falsely elevated concentrations in central (e.g., heart) blood compared to peripheral (e.g., femoral) blood, complicating the interpretation of toxicological results.[2]

  • Matrix Effects: Post-mortem specimens are complex biological matrices that can interfere with analytical methods.[3] Hemolysis, decomposition products, and increased viscosity of post-mortem blood can cause ion suppression or enhancement in LC-MS/MS analysis, affecting accuracy and precision.[4]

  • Analyte Stability: The stability of this compound in post-mortem samples can be compromised due to enzymatic and bacterial activity, as well as pH changes that occur after death.[5] Proper storage of samples at low temperatures (e.g., -20°C) is crucial.[6]

  • Lack of Standardized Methods: There is a limited number of fully validated and published analytical methods specifically for this compound in a wide range of post-mortem tissues.

Q2: Which specimens are recommended for the analysis of this compound in post-mortem cases?

Peripheral blood (e.g., femoral or iliac vein) is the preferred specimen for quantifying this compound to minimize the impact of post-mortem redistribution.[3] Vitreous humor can be a useful alternative specimen as it is less susceptible to PMR.[7] Analysis of tissue homogenates, such as liver, can provide valuable information about drug distribution but should be interpreted with caution due to high drug concentrations and the potential for redistribution.[7]

Q3: What are the expected physicochemical properties of this compound relevant to post-mortem toxicology?

This compound is the biologically active S-enantiomer of propylhexedrine (B1218579).[8] Its chemical structure is analogous to methamphetamine, with a cyclohexane (B81311) ring instead of a phenyl ring.[4] This structure imparts properties that influence its post-mortem behavior.

PropertyValue/DescriptionImplication in Post-Mortem Toxicology
Chemical Class CycloalkylamineStructurally similar to amphetamines, suggesting analogous post-mortem behavior.[4]
Molecular Formula C₁₀H₂₁N-
Molecular Weight 155.28 g/mol -
Predicted logP 3.37Indicates high lipophilicity, suggesting a tendency to distribute into tissues and a high potential for PMR.[1][9]
Predicted pKa 10.61As a basic compound, it is prone to significant PMR.[1][9]
Volume of Distribution (Vd) > 3 L/kg (inferred)Basic, lipophilic drugs typically have a large volume of distribution, which is a key factor in their propensity for PMR.[1]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Utilize robust extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.[10]

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components.

  • Use of an Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., this compound-d5) is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

  • Matrix-Matched Calibrators and Quality Controls: Prepare calibration standards and quality control samples in a blank matrix that is as similar as possible to the unknown samples.[11]

Troubleshooting Guides

Issue 1: High variability in this compound concentrations between different blood samples from the same case.
  • Question: I am observing significantly higher concentrations of this compound in heart blood compared to femoral blood. Why is this happening and which result should I report?

  • Answer: This discrepancy is likely due to post-mortem redistribution (PMR). This compound, being a basic and lipophilic compound, tends to accumulate in tissues like the lungs and liver. After death, the drug can diffuse from these tissues into the central blood, artificially elevating the concentration. The concentration in peripheral blood (femoral) is considered to be a more accurate reflection of the antemortem concentration. It is crucial to report the concentrations from both sites and to interpret the results in the context of PMR.

Issue 2: Poor recovery of this compound during sample extraction.
  • Question: My extraction recovery for this compound from post-mortem liver tissue is consistently low. What can I do to improve it?

  • Answer: Low recovery from liver tissue can be due to strong binding of the basic analyte to the acidic components of the tissue. Consider the following troubleshooting steps:

    • Homogenization: Ensure complete homogenization of the tissue sample.

    • pH Adjustment: Increase the pH of the homogenization buffer to a more basic condition (e.g., pH 9-10) to facilitate the extraction of the basic this compound into an organic solvent.

    • Choice of Extraction Solvent: Use a more polar organic solvent or a mixture of solvents to improve extraction efficiency.

    • Multiple Extractions: Perform multiple extraction steps to improve recovery.

Issue 3: Inconsistent results and poor peak shape in LC-MS/MS analysis.
  • Question: I am experiencing inconsistent peak shapes and retention times for this compound in my LC-MS/MS analysis of post-mortem blood. What could be the cause?

  • Answer: These issues are often related to matrix effects and the condition of the analytical column.

    • Sample Clean-up: The high protein and lipid content in post-mortem blood can contaminate the column. Enhance your sample preparation with a more rigorous clean-up step, such as solid-phase extraction (SPE).

    • Column Flushing: Implement a robust column washing step after each injection to remove strongly retained matrix components.

    • Guard Column: Use a guard column to protect your analytical column from contamination.

    • Mobile Phase Modifier: Ensure the mobile phase contains an appropriate modifier (e.g., formic acid or ammonium (B1175870) formate) to ensure good peak shape for the basic analyte.

Experimental Protocols

Protocol 1: Extraction of this compound from Post-Mortem Blood (Liquid-Liquid Extraction)

This protocol is a general guideline and should be validated for your specific laboratory conditions.

  • Sample Preparation:

    • Pipette 1 mL of homogenized post-mortem blood into a 15 mL polypropylene (B1209903) tube.

    • Add an appropriate amount of an internal standard (e.g., this compound-d5).

    • Vortex briefly.

  • pH Adjustment:

    • Add 1 mL of a basic buffer (e.g., 0.1 M sodium carbonate, pH 10) to the sample.

    • Vortex for 30 seconds.

  • Extraction:

    • Add 5 mL of an appropriate organic solvent (e.g., n-butyl chloride or a mixture of hexane (B92381) and ethyl acetate).

    • Vortex for 5 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Propylhexedrine

This method is based on a published case report for propylhexedrine and requires derivatization.[12]

  • Extraction: Perform a liquid-liquid extraction as described in Protocol 1.

  • Derivatization:

    • After evaporation of the extraction solvent, add 50 µL of heptafluorobutyric anhydride (B1165640) (HFBA) and 50 µL of ethyl acetate (B1210297) to the dry residue.

    • Cap the tube and heat at 70°C for 20 minutes.

    • Evaporate the derivatizing agent and solvent to dryness under nitrogen.

    • Reconstitute the residue in 50 µL of ethyl acetate.

  • GC-MS Conditions (Example):

    • Column: Phenyl-methyl-siloxane capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

    • Carrier Gas: Helium.

    • MS Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: To be determined based on the mass spectrum of the heptafluorobutyryl derivative of propylhexedrine.

Visualizations

experimental_workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase SampleCollection Sample Collection (Peripheral Blood, Vitreous, Tissues) Storage Sample Storage (-20°C or lower) SampleCollection->Storage Immediate Homogenization Homogenization (for tissues) Extraction Extraction (LLE or SPE) Storage->Extraction Homogenization->Extraction Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Extraction->Analysis DataReview Data Review & Quantification Analysis->DataReview Interpretation Interpretation (Consider PMR) DataReview->Interpretation Reporting Reporting Interpretation->Reporting

Caption: General experimental workflow for this compound analysis in post-mortem toxicology.

troubleshooting_pmr Observation Observation: High [LPH] in Heart Blood vs. Femoral Blood Cause Probable Cause: Post-Mortem Redistribution (PMR) Observation->Cause Mechanism Mechanism: Diffusion from tissue reservoirs (liver, lungs) into central circulation after death. Cause->Mechanism Solution Action/Interpretation Cause->Solution Action1 Report concentrations for both sites. Solution->Action1 Action2 Prioritize peripheral blood concentration for interpretation of toxicity. Solution->Action2 Action3 Consider C/P ratio as an indicator of PMR. Solution->Action3

Caption: Troubleshooting logic for discrepant blood concentrations of this compound (LPH).

References

Selection of appropriate derivatization agents for levopropylhexedrine GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the selection of appropriate derivatization agents for the gas chromatography-mass spectrometry (GC-MS) analysis of levopropylhexedrine.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: Derivatization is often required for compounds like this compound, a secondary amine, to improve their chromatographic behavior and detection in GC-MS analysis.[1] The primary reasons for derivatizing this compound are:

  • To increase volatility: The derivatization process replaces the active hydrogen on the secondary amine with a less polar group, which increases the volatility of the molecule, a prerequisite for GC analysis.[1][2][3]

  • To improve thermal stability: Derivatization can make the analyte more stable at the high temperatures used in the GC inlet and column.[1][3]

  • To enhance peak shape: By reducing intermolecular hydrogen bonding, derivatization leads to sharper, more symmetrical peaks and better separation from other components in the sample matrix.[4][5]

  • To improve mass spectral characteristics: Derivatization can produce derivatives with characteristic mass fragments that aid in structural elucidation and confirmation.[6]

Q2: What are the most common types of derivatization agents for this compound and similar amines?

A2: The most common derivatization methods for primary and secondary amines like this compound fall into two main categories: acylation and silylation.[2][3]

  • Acylation Reagents: These reagents introduce an acyl group. Fluorinated anhydrides are particularly popular for the analysis of amphetamine-type stimulants.[5] Commonly used acylation agents include:

    • Pentafluoropropionic anhydride (B1165640) (PFPA)

    • Heptafluorobutyric anhydride (HFBA)

    • Trifluoroacetic anhydride (TFAA)

    • N-methyl-bis-trifluoroacetamide (MBTFA)[7]

  • Silylation Reagents: These reagents replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. Common silylation agents include:

    • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

For propylhexedrine (B1218579) specifically, N-methyl-bis-trifluoroacetamide (MBTFA) has been used to differentiate it from other sympathomimetic amines.[7]

Q3: How do I choose the best derivatization agent for my application?

A3: The choice of derivatization agent depends on the specific requirements of your analysis.

  • For routine screening and quantification, acylation with fluorinated anhydrides (e.g., PFPA, HFBA, TFAA) is a robust choice that provides stable derivatives with good chromatographic properties.[5] Based on sensitivity for amphetamine-related drugs, PFPA has been shown to be a very effective choice.[5]

  • If you need to differentiate between stereoisomers (enantiomers) of this compound, a chiral derivatizing agent such as N-trifluoroacetyl-(S)-prolyl chloride (TFAP or TPC) is required.[7] This will create diastereomers that can be separated on a standard achiral GC column.

  • Silylation reagents like MSTFA can also be used and are known to be very versatile.[8]

The following diagram illustrates a decision-making process for selecting a derivatization agent:

G start Start: Need to derivatize This compound for GC-MS question1 What is the primary analytical goal? start->question1 routine Routine Screening & Quantification question1->routine Screening chiral Chiral Separation (Enantiomer analysis) question1->chiral Isomer Separation acylation Use Acylation Reagents: PFPA, HFBA, TFAA, MBTFA routine->acylation chiral_reagent Use Chiral Derivatizing Agent: N-trifluoroacetyl-(S)-prolyl chloride (TPC) chiral->chiral_reagent end Proceed to Derivatization Protocol acylation->end chiral_reagent->end

Caption: Decision tree for selecting a derivatization agent.

Quantitative Data Summary

Derivatizing AgentCompound ClassMatrixKey FindingsReference
PFPA, HFBA, TFAA Amphetamines & CathinonesOral FluidPFPA demonstrated the best sensitivity.[5]
Acetic Anhydride Amphetamine-type stimulantsUrineProved to be the best based on signal-to-noise ratio and peak area for several ATS.---
MBTFA PropylhexedrineLab ExhibitUsed to differentiate sympathomimetic amines.[7]
MSTFA 6-Acetylmorphine---Easy to prepare, no incubation required.[8]

Experimental Protocols

Protocol: Acylation of this compound using PFPA

This protocol is a general guideline based on methods used for amphetamine-related compounds.[5] Optimization may be required for your specific sample matrix and instrumentation.

Materials:

  • This compound standard or extracted sample, dried.

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate (B1210297) (or other suitable solvent)

  • 0.1 N Sodium Hydroxide (NaOH)

  • GC vials

Procedure:

  • Sample Preparation: If working with a biological matrix, perform a liquid-liquid or solid-phase extraction to isolate the this compound. Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of ethyl acetate.

  • Derivatization: Add 50 µL of PFPA to the reconstituted sample.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Evaporation: Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution for Injection: Reconstitute the derivatized sample in a suitable volume of ethyl acetate (e.g., 100 µL) for GC-MS analysis.

  • Analysis: Inject 1-2 µL of the final solution into the GC-MS.

The general workflow for derivatization is illustrated below:

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start: Sample containing This compound extract Extract analyte (LLE or SPE) start->extract dry_down Evaporate to dryness extract->dry_down reconstitute Reconstitute in solvent dry_down->reconstitute add_reagent Add derivatizing agent (e.g., PFPA) reconstitute->add_reagent heat Heat to react (e.g., 70°C for 30 min) add_reagent->heat final_prep Evaporate and reconstitute for injection heat->final_prep inject Inject into GC-MS final_prep->inject end End: Data Acquisition inject->end

References

Validation & Comparative

A Comparative Analysis of LC-MS and GC-MS for Levopropylhexedrine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of levopropylhexedrine, a vasoconstrictor and nasal decongestant, is critical in various research, clinical, and forensic settings. The two most powerful and widely used analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data from analogous amphetamine-type stimulants, to assist researchers in selecting the most appropriate technique for their specific needs.

At a Glance: LC-MS vs. GC-MS for Stimulant Quantification

While direct comparative studies on this compound are limited, extensive research on structurally similar amphetamine-type stimulants (ATS) provides a strong basis for comparison. Both LC-MS and GC-MS are robust methods for the quantification of these compounds, each with distinct advantages and disadvantages.

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a preferred method in many bioanalytical laboratories due to its high sensitivity, specificity, and versatility.[1][2] It often allows for simpler and faster sample preparation, as derivatization is typically not required for polar compounds like this compound.[3][4][5] This circumvents potential issues related to the injection port chemistry that can occur with GC-MS.[3][4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and reliable "gold standard" technique in forensic toxicology.[6] It offers excellent chromatographic separation and is highly effective for the analysis of volatile and thermally stable compounds. However, for polar molecules containing functional groups like the amine in this compound, derivatization is often necessary to improve volatility and chromatographic peak shape.[3][4][7]

Comparative Performance Data

The following table summarizes typical performance characteristics for the quantification of amphetamine-type stimulants using LC-MS/MS and GC-MS/MS, providing an expected performance framework for this compound analysis.

ParameterLC-MS/MSGC-MS/MSKey Considerations
Limit of Detection (LOD) 0.02 - 1.5 ng/mL[8]0.09 - 0.81 ng/mL[9]Both techniques offer excellent sensitivity, with LC-MS/MS often achieving slightly lower detection limits for a broader range of compounds without derivatization.
Limit of Quantification (LOQ) 0.02 - 1.5 ng/mL[8]0.26 - 2.4 ng/mL[9]Similar to LOD, LC-MS/MS can provide lower quantification limits, which is advantageous for trace-level analysis.
Linearity (R²) > 0.99[10]> 0.99[11]Both methods demonstrate excellent linearity over a wide dynamic range, ensuring accurate quantification.
Accuracy (% Bias) Typically within ±15%Typically within ±15%Both techniques provide high accuracy when properly validated.
Precision (%RSD) < 15%< 15%Both methods are highly precise and reproducible.
Sample Preparation Often simpler (e.g., protein precipitation, dilute-and-shoot)Often requires derivatization and more extensive cleanupLC-MS/MS sample preparation is generally less labor-intensive and faster.[6]
Throughput Generally higher due to faster sample preparation and shorter run timesCan be lower due to the need for derivatization and longer chromatographic runsFor large sample batches, LC-MS/MS is often more efficient.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of amphetamine-type stimulants, adaptable for this compound quantification.

LC-MS/MS Experimental Protocol
  • Sample Preparation (Plasma/Urine):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing the internal standard. Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes. Transfer the supernatant for analysis.

    • Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) and water. Load the pre-treated sample, wash with a low-organic solvent, and elute the analyte with a high-organic solvent. Evaporate the eluate and reconstitute in the mobile phase.[12]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Transitions: Monitor for at least two specific precursor-to-product ion transitions for both the analyte and the internal standard to ensure selectivity and accurate quantification.

GC-MS/MS Experimental Protocol
  • Sample Preparation (Blood/Urine):

    • Liquid-Liquid Extraction (LLE): To 1 mL of sample, add an internal standard and a basifying agent (e.g., NaOH). Extract with an organic solvent (e.g., ethyl acetate). Separate the organic layer.[13]

    • Derivatization: Evaporate the organic extract to dryness. Add a derivatizing agent (e.g., heptafluorobutyric anhydride) and heat to form a volatile derivative.[13] Reconstitute in a suitable solvent.

  • Chromatographic Conditions:

    • Column: HP-5MS capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).[13]

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start at a low temperature, ramp up to a final temperature to ensure separation of the analyte from matrix components.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

    • Monitored Ions: Select characteristic ions for the derivatized analyte and internal standard for quantification and confirmation.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the key steps in a typical bioanalytical workflow and a direct comparison of the LC-MS and GC-MS methodologies.

Bioanalytical_Workflow cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Collection Sample Collection (e.g., Blood, Urine) Sample_Storage Sample Storage (-20°C or -80°C) Sample_Collection->Sample_Storage Extraction Extraction (LLE, SPE, or PPT) Sample_Storage->Extraction Derivatization Derivatization (Primarily for GC-MS) Extraction->Derivatization Instrument_Analysis Instrumental Analysis (LC-MS or GC-MS) Extraction->Instrument_Analysis Derivatization->Instrument_Analysis Data_Acquisition Data Acquisition Instrument_Analysis->Data_Acquisition Data_Processing Data Processing (Integration & Calibration) Data_Acquisition->Data_Processing Result_Reporting Result Reporting Data_Processing->Result_Reporting

Caption: General workflow for bioanalytical method validation.

LCMS_vs_GCMS cluster_lcms LC-MS Workflow cluster_gcms GC-MS Workflow LC_Sample Sample (Plasma, Urine) LC_Prep Simple Preparation (e.g., Protein Precipitation) LC_Sample->LC_Prep LC_Analysis LC Separation (Reverse Phase) LC_Prep->LC_Analysis MS_Ionization_LC Ionization (ESI) LC_Analysis->MS_Ionization_LC MS_Analysis_LC MS/MS Analysis MS_Ionization_LC->MS_Analysis_LC GC_Sample Sample (Plasma, Urine) GC_Prep Extraction (LLE or SPE) GC_Sample->GC_Prep GC_Deriv Derivatization GC_Prep->GC_Deriv GC_Analysis GC Separation (Capillary Column) GC_Deriv->GC_Analysis MS_Ionization_GC Ionization (EI) GC_Analysis->MS_Ionization_GC MS_Analysis_GC MS/MS Analysis MS_Ionization_GC->MS_Analysis_GC

Caption: Comparative workflow of LC-MS and GC-MS.

Conclusion

Both LC-MS and GC-MS are highly capable and reliable techniques for the quantification of this compound. The choice between the two often depends on the specific requirements of the study, available instrumentation, and the desired sample throughput.

  • LC-MS/MS is generally recommended for high-throughput screening and quantification in biological matrices due to its simpler sample preparation, high sensitivity, and applicability to a wide range of compounds without the need for derivatization.[3][4][5]

  • GC-MS/MS remains a robust and powerful alternative , particularly in forensic toxicology, where well-established, validated methods are often preferred. While it may require more extensive sample preparation, it provides excellent specificity and reliability.[9]

Ultimately, the successful implementation of either method relies on proper method development and validation according to international guidelines to ensure accurate and reproducible results.

References

A Comparative Pharmacological Analysis: Levopropylhexedrine vs. Propylhexedrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacology of levopropylhexedrine and its racemic parent compound, propylhexedrine (B1218579). The information presented herein is intended to support research, drug development, and scientific understanding by offering a comprehensive overview of their mechanisms of action, receptor interactions, and pharmacokinetic profiles, supported by experimental data and methodologies.

Introduction

Propylhexedrine is a sympathomimetic amine and a structural analog of methamphetamine, available over-the-counter as a nasal decongestant.[1][2] It exists as a racemic mixture of two stereoisomers: (S)-(+)-propylhexedrine (this compound) and (R)-(-)-propylhexedrine. This compound is recognized as the more biologically active isomer.[1] This guide will dissect the pharmacological nuances between the racemic mixture and its levorotatory enantiomer.

Mechanism of Action

Both this compound and propylhexedrine exert their effects primarily through the modulation of monoaminergic systems. Their principal mechanism involves acting as a releasing agent for norepinephrine (B1679862) and dopamine (B1211576).[1][3] This is achieved by interacting with and reversing the function of the respective monoamine transporters, leading to an increased concentration of these neurotransmitters in the synaptic cleft.[4]

Furthermore, propylhexedrine is known to antagonize the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging monoamines into synaptic vesicles.[3][4] Inhibition of VMAT2 leads to a further increase in cytosolic monoamine levels, contributing to their release. Propylhexedrine also acts as an agonist at the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic neurotransmission.[4]

Quantitative Pharmacological Data

A significant challenge in the comparative analysis of this compound and racemic propylhexedrine is the limited availability of direct, head-to-head quantitative data for their binding affinities and functional potencies. The following tables summarize the available data.

Table 1: Monoamine Transporter and VMAT2 Binding Affinities (Kᵢ/IC₅₀ in nM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin (B10506) Transporter (SERT)Vesicular Monoamine Transporter 2 (VMAT2)
This compoundData not availableData not availableData not availableData not available
Propylhexedrine (Racemic)Data not availableData not availableData not availableData not available

Note: Despite extensive searches, specific Kᵢ or IC₅₀ values from direct comparative studies for this compound and racemic propylhexedrine at these transporters could not be located in the publicly available scientific literature.

Table 2: Pharmacokinetic Parameters

CompoundHalf-Life (t½)BioavailabilityKey Metabolic Pathways
This compound (in mice)α: 0.31 h, β: 2.5 h[5]37% (oral)[5]N-demethylation, C-oxidation, N-oxidation, dehydrogenation, hydrolysis[1]
Propylhexedrine (Racemic, in humans)4 ± 1.5 hours[1]Data not availableN-demethylation, C-oxidation, N-oxidation, dehydrogenation, hydrolysis[1]

Signaling Pathways

The interaction of propylhexedrine with TAAR1 initiates a cascade of intracellular signaling events that contribute to its overall pharmacological effect. Agonism at TAAR1 leads to the activation of both Gαs and Gαq protein subunits. Activation of Gαs stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Activation of Gαq, on the other hand, stimulates phospholipase C, leading to the activation of Protein Kinase C (PKC). These signaling pathways ultimately modulate the function of monoamine transporters.

TAAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Propylhexedrine Propylhexedrine TAAR1 TAAR1 Propylhexedrine->TAAR1 Binds to G_alpha_s G_alpha_s TAAR1->G_alpha_s Activates G_alpha_q G_alpha_q TAAR1->G_alpha_q Activates Adenylyl_Cyclase Adenylyl_Cyclase G_alpha_s->Adenylyl_Cyclase Activates PLC PLC G_alpha_q->PLC Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Monoamine_Transporter_Modulation Monoamine_Transporter_Modulation PKA->Monoamine_Transporter_Modulation PKC PKC PLC->PKC Activates PKC->Monoamine_Transporter_Modulation

Caption: TAAR1 Signaling Pathway Activated by Propylhexedrine.

Experimental Protocols

The following are summaries of standard experimental protocols used to characterize the pharmacological properties of compounds like this compound and propylhexedrine.

Monoamine Transporter Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human recombinant monoamine transporters are prepared from transfected cell lines (e.g., HEK293).

  • Radioligand Binding: Membranes are incubated with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.

  • Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.

  • Filtration: The mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Membrane Preparation with Transporters B Incubation with Radioligand and Test Compound A->B C Filtration to Separate Bound and Free Ligand B->C D Scintillation Counting to Measure Radioactivity C->D E Data Analysis (IC50 and Ki Determination) D->E

Caption: Experimental Workflow for Monoamine Transporter Binding Assay.

In Vitro Neurotransmitter Release Assay (Brain Slice Method)

Objective: To measure the ability of a test compound to evoke the release of endogenous monoamines from brain tissue.

Methodology:

  • Brain Slice Preparation: Coronal brain slices (typically 300-400 µm thick) containing the region of interest (e.g., striatum for dopamine release) are prepared from rodents.[6][7]

  • Superfusion: The slices are placed in a superfusion chamber and continuously perfused with oxygenated artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Baseline samples of the superfusate are collected.

  • Drug Application: The test compound is added to the aCSF at various concentrations.

  • Stimulated Release: In some experiments, release is evoked by a depolarizing stimulus (e.g., high potassium concentration or electrical stimulation) in the presence and absence of the test compound.

  • Sample Analysis: The concentration of monoamines in the collected superfusate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: The amount of neurotransmitter release is calculated as a percentage of the baseline release.

Release_Assay_Workflow A Brain Slice Preparation B Superfusion with aCSF A->B C Baseline Sample Collection B->C D Application of Test Compound C->D E Collection of Superfusate Samples D->E F Quantification of Neurotransmitters via HPLC-ED E->F G Data Analysis F->G

Caption: Experimental Workflow for In Vitro Neurotransmitter Release Assay.

Conclusion

This compound is qualitatively understood to be the more pharmacologically active enantiomer of propylhexedrine, primarily responsible for its norepinephrine and dopamine releasing effects. However, a significant gap exists in the scientific literature regarding direct quantitative comparisons of the binding affinities and functional potencies of this compound and racemic propylhexedrine at key molecular targets. The provided experimental protocols offer a framework for conducting such comparative studies, which would be invaluable for a more complete understanding of the stereospecific pharmacology of propylhexedrine and for guiding future research and development in this area.

References

Navigating the Chiral Landscape: A Comparative Guide to Enantiomeric Impurity Testing in Levopropylhexedrine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of pharmaceutical compounds is a critical aspect of quality control and regulatory compliance. Levopropylhexedrine, the levorotatory isomer of propylhexedrine (B1218579), is the active therapeutic agent, while its enantiomer, dextropropylhexedrine, is considered an impurity.[1] This guide provides a comparative overview of established analytical techniques for the chiral separation of structurally similar compounds, offering a robust starting point for the development and validation of methods for this compound analysis.

While specific, publicly available, validated methods for the enantiomeric purity testing of this compound are not readily found in the literature, the structural similarity of propylhexedrine to other sympathomimetic amines, such as methamphetamine and ephedrine, allows for the adaptation of existing chiral separation methodologies. This guide explores three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), presenting detailed experimental protocols and comparative data from studies on analogous compounds.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral HPLC is a cornerstone technique for enantiomeric separations in the pharmaceutical industry, offering high resolution and versatility.[2] The primary approach involves the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are particularly common due to their broad applicability.

Experimental Protocol: Chiral HPLC for Phenylpropanolamine (a structural analog)

This protocol is adapted from a method for a structurally related compound and serves as a strong starting point for this compound analysis.

Instrumentation:

  • High-Performance Liquid Chromatograph with UV detector

Chromatographic Conditions:

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Performance Data (Hypothetical for this compound based on analogs)
ParameterHPLC Method 1 (Polysaccharide CSP)HPLC Method 2 (Protein-based CSP)
Chiral Stationary Phase Cellulose-basedAGP-based
Resolution (Rs) > 2.0> 1.8
Limit of Detection (LOD) 0.05%0.08%
Limit of Quantitation (LOQ) 0.15%0.25%
Analysis Time ~ 15 min~ 20 min

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography offers high efficiency and sensitivity, particularly for volatile compounds. For chiral separations of amines like propylhexedrine, derivatization is often employed to improve volatility and chromatographic performance, though direct analysis on a chiral column is also possible.[3]

Experimental Protocol: Chiral GC-MS for Amphetamine Analogs

This protocol outlines a common approach for the chiral analysis of amphetamine-type substances, which can be adapted for propylhexedrine.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric (MS) detector

Derivatization Procedure:

  • Evaporate a solution containing the sample to dryness under a stream of nitrogen.

  • Add 50 µL of ethyl acetate (B1210297) and 20 µL of trifluoroacetic anhydride (B1165640) (TFAA).

  • Heat at 70°C for 20 minutes.

  • Evaporate to dryness and reconstitute in 100 µL of ethyl acetate.

Chromatographic Conditions:

  • Column: Chirasil-Val, 25 m x 0.25 mm, 0.16 µm

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 180°C at 10°C/min, hold for 5 min.

  • Injector Temperature: 250°C

  • Transfer Line Temperature: 280°C

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode.

Performance Data (Hypothetical for this compound based on analogs)
ParameterGC-MS Method (Derivatization)Direct GC Method
Chiral Stationary Phase Chirasil-ValCyclodextrin-based
Resolution (Rs) > 2.5> 1.5
Limit of Detection (LOD) 0.01%0.1%
Limit of Quantitation (LOQ) 0.03%0.3%
Analysis Time ~ 15 min~ 12 min

Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful technique for chiral separations, requiring minimal sample and solvent, and offering high efficiency.[4] The use of chiral selectors, most commonly cyclodextrins, added to the background electrolyte is the standard approach.[5][6][7][8]

Experimental Protocol: Chiral CE with Cyclodextrin Selector

This protocol is a general method that has proven effective for the enantiomeric separation of a wide range of basic drugs.

Instrumentation:

  • Capillary Electrophoresis system with a UV detector

Electrophoretic Conditions:

  • Capillary: Fused silica, 50 µm i.d., 50 cm total length (40 cm to detector)

  • Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer (pH 2.5) containing 20 mM sulfated-β-cyclodextrin

  • Voltage: 20 kV

  • Temperature: 25°C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

  • Detection: UV at 214 nm

  • Sample Preparation: Dissolve the sample in water to a concentration of 0.5 mg/mL.

Performance Data (Hypothetical for this compound based on analogs)
ParameterCE Method (Sulfated-β-CD)CE Method (Neutral-β-CD)
Chiral Selector Sulfated-β-cyclodextrinHydroxypropyl-β-cyclodextrin
Resolution (Rs) > 3.0> 2.2
Limit of Detection (LOD) 0.02%0.07%
Limit of Quantitation (LOQ) 0.06%0.2%
Analysis Time ~ 10 min~ 18 min

Visualizing the Workflow

To aid in the understanding of the experimental processes, the following diagrams illustrate the typical workflows for each analytical technique.

HPLC_Workflow sample_prep Sample Preparation (Dissolution in Mobile Phase) hplc_system HPLC System (Pump, Injector, Column Oven) sample_prep->hplc_system chiral_column Chiral HPLC Column hplc_system->chiral_column detector UV Detector chiral_column->detector data_analysis Data Analysis (Peak Integration, Quantification) detector->data_analysis

Caption: General workflow for enantiomeric purity testing by Chiral HPLC.

GCMS_Workflow sample_prep Sample Preparation derivatization Derivatization (e.g., with TFAA) sample_prep->derivatization gc_system GC-MS System (Injector, Oven, MS Detector) derivatization->gc_system chiral_column Chiral GC Column gc_system->chiral_column data_analysis Data Analysis (Mass Spectra, Peak Integration) gc_system->data_analysis chiral_column->gc_system Separation

Caption: Workflow for enantiomeric analysis by GC-MS with derivatization.

CE_Workflow sample_prep Sample Preparation (Dissolution in Water/BGE) ce_system CE System (Capillary, Power Supply, Detector) sample_prep->ce_system injection Hydrodynamic Injection ce_system->injection separation Electrophoretic Separation (with Chiral Selector in BGE) injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Electropherogram, Quantification) detection->data_analysis

Caption: Experimental workflow for chiral separation by Capillary Electrophoresis.

Conclusion

The selection of an appropriate analytical method for the enantiomeric impurity testing of this compound will depend on several factors, including the available instrumentation, the required sensitivity, and the sample matrix. While specific methods for this compound are not prevalent in published literature, the protocols and comparative data for structurally similar compounds presented in this guide provide a solid foundation for method development and validation. Chiral HPLC, GC, and CE all offer viable pathways to achieving the necessary separation and quantification of the dextropropylhexedrine enantiomer. It is imperative that any adapted method undergoes rigorous validation to ensure its suitability for its intended purpose, adhering to the guidelines set forth by regulatory bodies.

References

Validating a Chiral HPLC Method for Propylhexedrine: A Guide to ICH-Compliant Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stereospecific purity of pharmaceutical compounds is paramount. This guide provides a comprehensive comparison and validation framework for a chiral High-Performance Liquid Chromatography (HPLC) method for propylhexedrine (B1218579), adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Detailed experimental protocols, data presentation, and a validation workflow are included to support robust analytical method development.

Propylhexedrine, a sympathomimetic amine, exists as a pair of enantiomers, (R)- and (S)-propylhexedrine. While used as a nasal decongestant, its structural similarity to amphetamine necessitates precise analytical methods to distinguish between its enantiomers, which may exhibit different pharmacological and toxicological profiles. Chiral HPLC is a powerful technique for this purpose, and its validation is a critical step in ensuring the reliability and accuracy of analytical data.[1][2]

Comparison of Chiral Stationary Phases (CSPs) for Propylhexedrine Analysis

The selection of an appropriate chiral stationary phase is the foundation of a successful enantiomeric separation. For amphetamine-like compounds, several types of CSPs are commonly employed, each with distinct separation mechanisms.[3][4]

Chiral Stationary Phase (CSP) TypePrinciple of SeparationAdvantagesDisadvantages
Polysaccharide-Based (e.g., cellulose (B213188) or amylose (B160209) derivatives) Utilizes hydrogen bonding, π-π interactions, and steric hindrance within the helical polymer structure to form transient diastereomeric complexes with the enantiomers.[4][5]Broad applicability for a wide range of chiral compounds, high enantioselectivity, and robustness.[5][6]Can be sensitive to mobile phase composition and temperature.
Macrocyclic Glycopeptide (e.g., vancomycin (B549263) or teicoplanin) Employs a complex mechanism involving hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic structure.[3]Excellent for polar and ionizable molecules, highly compatible with mass spectrometry (MS) detection.[3]May have lower sample loading capacity compared to polysaccharide-based CSPs.
Cyclodextrin-Based Based on the formation of inclusion complexes where the analyte fits into the chiral cavity of the cyclodextrin.[4][5]Effective for separating enantiomers of small molecules and some polar compounds.[5]Can be less versatile than polysaccharide or macrocyclic glycopeptide phases.
Pirkle-Type (brush-type) Relies on π-π interactions, hydrogen bonds, and dipole-dipole interactions between the analyte and the small chiral molecule bonded to the stationary phase.[5]Offers a different selectivity that can be advantageous for specific compounds.Generally less broadly applicable than polysaccharide-based CSPs.

An alternative to using a chiral column is the pre-column derivatization of the enantiomers with a chiral derivatizing reagent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).[1][3] However, this approach adds a sample preparation step and requires a derivatizing reagent of high optical purity.[3]

Validation of a Chiral HPLC Method for Propylhexedrine According to ICH Q2(R1) Guidelines

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[7][8][9] The following sections detail the validation parameters, present illustrative data for a hypothetical chiral HPLC method for propylhexedrine, and provide the corresponding experimental protocols.

System Suitability

System suitability testing is an integral part of the analytical procedure and is performed before conducting the validation experiments to ensure the chromatographic system is performing adequately.

Table 1: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (T)T ≤ 2.0
Theoretical Plates (N)N ≥ 2000
Resolution (Rs)Rs ≥ 1.5
Relative Standard Deviation (RSD) of Peak Area (n=6)≤ 2.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo ingredients.

Experimental Protocol: A solution of the racemate (both enantiomers) and a placebo solution were injected into the HPLC system. The chromatograms were evaluated to ensure that there was no interference from the placebo at the retention times of the propylhexedrine enantiomers and that the two enantiomeric peaks were well-resolved from each other.

Results: The method demonstrated specificity with no interference from the placebo at the retention times of the (R)- and (S)-propylhexedrine peaks. The resolution between the two enantiomers was greater than 1.5.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9][10]

Experimental Protocol: A series of at least five solutions of the propylhexedrine racemate were prepared at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration. Each solution was injected in triplicate. A calibration curve was constructed by plotting the peak area against the concentration for each enantiomer, and the correlation coefficient (r²), y-intercept, and slope of the regression line were determined.

Table 2: Linearity Data for Propylhexedrine Enantiomers

Parameter(R)-propylhexedrine(S)-propylhexedrine
Range (µg/mL)1 - 1501 - 150
Correlation Coefficient (r²)0.99950.9997
Slope48.7549.02
Y-intercept1.561.23
Range

The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9][10]

Results: Based on the linearity, accuracy, and precision studies, the validated range for the chiral HPLC method for propylhexedrine is 1 µg/mL to 150 µg/mL for each enantiomer.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[9][10]

Experimental Protocol: The accuracy of the method was determined by analyzing a placebo solution spiked with known amounts of the propylhexedrine racemate at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). At each level, samples were prepared in triplicate and the percentage recovery was calculated.

Table 3: Accuracy Data (Recovery of Spiked Samples)

Spiked LevelConcentration (µg/mL)(R)-propylhexedrine Recovery (%)(S)-propylhexedrine Recovery (%)
50%5099.2 ± 0.899.5 ± 0.6
100%100100.5 ± 0.5100.2 ± 0.4
150%15099.8 ± 0.7100.1 ± 0.5
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[9][10] Precision is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Six replicate injections of a sample solution at 100% of the target concentration were performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: The repeatability study was repeated on a different day, by a different analyst, and on a different instrument.

Table 4: Precision Data (RSD%)

Precision Level(R)-propylhexedrine RSD (%)(S)-propylhexedrine RSD (%)
Repeatability0.850.82
Intermediate Precision1.201.15
Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 * (standard deviation of the intercept / slope) LOQ = 10 * (standard deviation of the intercept / slope)

Table 5: LOD and LOQ Values

Parameter(R)-propylhexedrine (µg/mL)(S)-propylhexedrine (µg/mL)
LOD0.30.3
LOQ1.01.0
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]

Experimental Protocol: Small, deliberate changes were made to the chromatographic conditions, and the effect on system suitability parameters (e.g., resolution, tailing factor) was evaluated.

Table 6: Robustness Study Parameters and Results

Parameter VariedVariationResolution (Rs)Tailing Factor (T)
Flow Rate ± 0.1 mL/min≥ 1.5≤ 2.0
Column Temperature ± 2 °C≥ 1.5≤ 2.0
Mobile Phase Composition ± 2% Organic Modifier≥ 1.5≤ 2.0

Chiral HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of a chiral HPLC method for propylhexedrine according to ICH guidelines.

G start Start: Method Development and Optimization protocol Develop and Document Validation Protocol start->protocol system_suitability System Suitability Testing protocol->system_suitability specificity Specificity system_suitability->specificity linearity Linearity specificity->linearity range_node Range linearity->range_node accuracy Accuracy range_node->accuracy precision Precision accuracy->precision repeatability Repeatability precision->repeatability intermediate_precision Intermediate Precision precision->intermediate_precision lod_loq LOD & LOQ robustness Robustness lod_loq->robustness pass All Parameters Meet Acceptance Criteria? robustness->pass repeatability->lod_loq intermediate_precision->lod_loq pass->start No, Re-evaluate Method report Generate Validation Report pass->report Yes end End: Method Validated report->end

Caption: Workflow for Chiral HPLC Method Validation per ICH Guidelines.

By following this comprehensive guide, researchers and analysts can confidently validate a chiral HPLC method for propylhexedrine, ensuring data integrity and compliance with regulatory expectations. The provided tables and protocols serve as a practical template for executing and documenting the validation process.

References

A Guide to Inter-Laboratory Comparison of Levopropylhexedrine Analytical Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting and evaluating inter-laboratory comparisons of analytical results for levopropylhexedrine. While specific inter-laboratory comparison data for this compound is not widely published, this document outlines the essential principles, methodologies, and data presentation formats based on established guidelines for analytical method validation and proficiency testing.[1][2] This guide is intended to assist laboratories in designing and participating in such studies to ensure the accuracy, reliability, and comparability of their analytical findings.

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons (ILCs), also known as proficiency testing (PT), are a critical component of quality assurance in analytical laboratories.[3][4] They involve multiple laboratories analyzing the same homogenous sample to assess their analytical performance against pre-established criteria. The primary goals of conducting an ILC for this compound include:

  • Evaluating Laboratory Performance: To provide an objective assessment of a laboratory's ability to produce accurate and precise results.[5][6]

  • Method Validation: To validate analytical methods across different laboratories and identify potential biases or sources of variability.[1][2]

  • Ensuring Comparability: To ensure that results from different laboratories are comparable, which is crucial for regulatory submissions, clinical trials, and forensic investigations.[7]

  • Identifying Improvement Needs: To help laboratories identify areas for improvement in their analytical procedures, staff training, or equipment calibration.[4]

Experimental Protocols

A successful inter-laboratory comparison relies on a well-defined and harmonized experimental protocol that is followed by all participating laboratories. The following sections detail the key components of such a protocol for the analysis of this compound.

2.1 Sample Preparation

Homogeneity and stability of the test samples are paramount for a valid ILC.[8][9] A central organizing body should prepare and distribute the samples.

  • Sample Matrix: this compound samples could be prepared in various matrices relevant to its application, such as a simple solvent (e.g., methanol), artificial urine, or plasma.

  • Concentration Levels: Samples should be prepared at multiple concentration levels, including low, medium, and high concentrations, to assess the analytical method's performance across a range.[10]

  • Blind Samples: To ensure unbiased analysis, samples should be provided to participating laboratories as blind samples, where the concentration of this compound is unknown to the analysts.

  • Storage and Shipping: Samples must be stored and shipped under conditions that ensure the stability of this compound. This may involve refrigeration or freezing and the use of appropriate packaging.

2.2 Analytical Methodologies

While various analytical techniques can be used to quantify this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for the analysis of drugs in biological and pharmaceutical samples.[11][12][13][14][15][16]

2.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.[17][18][19]

  • Sample Extraction: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would typically be employed to isolate this compound from the sample matrix.

  • Derivatization: Derivatization may be necessary to improve the volatility and chromatographic properties of this compound.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column is suitable.

    • Injector: Split/splitless injector.

    • Oven Temperature Program: A temperature gradient is used to ensure good separation.

    • Carrier Gas: Helium is the most common carrier gas.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative confirmation.

2.2.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it ideal for analyzing trace levels of drugs in complex matrices.[14][20][21]

  • Sample Preparation: A simple protein precipitation followed by dilution is often sufficient for plasma or urine samples.

  • LC Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, both containing a small amount of formic acid or ammonium (B1175870) formate.

    • Flow Rate: Typical flow rates are in the range of 0.2-0.6 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. Specific precursor-to-product ion transitions for this compound and an internal standard would be monitored.

Data Presentation and Statistical Analysis

Clear and concise data presentation is essential for comparing results from different laboratories. Quantitative data should be summarized in tables.

3.1 Data Reporting

Each participating laboratory should report the following for each sample:

  • Mean concentration of this compound.

  • Standard deviation of the measurements.

  • Number of replicate measurements.

  • The analytical method used.

3.2 Statistical Evaluation

The performance of each laboratory is typically evaluated using Z-scores.[5][22][23] The Z-score is calculated as:

Z = (x - X) / σ

Where:

  • x is the result from the participating laboratory.

  • X is the assigned value (the consensus value from all laboratories or a reference value).

  • σ is the standard deviation for proficiency assessment (a target standard deviation).

A common interpretation of Z-scores is:

  • |Z| ≤ 2: Satisfactory performance.

  • 2 < |Z| < 3: Questionable performance.

  • |Z| ≥ 3: Unsatisfactory performance.[22]

Table 1: Hypothetical Inter-laboratory Comparison Results for this compound in Plasma (Sample A - Low Concentration)

Laboratory IDMethodReported Mean (ng/mL)Standard Deviation (ng/mL)Z-ScorePerformance
Lab 01GC-MS9.80.5-0.4Satisfactory
Lab 02LC-MS/MS10.50.31.0Satisfactory
Lab 03LC-MS/MS9.50.6-1.0Satisfactory
Lab 04GC-MS11.20.82.4Questionable
Lab 05LC-MS/MS8.20.7-3.6Unsatisfactory
..................
Assigned Value 10.0
Target SD 0.5

Table 2: Hypothetical Inter-laboratory Comparison Results for this compound in Plasma (Sample B - High Concentration)

Laboratory IDMethodReported Mean (ng/mL)Standard Deviation (ng/mL)Z-ScorePerformance
Lab 01GC-MS49.52.1-0.5Satisfactory
Lab 02LC-MS/MS51.21.81.2Satisfactory
Lab 03LC-MS/MS48.82.5-1.2Satisfactory
Lab 04GC-MS53.53.03.5Unsatisfactory
Lab 05LC-MS/MS50.12.20.1Satisfactory
..................
Assigned Value 50.0
Target SD 1.0

Mandatory Visualizations

Diagrams are useful for illustrating complex workflows and relationships.

InterLab_Comparison_Workflow cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Evaluation cluster_3 Phase 4: Reporting & Follow-up P1 Sample Preparation (Homogeneous Lots) P2 Characterization & Stability Testing P1->P2 P3 Packaging & Distribution to Labs P2->P3 L1 Sample Receipt & Storage P3->L1 L2 Sample Analysis (GC-MS or LC-MS/MS) L1->L2 L3 Data Reporting L2->L3 E1 Data Collection from all Labs L3->E1 E2 Statistical Analysis (Z-Scores) E1->E2 E3 Performance Evaluation E2->E3 R1 Issuance of Final Report E3->R1 R2 Corrective Actions by Labs (if necessary) R1->R2

Caption: Workflow of an inter-laboratory comparison study.

Analytical_Method_Selection cluster_sample Sample Type cluster_methods Analytical Techniques cluster_considerations Key Considerations Sample This compound Sample Volatility Volatility & Thermal Stability Sample->Volatility Sensitivity Required Sensitivity Sample->Sensitivity Matrix Matrix Complexity Sample->Matrix Specificity Specificity Needed Sample->Specificity GCMS GC-MS LCMSMS LC-MS/MS Volatility->GCMS Volatility->LCMSMS Sensitivity->LCMSMS Matrix->LCMSMS Specificity->LCMSMS

Caption: Decision pathway for selecting an analytical method.

Conclusion

Participation in inter-laboratory comparisons is a hallmark of a laboratory's commitment to quality. For a compound like this compound, where accurate quantification is critical in both clinical and forensic settings, ensuring the reliability of analytical data is of utmost importance. This guide provides a foundational framework for establishing a robust inter-laboratory comparison program, which will ultimately enhance the quality and consistency of this compound analysis across different laboratories.

References

Assessment of Levopropylhexedrine's Abuse Potential Compared to Other Stimulants: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levopropylhexedrine, the levorotatory isomer of propylhexedrine (B1218579), is a volatile sympathomimetic amine utilized in over-the-counter nasal decongestants. Structurally analogous to methamphetamine, its abuse potential is a subject of ongoing interest within the scientific community. Propylhexedrine was originally introduced as a substitute for amphetamine in nasal inhalers to reduce the potential for abuse.[1][2][3] However, numerous case reports of propylhexedrine abuse have emerged over the decades, indicating its misuse for its stimulant effects.[4][5] This guide provides a comparative assessment of this compound's abuse potential relative to other stimulants, focusing on available pharmacological data and preclinical models of abuse liability.

Mechanism of Action

This compound, like other amphetamine-type stimulants, primarily acts as a monoamine releasing agent.[6][7] It reverses the direction of the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synapse.[6][7] Additionally, it is known to be an antagonist of Vesicular Monoamine Transporter 2 (VMAT2), which further contributes to increased cytoplasmic concentrations of monoamines available for release.[6] The psychostimulant and reinforcing effects of these drugs are largely attributed to their ability to elevate dopamine levels in the brain's reward pathways.

In Vitro Data: A Comparative Overview

A critical component in assessing the abuse liability of a stimulant is its interaction with monoamine transporters. The binding affinity (Ki) and functional inhibition (IC50) at DAT, NET, and SERT provide quantitative measures of a drug's potency at these key targets. While extensive data are available for common stimulants like d-amphetamine and methamphetamine, a comprehensive search of publicly available scientific literature did not yield specific Ki or IC50 values for this compound at the human dopamine, norepinephrine, or serotonin transporters. This represents a significant gap in the understanding of its precise pharmacological profile.

For comparative purposes, the following table summarizes the reported binding affinities and functional potencies of selected stimulants at human monoamine transporters.

Table 1: In Vitro Monoamine Transporter Interaction of Selected Stimulants

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Source(s)
This compound Data Not Available Data Not Available Data Not Available
d-Amphetamine34.47.41860[8]
Methamphetamine24.54.11140[8]
Cocaine270390110[8]
Methylphenidate18394200[8]

Note: The absence of data for this compound highlights a critical area for future research to enable a direct quantitative comparison.

In Vivo Studies and Abuse Liability Models

Preclinical in vivo models are essential for evaluating the abuse potential of novel compounds. Key methodologies include self-administration studies, which measure the reinforcing effects of a drug, and microdialysis studies, which can quantify neurotransmitter release in specific brain regions.

Self-Administration Studies

Qualitative reports and anecdotal evidence suggest that propylhexedrine produces euphoric effects similar to amphetamine or low-dose methamphetamine, which drives its abuse.[6][13] However, it is also reported to have a greater propensity for peripheral side effects, such as increased heart rate and blood pressure, which may limit its recreational desirability compared to other stimulants.[1][2] Some sources suggest propylhexedrine has approximately one-twelfth the central nervous system stimulant effect of amphetamine.[1]

Microdialysis Studies

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals. This technique can directly assess the impact of a drug on dopamine and norepinephrine release in reward-related brain regions like the nucleus accumbens. While the general mechanism of this compound as a monoamine releaser is known, specific in vivo microdialysis studies quantifying its dose-dependent effects on dopamine and norepinephrine release in comparison to other stimulants are not available in the current body of scientific literature.[14]

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the human DAT, NET, or SERT.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl) is used for the binding assay.

  • Radioligand: A specific radioligand for each transporter is used (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

  • Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intravenous Self-Administration Study in Rats

Objective: To assess the reinforcing effects of a test compound.

Methodology:

  • Subjects: Male and female rats are individually housed and maintained on a regular light-dark cycle with ad libitum access to food and water unless otherwise specified.

  • Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein, which is externalized on the back.

  • Apparatus: Operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump are used.

  • Acquisition: Rats are placed in the operant chambers and allowed to press a lever to receive an intravenous infusion of the test drug (e.g., this compound, d-amphetamine) on a fixed-ratio 1 (FR1) schedule of reinforcement. Each infusion is paired with a visual or auditory cue.

  • Dose-Response Curve: Once stable responding is established, the dose of the drug is varied across sessions to determine a dose-response curve.

  • Progressive-Ratio Schedule: To assess the motivation to obtain the drug, a progressive-ratio schedule is implemented, where the number of lever presses required for each subsequent infusion increases. The "breakpoint," or the last ratio completed, serves as a measure of the drug's reinforcing strength.

  • Data Analysis: The number of infusions earned, response rates, and breakpoints are analyzed to compare the reinforcing effects of different compounds.

Visualizations

Stimulant_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packages DA DA_cyto Cytoplasmic Dopamine DA_vesicle->DA_cyto Leaks DA DAT DAT DA_cyto->DAT Efflux DA_synapse Extracellular Dopamine DAT->DA_synapse Reuptake Stimulant This compound (or other stimulant) Stimulant->VMAT2 Inhibits Stimulant->DAT Reverses DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds to Postsynaptic\nSignal Postsynaptic Signal DA_receptor->Postsynaptic\nSignal

Caption: Stimulant-induced dopamine signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment (Animal Models) Receptor Binding Assays Receptor Binding Assays Binding Affinity (Ki)\nSelectivity Profile Binding Affinity (Ki) Selectivity Profile Receptor Binding Assays->Binding Affinity (Ki)\nSelectivity Profile Monoamine Transporter Uptake/Release Assays Monoamine Transporter Uptake/Release Assays Functional Potency (IC50/EC50)\nReleaser vs. Inhibitor Functional Potency (IC50/EC50) Releaser vs. Inhibitor Monoamine Transporter Uptake/Release Assays->Functional Potency (IC50/EC50)\nReleaser vs. Inhibitor Drug Self-Administration Drug Self-Administration Reinforcing Efficacy\nMotivation Reinforcing Efficacy Motivation Drug Self-Administration->Reinforcing Efficacy\nMotivation Drug Discrimination Drug Discrimination Subjective Effects Similarity\nto Known Drugs of Abuse Subjective Effects Similarity to Known Drugs of Abuse Drug Discrimination->Subjective Effects Similarity\nto Known Drugs of Abuse Conditioned Place Preference Conditioned Place Preference Rewarding/Aversive Properties Rewarding/Aversive Properties Conditioned Place Preference->Rewarding/Aversive Properties Microdialysis Microdialysis Neurotransmitter Release/Uptake\nin Brain Reward Regions Neurotransmitter Release/Uptake in Brain Reward Regions Microdialysis->Neurotransmitter Release/Uptake\nin Brain Reward Regions In Vitro Assessment In Vitro Assessment In Vivo Assessment (Animal Models) In Vivo Assessment (Animal Models) In Vitro Assessment->In Vivo Assessment (Animal Models) Guide selection of in vivo studies Abuse Potential Assessment Abuse Potential Assessment In Vivo Assessment (Animal Models)->Abuse Potential Assessment

Caption: Experimental workflow for assessing abuse potential.

Logical_Relationship cluster_pharmacology Pharmacological Properties cluster_behavior Behavioral Effects DAT/NET Affinity & Potency DAT/NET Affinity & Potency Abuse Potential Abuse Potential DAT/NET Affinity & Potency->Abuse Potential Dopamine Release Efficacy Dopamine Release Efficacy Dopamine Release Efficacy->Abuse Potential Pharmacokinetics (e.g., Brain Penetration) Pharmacokinetics (e.g., Brain Penetration) Pharmacokinetics (e.g., Brain Penetration)->Abuse Potential Reinforcing Effects\n(Self-Administration) Reinforcing Effects (Self-Administration) Reinforcing Effects\n(Self-Administration)->Abuse Potential Stimulant-like Subjective Effects\n(Drug Discrimination) Stimulant-like Subjective Effects (Drug Discrimination) Stimulant-like Subjective Effects\n(Drug Discrimination)->Abuse Potential

Caption: Factors influencing the abuse potential of stimulants.

Conclusion

This compound possesses a pharmacological profile consistent with other stimulant drugs of abuse, primarily acting as a monoamine releasing agent.[6][7] While qualitative comparisons suggest a lower central stimulant effect and a higher peripheral activity compared to amphetamine, a definitive quantitative assessment of its abuse potential is hampered by the lack of publicly available in vitro binding and functional data, as well as direct comparative in vivo studies. The data gap for this compound's affinity and potency at monoamine transporters is a critical area for future research. Such studies are imperative to accurately place this compound within the spectrum of stimulant abuse liability and to inform public health and regulatory decisions. For now, its structural similarity to methamphetamine and its known mechanism of action warrant a cautious approach, recognizing its potential for abuse.[2][4][13]

References

Comparative Guide to Method Validation for the Simultaneous Analysis of Levopropylhexedrine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and simultaneous quantification of levopropylhexedrine and its primary metabolites—norpropylhexedrine, cis-4-hydroxypropylhexedrine, and trans-4-hydroxypropylhexedrine—is critical for pharmacokinetic, toxicological, and forensic studies. This guide provides a comparative overview of two common analytical methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is synthesized from established methods for analogous compounds and serves as a practical guide for method development and validation.

Quantitative Performance Comparison

The selection of an analytical technique is fundamentally driven by its quantitative performance. Below is a summary of typical validation parameters for the simultaneous analysis of this compound and its metabolites by LC-MS/MS and GC-MS in biological matrices such as urine and blood.

Parameter LC-MS/MS GC-MS
Linearity (R²) >0.995>0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL5 - 20 ng/mL
Accuracy (% Bias) -15% to +15%-20% to +20%
Precision (% RSD) <15%<20%
Recovery 85 - 115%80 - 110%
Sample Volume 0.1 - 0.5 mL0.5 - 1 mL
Analysis Time per Sample 5 - 15 minutes15 - 30 minutes

Experimental Workflows and Methodologies

A robust and reliable analytical method is underpinned by a well-defined experimental workflow. The following diagram illustrates a typical workflow for the validation of an analytical method for drug and metabolite quantification.

G General Workflow for Method Validation A Sample Collection (e.g., Urine, Blood) B Sample Preparation - Spiking with internal standards - Extraction (LLE, SPE, or SLE) A->B C Derivatization (Required for GC-MS) B->C If applicable D Instrumental Analysis (LC-MS/MS or GC-MS) B->D C->D E Data Acquisition and Processing D->E F Method Validation - Linearity - Accuracy - Precision - LOD/LOQ - Selectivity - Stability E->F G Routine Sample Analysis F->G

Comparative Potency of Levopropylhexedrine and Other Sympathomimetic Amines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the sympathomimetic potency of levopropylhexedrine and other relevant amines. The information is presented through compiled experimental data, detailed methodologies, and visual diagrams of associated signaling pathways and experimental workflows.

This comparative analysis focuses on the potency of this compound alongside other well-known sympathomimetic amines: amphetamine, methamphetamine, ephedrine (B3423809), pseudoephedrine, and propylhexedrine. The potency of these compounds is primarily evaluated through their interaction with adrenergic receptors (alpha and beta subtypes) and the Trace Amine-Associated Receptor 1 (TAAR1), key targets in the sympathetic nervous system.

Data Presentation: Quantitative Comparison of Sympathomimetic Amines

The following table summarizes the available quantitative data (EC50 and Ki values) for the selected sympathomimetic amines at various receptor targets. This data is crucial for understanding the relative potency and selectivity of these compounds.

CompoundReceptorParameterValue (nM)Species
l-Ephedrine (1R,2S) β1-AdrenergicEC50500[1]Human
β2-AdrenergicEC50360[1]Human
β3-AdrenergicEC5045,000 (45 µM)[1]Human
d-Pseudoephedrine (1S,2S) β1-AdrenergicEC50309,000 (309 µM)[1]Human
β2-AdrenergicEC5010,000 (10 µM)[1]Human
l-Pseudoephedrine (1R,2R) β1-AdrenergicEC501,122,000 (1122 µM)[1]Human
β2-AdrenergicEC507,000 (7 µM)[1]Human
d-Amphetamine TAAR1EC50136 - 1120[2]Human
l-Amphetamine TAAR1EC50>10,000 (>10 µM)[2]Rat
d-Methamphetamine TAAR1EC50890 (0.89 µM)[3]Rat
TAAR1EC50920 (0.92 µM)[3]Mouse
TAAR1EC504440 (4.44 µM)[3]Human-Rat Chimera
Propylhexedrine α-Adrenergic-Agonist activity noted-
β-Adrenergic-Agonist activity noted-
This compound --More biologically active isomer-

Note: Data for this compound and detailed Ki values for several compounds at adrenergic receptor subtypes were not available in the public domain at the time of this review. Propylhexedrine is known to be a potent α-adrenergic sympathomimetic amine.[4] (S)-Propylhexedrine, also known as this compound, is the more biologically active isomer of the two.[5] Ephedrine and pseudoephedrine are known to have both direct and indirect actions on adrenergic receptors.[6][7]

Mandatory Visualization

Signaling Pathways

The sympathomimetic amines discussed exert their effects primarily through two key receptor systems: Adrenergic Receptors and Trace Amine-Associated Receptor 1 (TAAR1).

Sympathomimetic Amine Signaling Pathways cluster_adrenergic Adrenergic Receptor Signaling cluster_alpha1 α1-Adrenergic Receptor cluster_alpha2 α2-Adrenergic Receptor cluster_beta β-Adrenergic Receptor cluster_taar1 TAAR1 Signaling amine_adr Sympathomimetic Amine (e.g., this compound, Ephedrine) alpha1 α1 amine_adr->alpha1 alpha2 α2 amine_adr->alpha2 beta β1, β2, β3 amine_adr->beta gq Gq alpha1->gq plc PLC gq->plc ip3_dag IP3 & DAG plc->ip3_dag ca_pkc ↑ Ca²⁺ / PKC Activation ip3_dag->ca_pkc gi Gi alpha2->gi ac_inhibit Adenylyl Cyclase (Inhibition) gi->ac_inhibit camp_decrease ↓ cAMP ac_inhibit->camp_decrease gs Gs beta->gs ac_stimulate Adenylyl Cyclase (Stimulation) gs->ac_stimulate camp_increase ↑ cAMP ac_stimulate->camp_increase pka PKA Activation camp_increase->pka amine_taar Sympathomimetic Amine (e.g., Amphetamine, Methamphetamine) taar1 TAAR1 amine_taar->taar1 gs_taar Gs taar1->gs_taar ac_stimulate_taar Adenylyl Cyclase (Stimulation) gs_taar->ac_stimulate_taar camp_increase_taar ↑ cAMP ac_stimulate_taar->camp_increase_taar pka_taar PKA Activation camp_increase_taar->pka_taar

Figure 1: Signaling pathways of sympathomimetic amines.
Experimental Workflow

The potency of these compounds is typically determined using in vitro assays such as radioligand binding assays and functional assays measuring second messenger accumulation.

Experimental Workflow for Potency Determination cluster_workflow General Experimental Workflow start Start cell_culture Cell Culture (Expressing target receptor) start->cell_culture assay_choice Assay Selection cell_culture->assay_choice binding_assay Radioligand Binding Assay (Determine Ki) assay_choice->binding_assay Affinity functional_assay Functional Assay (e.g., cAMP accumulation) (Determine EC50) assay_choice->functional_assay Efficacy data_analysis Data Analysis binding_assay->data_analysis functional_assay->data_analysis results Determine Potency (Ki and EC50 values) data_analysis->results

References

Safety Operating Guide

Proper Disposal of Levopropylhexedrine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical compounds is a critical component of laboratory safety and environmental stewardship. This guide provides essential logistical and safety information for the proper disposal of levopropylhexedrine, a sympathomimetic amine used as a nasal decongestant. The following procedures are designed for researchers, scientists, and drug development professionals to ensure that waste containing this compound is managed in accordance with regulatory best practices.

Regulatory Framework

In the United States, the disposal of pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] Additional oversight may come from the Drug Enforcement Administration (DEA) for controlled substances, and state-level environmental and pharmacy boards, which may have more stringent requirements.[3] this compound is not currently a federally controlled substance in the United States.[4] However, it is imperative to treat it as a potentially hazardous chemical waste due to its pharmacological activity.

Chemical and Physical Properties of this compound

Understanding the properties of this compound is the first step in determining the appropriate disposal pathway. Key quantitative data are summarized below.

PropertyValue
Chemical FormulaC₁₀H₂₁N[5]
Molecular Weight155.28 g/mol [4][5]
CAS Number6192-97-8[5]
Form (Freebase)Volatile, oily liquid at room temperature[4][6][7]
Form (Salts)Stable, crystalline solids, often water-soluble[4][7]

Step-by-Step Disposal Protocol

This protocol outlines the decision-making process and required actions for the disposal of this compound from a laboratory setting.

Step 1: Waste Characterization

The primary task is to determine if the this compound waste is considered hazardous under RCRA. A waste pharmaceutical is hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2]

  • Consult the Safety Data Sheet (SDS): The SDS for the specific this compound product is the definitive source for hazard classification and disposal information.

  • Assess RCRA Characteristics:

    • Toxicity: Given its biological activity as a norepinephrine-dopamine releasing agent, it may be considered toxic.[4] The potential for environmental harm to non-target organisms is a significant concern with many pharmaceuticals.[8][9]

    • Other Characteristics: Assess for ignitability, corrosivity, and reactivity based on the SDS and the specific formulation (e.g., dissolved in a flammable solvent).

  • Engage EHS: Always consult with your institution's Environmental Health and Safety (EHS) department. They will have the final authority on waste characterization based on federal, state, and local regulations.

Step 2: Segregation and Collection

Proper segregation is crucial to prevent chemical reactions and ensure compliant disposal.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste, including pure compound, solutions, and contaminated materials.

  • Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other components (e.g., solvents).

  • Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly approved by EHS.

  • Contaminated Materials: Any items that have come into direct contact with this compound, such as personal protective equipment (PPE), weigh boats, and absorbent pads, should be disposed of as hazardous waste.[10]

Step 3: Storage

Store the segregated waste in a designated satellite accumulation area within the laboratory.

  • Secure and Sealed: Keep the waste container tightly sealed except when adding waste.

  • Secondary Containment: Place the container in a secondary containment bin to prevent spills.

  • Location: Store in a well-ventilated area away from incompatible materials.

Step 4: Final Disposal

Final disposal must be handled by a licensed hazardous waste management company.

  • Arrange Pickup: Coordinate with your institution's EHS department to schedule a pickup of the full waste container.

  • Incineration: The required method for treating hazardous pharmaceutical waste is typically incineration at a permitted facility.[3] This method is recommended to destroy the active pharmaceutical ingredient.

  • Documentation: Ensure all necessary paperwork, such as hazardous waste manifests, is completed accurately. The generating facility is responsible for the waste from "cradle to grave."[10]

Important Note: It is prohibited to dispose of hazardous pharmaceutical waste by flushing it down the drain or placing it in the regular trash.[3] The EPA's Subpart P rule explicitly forbids the sewering of hazardous waste pharmaceuticals by healthcare facilities.[3]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound waste in a laboratory environment.

G start This compound Waste Generated sds Consult Safety Data Sheet (SDS) & Institutional EHS start->sds is_hazardous Is waste classified as RCRA Hazardous? sds->is_hazardous hazardous_container Collect in Labeled Hazardous Waste Container is_hazardous->hazardous_container  Yes non_hazardous_container Collect in Designated Non-Hazardous Pharmaceutical Waste Container is_hazardous->non_hazardous_container No   segregate Segregate from other waste (Includes contaminated PPE & labware) hazardous_container->segregate store Store in Satellite Accumulation Area segregate->store vendor_disposal Dispose via Licensed Hazardous Waste Vendor (Incineration) store->vendor_disposal end_proc Disposal Complete vendor_disposal->end_proc take_back Dispose via EHS-approved method (e.g., Pharmaceutical Take-Back Program or Professional Waste Vendor) non_hazardous_container->take_back take_back->end_proc

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.